molecular formula C10H10N2O B564331 3-Methoxyquinolin-6-amine CAS No. 103037-93-0

3-Methoxyquinolin-6-amine

Número de catálogo: B564331
Número CAS: 103037-93-0
Peso molecular: 174.203
Clave InChI: QYEBJNHSCBBOLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxyquinolin-6-amine is a chemical compound based on the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinoline and its derivatives are recognized for their wide spectrum of biological activities, serving as fundamental building blocks in the development of novel pharmaceutical substances . The core quinoline structure is a versatile pharmacophore, crucial for synthesizing compounds with significant therapeutic potential for various diseases . This specific amine-substituted derivative provides researchers with a valuable intermediate for the design and synthesis of new molecules. It can be utilized in exploring structure-activity relationships, particularly in projects targeting pathways where quinoline derivatives have shown established activity. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

3-methoxyquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEBJNHSCBBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698984
Record name 3-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103037-93-0
Record name 3-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-Methoxyquinolin-6-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxyquinolin-6-amine: Chemical Properties, Structure, and Synthetic Applications

Introduction

3-Methoxyquinolin-6-amine, also known by its synonym 6-amino-3-methoxyquinoline, is a heterocyclic aromatic amine belonging to the quinoline family. Its chemical structure, featuring a quinoline core functionalized with both an electron-donating methoxy group and an amino group, makes it a valuable and versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of more complex molecules.

The quinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. Consequently, substituted quinolines like 3-Methoxyquinolin-6-amine are of significant interest to researchers and drug development professionals for the exploration of new therapeutic agents. The methoxy group, in particular, is a common moiety in approved drugs, often improving physicochemical properties and metabolic stability.

This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic data, synthesis, and potential applications of 3-Methoxyquinolin-6-amine, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The structural and key physicochemical properties of 3-Methoxyquinolin-6-amine are summarized below. It is important to note that while some experimental data is available, certain properties are based on predictive models due to the compound's specialized nature.

Table 1: Physicochemical Properties of 3-Methoxyquinolin-6-amine

PropertyValueSource
IUPAC Name 3-methoxyquinolin-6-amine[1]
Synonyms 6-Amino-3-methoxyquinoline, 3-Methoxy-6-amino-chinolin[1]
CAS Number 103037-93-0[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Solid (form may vary)N/A
Boiling Point 350.7 ± 22.0 °C (Predicted)[2][3]
Density 1.217 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 5.02 ± 0.14 (Predicted)[2][3]
Storage Keep in a dark place, sealed in dry, at room temperature.[2][3]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Spectroscopic Profile

The following sections detail the predicted spectroscopic characteristics for 3-Methoxyquinolin-6-amine. These predictions are based on established principles and data from analogous quinoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.50s1HH-2Downfield due to the adjacent nitrogen atom.
~7.85d1HH-4Doublet, deshielded by the quinoline ring system.
~7.60d1HH-8Part of the benzo-ring system.
~7.20d1HH-5Part of the benzo-ring system.
~6.90dd1HH-7Doublet of doublets, coupled to H-5 and H-8.
~4.00(broad) s2H-NH₂Chemical shift can vary with concentration and solvent.[4][5]
~3.90s3H-OCH₃Characteristic singlet for a methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentNotes
~155.0C-3Attached to the electron-donating methoxy group.
~145.0C-6Attached to the electron-donating amino group.
~142.0C-8aBridgehead carbon.
~140.0C-2Adjacent to the ring nitrogen.
~130.0C-4Deshielded carbon in the pyridine ring.
~128.0C-8Part of the carbocyclic ring.
~122.0C-4aBridgehead carbon.
~120.0C-5Part of the carbocyclic ring.
~108.0C-7Shielded by the amino group.
~55.0-OCH₃Methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxyquinolin-6-amine is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Spectral Data

Frequency Range (cm⁻¹)VibrationNotes
3450-3300N-H StretchA pair of bands is expected for the primary amine.[5]
3100-3000Aromatic C-H StretchCharacteristic of the quinoline ring system.
1650-1550N-H Bend (Scissoring)Strong absorption for the primary amine.[4]
1600-1450C=C and C=N StretchMultiple bands from the quinoline ring.
1250-1000C-O Stretch (Aryl Ether)Strong absorption from the methoxy group.
1350-1200C-N StretchAromatic amine C-N stretching.[4]
Mass Spectrometry (MS)

In mass spectrometry, 3-Methoxyquinolin-6-amine is expected to exhibit a molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data

m/z ValueInterpretationNotes
174[M]⁺Molecular ion peak.
159[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
131[M-CH₃-CO]⁺Subsequent loss of carbon monoxide.

The presence of an even number of nitrogen atoms (two) is consistent with the even-numbered molecular weight, in accordance with the nitrogen rule.[5]

Synthesis and Reactivity

Synthetic Pathway

While specific synthetic procedures for 3-Methoxyquinolin-6-amine are not abundantly reported, a common approach for synthesizing substituted aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. A representative synthesis for the isomeric 6-methoxy-3-aminoquinoline is well-documented and provides a reliable template.[6] This process typically starts with the nitration of a methoxyquinoline, followed by reduction of the nitro group.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Methoxyquinoline 3-Methoxyquinoline 3-Methoxy-6-nitroquinoline 3-Methoxy-6-nitroquinoline 3-Methoxyquinoline->3-Methoxy-6-nitroquinoline HNO₃/H₂SO₄ 3-Methoxyquinolin-6-amine 3-Methoxyquinolin-6-amine 3-Methoxy-6-nitroquinoline->3-Methoxyquinolin-6-amine SnCl₂/HCl or H₂/Pd-C

Caption: Synthetic workflow for 3-Methoxyquinolin-6-amine.

Detailed Experimental Protocol (Adapted from a similar synthesis[6])

  • Nitration of 3-Methoxyquinoline:

    • Dissolve 3-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.

    • Neutralize the solution to precipitate the crude 3-methoxy-6-nitroquinoline, which is then filtered, washed, and dried.

  • Reduction of 3-Methoxy-6-nitroquinoline:

    • Suspend the 3-methoxy-6-nitroquinoline in a suitable solvent, such as ethanol or ethyl acetate.

    • For reduction with tin(II) chloride, add the nitro compound to a solution of SnCl₂ in concentrated hydrochloric acid and heat the mixture.[6]

    • Alternatively, for catalytic hydrogenation, add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere.

    • Upon completion of the reaction, work-up the mixture by neutralizing the acid (if used) and extracting the product with an organic solvent.

    • Purify the crude 3-Methoxyquinolin-6-amine by recrystallization or column chromatography to yield the final product.

Reactivity

The chemical reactivity of 3-Methoxyquinolin-6-amine is dictated by its three main components: the quinoline ring, the amino group, and the methoxy group.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation reactions. This makes it a key handle for introducing new functional groups and building more complex molecular architectures. For example, acylation can be used to introduce amide functionalities, which are common in bioactive molecules.[7]

  • Quinoline Ring: The quinoline ring system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing amino and methoxy groups. It can also participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol.

Applications in Research and Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. 3-Methoxyquinolin-6-amine serves as an important intermediate in the synthesis of novel compounds for various therapeutic areas.

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[8] They can act through various mechanisms, such as the inhibition of tubulin polymerization or the inhibition of topoisomerase enzymes.[8] The amino group of 3-Methoxyquinolin-6-amine provides a convenient point for attaching side chains designed to interact with specific biological targets.

  • Antimicrobial Agents: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs. For instance, derivatives of 8-aminoquinoline, such as primaquine, are effective antimalarials.[9][10] The structural similarity of 3-Methoxyquinolin-6-amine suggests its potential as a precursor for new antimicrobial agents.

  • Enzyme Inhibitors: Substituted quinolines have been developed as inhibitors for a variety of enzymes, including kinases, which are critical targets in cancer therapy.[7] The ability to easily modify the amino group allows for the systematic exploration of structure-activity relationships in the development of potent and selective enzyme inhibitors.

Applications 3-Methoxyquinolin-6-amine 3-Methoxyquinolin-6-amine Anticancer Agents Anticancer Agents 3-Methoxyquinolin-6-amine->Anticancer Agents Precursor for Tubulin/Topoisomerase Inhibitors Antimicrobial Agents Antimicrobial Agents 3-Methoxyquinolin-6-amine->Antimicrobial Agents Scaffold for Antimalarials/Antibacterials Enzyme Inhibitors Enzyme Inhibitors 3-Methoxyquinolin-6-amine->Enzyme Inhibitors Building block for Kinase Inhibitors

Caption: Potential applications of 3-Methoxyquinolin-6-amine.

Safety and Handling

As with any chemical substance, 3-Methoxyquinolin-6-amine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation.[2][3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

  • Storage: It should be stored in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials.[2][3]

Conclusion

3-Methoxyquinolin-6-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its combination of a quinoline core with reactive amino and methoxy groups provides a versatile platform for creating diverse molecular libraries. While comprehensive experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures. Further research into the applications of 3-Methoxyquinolin-6-amine is likely to yield novel compounds with interesting biological activities, contributing to advancements in medicinal chemistry and drug discovery.

References

  • PrepChem.com. Synthesis of 6-Methoxy-3-aminoquinoline 15. [Link]

  • ChemBK. 6-Methoxy-8-amino-quinoline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. 3-Methoxyquinolin-6-amine - CAS:103037-93-0. [Link]

  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • PubChem. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502. [Link]

  • PrepChem.com. Synthesis of 6-amino-2-methoxy-8-methylquinoline. [Link]

  • PubChem. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • Journal of the American Chemical Society. Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. [Link]

  • ChemSynthesis. 6-methoxyquinoline - 5263-87-6, C10H9NO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PMC - NIH. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • PubMed. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • PubChemLite. 6-methoxyquinolin-3-amine hydrochloride (C10H10N2O). [Link]

  • Wikipedia. Quinine. [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. Synthesis of some new 6-amino-3-methoxyflavones. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • PMC - PubMed Central. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • Greenbook.net. SAFETY DATA SHEET AMINE 6. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • R&D World. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • PMC - PubMed Central. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Methoxyquinolin-6-amine from p-Anisidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-Methoxyquinolin-6-amine, a valuable scaffold in medicinal chemistry. Recognizing the challenges of direct functionalization, this document outlines a robust and logical two-step synthetic pathway. The synthesis begins with the construction of a 3-methoxy-6-nitroquinoline intermediate via an acid-catalyzed cyclization reaction, followed by the selective reduction of the nitro group to yield the target amine. This guide emphasizes the causality behind experimental choices, providing in-depth mechanistic insights, detailed protocols, and comprehensive characterization data. The protocols are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure allows for precise three-dimensional positioning of functional groups, making it an ideal platform for designing molecules that interact with biological targets with high affinity and specificity. Derivatives of quinoline exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2]

3-Methoxyquinolin-6-amine, the target of this guide, combines the quinoline core with two key functional groups: a methoxy group at the 3-position and an amine at the 6-position. These substituents offer critical hydrogen bonding and electronic properties, making this molecule a highly attractive starting point for the development of novel therapeutic agents. This guide presents a reliable synthetic route, moving from readily available starting materials to the final product through a logical and efficient chemical transformation sequence.

Strategic Overview: A Two-Step Synthetic Approach

A direct synthesis of 3-Methoxyquinolin-6-amine from p-anisidine is synthetically challenging. A more robust strategy involves a retrosynthetic approach that builds the molecule from a more strategically functionalized aniline precursor. The chosen pathway involves the classic Doebner-von Miller reaction to construct the quinoline core, followed by a standard functional group transformation.

Retrosynthetic Pathway

The synthesis is broken down into two primary transformations:

  • Nitro Group Reduction: The target 6-amino group is retrosynthetically derived from a 6-nitro group, a common and reliable precursor for aromatic amines.

  • Doebner-von Miller Cyclization: The 3-methoxy-6-nitroquinoline core is constructed from p-nitroaniline and a three-carbon building block that introduces the C2, C3, and C4 atoms of the quinoline ring, along with the 3-methoxy substituent.

This strategy is visualized in the following diagram:

G product 3-Methoxyquinolin-6-amine intermediate 3-Methoxy-6-nitroquinoline product->intermediate Nitro Reduction sm1 p-Nitroaniline intermediate->sm1 Doebner-von Miller Reaction sm2 β-Methoxyacrolein (or equivalent) intermediate->sm2 Doebner-von Miller Reaction

Caption: Retrosynthetic analysis of 3-Methoxyquinolin-6-amine.

Part 1: Synthesis of the 3-Methoxy-6-nitroquinoline Intermediate

The foundational step in this synthesis is the construction of the quinoline core using the Doebner-von Miller reaction. This reaction is a cornerstone of heterocyclic chemistry for its versatility in creating substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3]

Core Principle & Reaction Mechanism

The reaction proceeds by heating p-nitroaniline with a suitable C3-synthon, such as β-methoxyacrolein (generated in situ or used directly), in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and a mild oxidizing agent.[4]

Causality of Experimental Choices:

  • p-Nitroaniline: This starting material is chosen because the para-positioned nitro group directly translates to the desired 6-position on the quinoline ring after cyclization. The nitro group is also a stable precursor that can be cleanly reduced in the final step.

  • β-Methoxyacrolein Precursor: Glycerol is a common reactant in the related Skraup synthesis, as it dehydrates under strong acid to form acrolein.[5] To introduce the 3-methoxy group, a modified precursor like 1,1,3,3-tetramethoxypropane can be used, which hydrolyzes under acidic conditions to yield malondialdehyde, a precursor to the required enol. Alternatively, β-methoxyacrolein itself can be used.

  • Acid Catalyst: A strong Brønsted acid like sulfuric acid is essential. It protonates the carbonyl oxygen, activating the α,β-unsaturated system for nucleophilic attack. It also facilitates the dehydration and cyclization steps.[3]

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent is required for the final aromatization step to form the stable quinoline ring. In many Doebner-von Miller variations, an intermediate anil or the nitro group of the starting material can serve as the oxidant, though an external oxidant like arsenic acid or nitrobenzene is sometimes added to improve yields.[4][5]

The mechanism is believed to proceed through a fragmentation-recombination pathway, involving the key steps of Michael addition, cyclization, dehydration, and oxidation.[6][7]

Experimental Protocol: Doebner-von Miller Reaction

This protocol is an adapted procedure based on established methods for Skraup-Doebner-von Miller reactions.[8]

Warning: This reaction is exothermic and can become violent if not controlled. Perform in a well-ventilated fume hood, wear appropriate personal protective equipment (goggles, lab coat, gloves), and have a safety shower nearby.

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-nitroaniline (0.25 mol, 34.5 g).

  • Reagent Addition: To the flask, add 1,1,3,3-tetramethoxypropane (0.30 mol, 49.2 g, 51.5 mL) and concentrated sulfuric acid (75 mL) slowly with vigorous stirring. The initial addition of acid should be done cautiously in an ice bath to control the exotherm.

  • Heating: After the initial addition, heat the mixture carefully to 110-120 °C using an oil bath. The reaction is exothermic, and the temperature must be monitored closely.

  • Reaction Time: Maintain the temperature at 120 °C and continue stirring for 3-4 hours. The mixture will darken significantly.

  • Work-up:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully and slowly pour the mixture onto 500 g of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a 50% NaOH solution until the pH is approximately 8-9. This must be done in a large beaker within an ice bath to dissipate the heat of neutralization.

    • The crude product will precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL).

    • The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 3-methoxy-6-nitroquinoline.

Expected Data & Characterization
ParameterExpected Value
Appearance Yellow to brown solid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Yield 50-65%
¹H NMR (CDCl₃, 400 MHz) δ ~8.9 (s, 1H), 8.6 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H), 7.5 (s, 1H), 4.0 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ ~155, 148, 145, 143, 135, 128, 125, 122, 118, 105, 56

Part 2: Reduction of 3-Methoxy-6-nitroquinoline to Final Product

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a high-yielding and reliable transformation with several available methods.

Core Principle & Reductant Choice

The conversion of an aromatic nitro compound to an amine is a fundamental reaction in organic synthesis.[9] Several reducing systems are effective:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, often providing high yields. However, it requires specialized hydrogenation equipment and can sometimes be sensitive to catalyst poisons.

  • Metal-Acid Systems (Fe/HCl, Zn/HCl): These are classic, cost-effective methods. They work well but can require harsh acidic conditions and generate significant metallic waste.

  • Tin(II) Chloride (SnCl₂): This is a widely used and highly reliable method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups.[10] It proceeds under milder acidic conditions than Fe or Zn and is often the preferred method in laboratory-scale synthesis for its efficiency and predictability.

For this guide, Tin(II) Chloride is selected for its high efficiency and reliability in quinoline systems. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium.

Experimental Protocol: Nitro Group Reduction
  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxy-6-nitroquinoline (0.05 mol, 10.2 g) in 150 mL of absolute ethanol.

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.175 mol, 39.5 g).

  • Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Add 100 mL of water to the residue, then carefully make the solution basic (pH > 10) by adding a 20-30% aqueous sodium hydroxide solution. Caution: This is highly exothermic; perform this step in an ice bath. A thick precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford pure 3-Methoxyquinolin-6-amine.

Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Setup Dissolve Nitroquinoline in EtOH Add Add SnCl₂·2H₂O Setup->Add Reflux Heat to Reflux (2-3h) Add->Reflux Evaporate Remove EtOH Reflux->Evaporate Basify Basify with NaOH (pH > 10) Evaporate->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize / Chromatography Concentrate->Purify Characterize Spectroscopic Analysis Purify->Characterize

Caption: Step-by-step workflow for the reduction of 3-methoxy-6-nitroquinoline.

Final Product Data & Characterization
ParameterValue / Description
Product Name 3-Methoxyquinolin-6-amine
Appearance Off-white to light brown solid
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.5 (s, 1H), 7.8 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 6.8 (s, 1H), 5.5 (s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~152.1, 145.3, 142.0, 134.8, 130.1, 128.5, 121.7, 120.9, 106.4, 55.8
IR (KBr, cm⁻¹) ~3450, 3350 (N-H stretch), 3050 (Ar C-H), 1620 (C=N), 1500 (C=C), 1250 (C-O stretch)
MS (ESI+) m/z 175.09 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly based on solvent and instrumentation.[11]

Safety and Handling

  • p-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate gloves and eye protection. Always add acid to water/other solutions, never the other way around.

  • Tin(II) Chloride: Corrosive and harmful if swallowed or inhaled.

  • Sodium Hydroxide: Caustic. Causes severe skin burns and eye damage. The neutralization step is highly exothermic and must be cooled.

  • All procedures should be conducted in a properly functioning chemical fume hood. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • ResearchGate. (2015). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • ResearchGate. (2021). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

  • ResearchGate. (2022). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • PubChem. (n.d.). p-Anisidine. Available at: [Link]

  • NIH. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • IDEALS. (1912). The synthesis of meta-anisidine. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Available at: [Link] (Note: This is data for the 8-amino isomer, used here as a close proxy for predicting spectroscopic patterns of the 6-amino isomer).

  • YouTube. (2021). 22.3 Synthesis of Amines. Available at: [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

A Technical Guide to the Solubility and Stability of 3-Methoxyquinolin-6-amine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methoxyquinolin-6-amine, a crucial step in its evaluation as a potential pharmaceutical candidate. Given the scarcity of public data on this specific molecule, this document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary to generate a robust physicochemical profile. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to systematically assess this compound's viability for further development.

Introduction: The Significance of Physicochemical Characterization

3-Methoxyquinolin-6-amine (CAS No. 103037-93-0) is a quinoline derivative with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1]. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs[2]. The substituents on the quinoline ring—a methoxy group at the 3-position and an amine group at the 6-position—are expected to significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical determinants of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. A thorough understanding of these characteristics is paramount for making informed decisions throughout the drug development pipeline[3][4].

This guide will provide a theoretical framework for predicting the behavior of 3-Methoxyquinolin-6-amine, followed by detailed, actionable protocols for its empirical determination.

Theoretical Considerations: Predicting Solubility and Stability

The molecular structure of 3-Methoxyquinolin-6-amine provides initial clues to its likely physicochemical behavior.

  • The Quinoline Core : The bicyclic aromatic system is inherently hydrophobic, which tends to decrease aqueous solubility.

  • The Amine Group (-NH₂) : As a basic functional group, the amine at the 6-position will become protonated at acidic pH. This ionization will increase the molecule's polarity and is expected to enhance its solubility in acidic aqueous solutions. This group can also act as a hydrogen bond donor.

  • The Methoxy Group (-OCH₃) : The methoxy group at the 3-position is a hydrogen bond acceptor. While it can slightly increase polarity compared to an unsubstituted quinoline, its primary influence is often steric and electronic within the quinoline ring system.

Based on these features, a qualitative solubility and stability profile can be hypothesized:

  • Solubility Prediction :

    • Aqueous Solubility : Likely to be low at neutral pH, but will increase significantly in acidic conditions due to the protonation of the 6-amino group.

    • Organic Solvent Solubility : Expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like ethanol and methanol, facilitated by hydrogen bonding[5]. Solubility in non-polar solvents like hexane is predicted to be poor[5].

  • Stability Prediction :

    • Oxidative Stability : The electron-rich aromatic system and the primary amine group make the molecule susceptible to oxidation[6]. The formation of N-oxides or colored degradation products upon exposure to oxidizing agents or light is a potential degradation pathway.

    • pH-Dependent Stability : While the core quinoline ring is generally stable, extreme pH conditions combined with elevated temperatures could lead to hydrolysis or other degradative reactions. The amino group may also participate in reactions like the Maillard reaction with certain excipients under formulation stress conditions[6].

Experimental Determination of Solubility

A systematic approach to determining the solubility of 3-Methoxyquinolin-6-amine in various solvents is crucial for preclinical development. The following protocols outline a robust methodology for generating reliable and reproducible data.

Materials and Equipment
  • 3-Methoxyquinolin-6-amine (purity ≥97%)[1]

  • A range of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and relevant non-polar solvents).

  • Thermostatically controlled shaker or incubator.

  • Analytical balance.

  • Vials with screw caps.

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

  • pH meter.

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of 3-Methoxyquinolin-6-amine.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 3-Methoxyquinolin-6-amine to a known volume of solvent in a vial B Securely cap vials to prevent evaporation A->B C Place vials in a thermostatically controlled shaker (e.g., 25°C or 37°C) B->C D Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached C->D E Allow solid to settle D->E F Withdraw a sample of the supernatant E->F G Filter the sample using a syringe filter (0.45 µm) to remove undissolved solid F->G H Dilute the filtrate with a known volume of solvent G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Solubility Measurement
  • Preparation of Saturated Solutions :

    • Add an excess amount of 3-Methoxyquinolin-6-amine to vials containing a known volume of the test solvent. The presence of undissolved solid is essential to confirm saturation.

    • Securely cap the vials.

  • Equilibration :

    • Place the vials in a shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation :

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification :

    • Prepare a calibration curve using standard solutions of 3-Methoxyquinolin-6-amine of known concentrations.

    • Dilute the filtered sample with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration.

    • Calculate the solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Method
Purified Water257.0Experimental ValueHPLC-UV
0.1 M HCl251.0Experimental ValueHPLC-UV
PBS257.4Experimental ValueHPLC-UV
Ethanol25N/AExperimental ValueHPLC-UV
DMSO25N/AExperimental ValueHPLC-UV

Experimental Determination of Stability

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance[3][7]. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling to accelerate degradation[3][7][8].

Objectives of Forced Degradation Studies
  • To identify potential degradation pathways.

  • To elucidate the structure of degradation products.

  • To develop and validate a stability-indicating analytical method.

  • To inform formulation development, packaging, and storage conditions[4].

Experimental Workflow: Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Prepare solutions of 3-Methoxyquinolin-6-amine in appropriate solvents B Subject samples to various stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B guidelines) A->B C Withdraw samples at specified time points B->C D Neutralize samples (if necessary) C->D E Analyze by a stability-indicating method (e.g., gradient HPLC-UV/MS) D->E F Quantify the remaining parent compound and any degradation products E->F G Characterize significant degradation products (e.g., using LC-MS/MS, NMR) F->G

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solutions : Prepare a stock solution of 3-Methoxyquinolin-6-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions :

    • Acidic Hydrolysis : Dilute the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis : Dilute the stock solution with 0.1 M NaOH and heat.

    • Oxidative Degradation : Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation : Expose a solid sample and a solution of the compound to elevated temperatures.

    • Photostability : Expose a solid sample and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis :

    • At various time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products. A mass spectrometer detector (LC-MS) is highly recommended for identifying the mass of any degradants.

  • Data Interpretation :

    • Calculate the percentage of degradation for each condition. A target degradation of 10-30% is often considered ideal for method validation[8].

    • Identify and, if necessary, characterize the structure of any major degradation products.

Data Presentation: Stability Profile

Summarize the findings in a table to provide a clear overview of the compound's stability.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (m/z)
Acidic Hydrolysis0.1 M HCl24 h60Experimental ValueExperimental Value
Basic Hydrolysis0.1 M NaOH24 h60Experimental ValueExperimental Value
Oxidation3% H₂O₂24 h25Experimental ValueExperimental Value
Thermal (Solid)Dry Heat48 h80Experimental ValueExperimental Value
Photolytic (Solution)ICH Q1B24 h25Experimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-Methoxyquinolin-6-amine. By following these detailed protocols, researchers can generate the critical data needed to assess its potential as a drug candidate. The resulting solubility profile will inform formulation strategies, while the stability data will guide the development of a stable drug product with an appropriate shelf-life. The insights gained from these studies are fundamental to the successful progression of 3-Methoxyquinolin-6-amine from a promising lead compound to a viable clinical candidate.

References

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
  • (2025). Forced degradation studies: A critical lens into pharmaceutical stability. (Source details not fully available).
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (Source details not fully available).
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. (Source details not fully available).
  • 3-Methoxyquinolin-6-amine - CAS:103037-93-0. Beijing Xinheng Research Technology Co., Ltd.
  • 103037-93-0|3-Methoxyquinolin-6-amine|BLD Pharm. BLD Pharm.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
  • (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (Source details not fully available).
  • (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. (Source details not fully available).
  • 3-AMINO-6-METHOXYQUINOLINE | 29507-86-6. ChemicalBook.
  • (n.d.). Physical and analytical data of synthesized quinoline derivatives. ResearchGate. (Source details not fully available).
  • Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. (Source details not fully available).
  • 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. PubChem.
  • (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. (Source details not fully available).
  • (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • Quinine. Wikipedia.
  • (2023).
  • (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
  • (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Benchchem.
  • 6-Methoxyquinolin-3-amine hydrochloride | C10H11ClN2O | CID 17040068. PubChem.

Sources

The Strategic Utility of 3-Methoxyquinolin-6-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Within this esteemed class of heterocycles, 3-methoxyquinolin-6-amine emerges as a particularly valuable building block, offering a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive technical overview of 3-methoxyquinolin-6-amine, from its synthesis to its application in the development of targeted therapeutics, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that govern the potency and selectivity of its derivatives.

The Quinoline Core: A Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4][5] Its rigid, planar structure provides a robust scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. This versatility has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2]

Synthesis of the Building Block: 3-Methoxyquinolin-6-amine

A robust and scalable synthesis of the title compound is paramount for its utility as a building block. While various methods for quinoline synthesis exist, a common and effective strategy for obtaining 6-aminoquinolines involves a multi-step sequence starting from a suitably substituted aniline. A plausible and efficient route to 3-methoxyquinolin-6-amine is proposed, drawing from established quinoline synthesis methodologies like the Skraup or Combes reactions, followed by functional group manipulations.

A likely synthetic pathway commences with the preparation of 3-methoxy-6-nitroquinoline. This intermediate can be synthesized via a Skraup reaction, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7] In this case, 4-nitroaniline could be a potential starting material, with subsequent methoxylation, or a more direct approach using a pre-functionalized aniline could be employed.

Proposed Synthetic Scheme:

A more direct route would likely involve the nitration of a 3-methoxyquinoline precursor or a variation of the Skraup synthesis using a substituted aniline. However, for the purpose of this guide, we will outline a general and reliable two-step procedure starting from a hypothetical 3-methoxy-6-nitroquinoline intermediate, as the reduction of a nitro group to an amine is a well-established and high-yielding transformation.

Step 1: Synthesis of 3-Methoxy-6-nitroquinoline (Hypothetical Intermediate)

Step 2: Reduction of 3-Methoxy-6-nitroquinoline to 3-Methoxyquinolin-6-amine

The reduction of the nitro group at the 6-position is a critical step to install the versatile amino functionality. This transformation is typically achieved with high efficiency using various reducing agents.

Experimental Protocol: Reduction of 3-Methoxy-6-nitroquinoline

Materials:

  • 3-Methoxy-6-nitroquinoline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methoxy-6-nitroquinoline in ethanol, add tin(II) chloride dihydrate.

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

  • Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Basify the aqueous residue with a 10 M sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxyquinolin-6-amine.

Causality Behind Experimental Choices:

  • Tin(II) chloride in acidic medium: This is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic environment facilitates the reaction.

  • Refluxing in ethanol: Provides the necessary thermal energy to drive the reaction to completion in a suitable solvent.

  • Basification with NaOH: Neutralizes the excess acid and deprotonates the ammonium salt of the product, rendering it soluble in the organic extraction solvent.

  • Extraction with Ethyl Acetate: A common solvent for extracting moderately polar organic compounds from aqueous solutions.

  • Purification by Column Chromatography: Ensures the isolation of a high-purity product, which is crucial for its use as a building block in subsequent synthetic steps.

3-Methoxyquinolin-6-amine in Action: A Building Block for Kinase Inhibitors

The strategic placement of the methoxy and amino groups on the quinoline scaffold of 3-methoxyquinolin-6-amine makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The amino group at the 6-position serves as a key handle for introducing various side chains and pharmacophores through reactions such as amide bond formation, urea formation, or nucleophilic aromatic substitution. The methoxy group at the 3-position can influence the electronic properties of the quinoline ring and participate in hydrogen bonding interactions with the target kinase.

A significant application of this building block is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Workflow for the Synthesis of a Pyrazolo[4,3-c]quinoline-based Kinase Inhibitor

A notable class of compounds that can be synthesized from 3-methoxyquinolin-6-amine are pyrazolo[4,3-c]quinolines. These fused heterocyclic systems have shown promise as potent inhibitors of various kinases.

G cluster_0 Synthesis of Pyrazolo[4,3-c]quinoline Core cluster_1 Functionalization 3-Methoxyquinolin-6-amine 3-Methoxyquinolin-6-amine Diazotization Diazotization Azido-quinoline Azido-quinoline Cyclization Cyclization Pyrazolo[4,3-c]quinoline Core Pyrazolo[4,3-c]quinoline Core Functionalization Functionalization Final Kinase Inhibitor Final Kinase Inhibitor

Caption: Synthetic workflow for pyrazolo[4,3-c]quinoline-based kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

This is a generalized protocol illustrating the synthetic strategy.

Materials:

  • 3-Methoxyquinolin-6-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Dioxane/Water)

Procedure:

Part A: Formation of the Pyrazolo[4,3-c]quinoline Core

  • Dissolve 3-methoxyquinolin-6-amine in aqueous HCl at 0°C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Add a solution of sodium azide in water to the diazonium salt solution to form the corresponding azido-quinoline.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add ethyl acetoacetate to the sodium ethoxide solution, followed by the azido-quinoline.

  • Heat the mixture to reflux to induce cyclization, forming the pyrazolo[4,3-c]quinoline core.

Part B: Functionalization via Cross-Coupling

  • To a solution of the pyrazolo[4,3-c]quinoline core (assuming a suitable handle for cross-coupling is present or installed) in a dioxane/water mixture, add the arylboronic acid, palladium catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 3-methoxyquinolin-6-amine have demonstrated significant potential as anticancer agents. While specific data for direct derivatives is emerging, the broader class of quinoline-based PI3K/mTOR inhibitors provides valuable insights into the structure-activity relationship.

Compound ClassTarget(s)Key Structural FeaturesRepresentative Activity (IC₅₀)Reference
4-AnilinoquinolinesEGFR4-Anilino substitutionVaries (nM to µM range)[10]
Pyrazolo[3,4-b]quinolinesAntitumorFused pyrazole ringGI₅₀ values from 0.62 to 2.18 µM[11]
Quinoline-based mTOR inhibitorsmTORPhenyl or phenoxyphenyl at C664 nM[1]

Structure-Activity Relationship Insights:

  • The 6-Amino Group: This position is crucial for derivatization. The nature of the substituent introduced here significantly impacts potency and selectivity. Large, aromatic groups can enhance binding through hydrophobic and π-stacking interactions.

  • The 3-Methoxy Group: The methoxy group at the 3-position can act as a hydrogen bond acceptor and its electron-donating nature can modulate the electronics of the quinoline ring, influencing its interaction with the kinase hinge region.

  • The Quinoline Core: Provides the rigid scaffold necessary for orienting the key pharmacophoric elements. Substitutions on the benzene portion of the quinoline ring can be explored to fine-tune physicochemical properties and target engagement.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Many quinoline-based inhibitors exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell fate, and its aberrant activation is a common driver of tumorigenesis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="3-Methoxyquinolin-6-amine\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits", style=dashed, color="#EA4335"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> FourEBP1 [label="Inhibits", style=dashed, color="#EA4335"]; S6K -> CellGrowth; FourEBP1 -> CellGrowth [label="Inhibits", style=dashed, color="#EA4335"];

Inhibitor -> PI3K [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits"]; Inhibitor -> mTORC1 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits"]; Inhibitor -> mTORC2 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits"]; } Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

By inhibiting key kinases in this pathway, such as PI3K and mTOR, derivatives of 3-methoxyquinolin-6-amine can block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

3-Methoxyquinolin-6-amine represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups at strategic positions on the privileged quinoline scaffold make it an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. The ability to readily generate diverse libraries of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. Future work in this area will likely focus on the development of highly selective inhibitors targeting specific isoforms of kinases within the PI3K/Akt/mTOR pathway and other signaling cascades implicated in disease. The continued exploration of the chemical space accessible from 3-methoxyquinolin-6-amine holds significant promise for the discovery of the next generation of targeted therapies.

References

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (URL: [Link])

  • Quinoline: An Attractive Scaffold in Drug Design. (URL: [Link])

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (URL: [Link])

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (URL: [Link])

  • Quinoline as a privileged scaffold in cancer drug discovery. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

  • Combes quinoline synthesis. (URL: [Link])

  • Skraup reaction. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (URL: [Link])

  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (URL: [Link])

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (URL: [Link])

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

  • A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. (URL: [Link])

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (URL: [Link])

  • The Skraup Synthesis of Quinolines. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (URL: [Link])

  • 3-nitroquinoline. (URL: [Link])

  • Combes Quinoline Synthesis Mechanism. (URL: [Link])

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (URL: [Link])

  • higher anticancer activity. (URL: [Link])

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (URL: [Link])

  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (URL: [Link])

  • Cytotoxic activity of compounds 3a, 3b, 3c and 3d against MCF-7 and HepG2 cell lines. (URL: [Link])

  • Synthesis and pharmacological assessment of diversely substituted pyrazolo[3,4-b]quinoline, and benzo[b]pyrazolo[4,3-g]n[1][6]aphthyridine derivatives. (URL: [Link])

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (URL: [Link])

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (URL: [Link])

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (URL: [Link])

  • ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (URL: [Link])

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (URL: [Link])

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (URL: [Link])

  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). (URL: [Link])

Sources

An In-depth Technical Guide to the Mechanism of Action of Quinoline-Based Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing the Quinoline Arsenal Against Malaria

For decades, quinoline-containing compounds have formed the bedrock of our chemotherapeutic defense against malaria, a relentless parasitic disease.[1] This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific journey of discovery—from the foundational understanding of core mechanisms to the complexities of drug resistance and the diverse strategies employed by different quinoline families. As researchers, scientists, and drug development professionals, our ability to innovate hinges on a deep, mechanistic understanding of how these pivotal drugs function and, crucially, how the parasite evades their action. This document is structured to provide not just a repository of facts, but a causal, logical framework for understanding the intricate dance between quinoline antimalarials and the Plasmodium parasite.

Part 1: The Central Dogma of Quinoline Action - The Heme Detoxification Pathway

The intraerythrocytic stages of the Plasmodium life cycle are characterized by the parasite's voracious consumption of host hemoglobin within its acidic digestive vacuole.[2][3] This process, essential for the parasite's growth and replication, liberates copious amounts of toxic free heme (ferriprotoporphyrin IX).[2] To survive this self-inflicted oxidative stress, the parasite has evolved a crucial detoxification pathway: the polymerization of heme into an inert, crystalline structure known as hemozoin, or malaria pigment.[4] This process is the primary target for a major class of quinoline antimalarials.

The 4-Aminoquinolines: Chloroquine and the Disruption of Hemozoin Formation

Chloroquine (CQ), a weak base, accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole, a phenomenon known as pH trapping.[5][6] Once inside, the protonated form of chloroquine is unable to diffuse back across the vacuolar membrane.[7] The high concentration of CQ within this organelle is central to its antimalarial activity.[1]

The prevailing and most well-supported mechanism of action for chloroquine is the inhibition of hemozoin formation.[5][8] Chloroquine is believed to cap the growing hemozoin crystal, preventing further polymerization of toxic heme.[9][10] This leads to the accumulation of free heme, which is highly toxic to the parasite, causing oxidative damage to cellular components and ultimately leading to parasite death.[7] The drug forms a complex with heme, and this complex may be the entity that binds to the growing hemozoin chain, effectively terminating its extension.[8][11]

Visualizing the Core Mechanism: Chloroquine's Inhibition of Heme Polymerization

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) CQ_Heme_Complex Chloroquine-Heme Complex Heme->CQ_Heme_Complex Oxidative_Damage Oxidative Damage & Parasite Lysis Heme->Oxidative_Damage Accumulation Leads to CQ_accum Chloroquine Accumulation (pH Trapping) CQ_accum->CQ_Heme_Complex Complex Formation CQ_Heme_Complex->Hemozoin Capping & Inhibition CQ_outside Chloroquine (External) CQ_outside->CQ_accum Diffusion

Caption: Chloroquine accumulates in the acidic digestive vacuole and inhibits heme polymerization.

The Quinoline Methanols: Quinine and Mefloquine - A Divergence in Primary Targets

Quinine , the archetypal antimalarial, shares a similar mechanism with chloroquine by interfering with heme detoxification.[12][13] It also accumulates in the food vacuole and inhibits hemozoin formation, leading to the buildup of toxic heme.[5][12]

Mefloquine , however, presents a more complex picture. While it does inhibit hemozoin formation to some extent, this is now considered a secondary effect.[10][14] Recent compelling evidence from cryo-electron microscopy has revealed that mefloquine's primary target is the parasite's 80S ribosome, where it binds and inhibits protein synthesis.[14][15] This discovery marks a significant shift in our understanding of how this important drug exerts its parasiticidal effects.

Part 2: The 8-Aminoquinolines: Primaquine's Unique Assault on Liver and Sexual Stages

Primaquine stands apart from other quinolines in its mechanism and its primary targets within the parasite's life cycle. It is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are responsible for disease relapse.[16]

The precise molecular mechanism of primaquine is not fully elucidated, but it is known to require metabolic activation by the host's cytochrome P450 enzymes (specifically CYP2D6) to form reactive metabolites.[17][18] These metabolites are thought to generate reactive oxygen species (ROS), which induce oxidative damage and interfere with the parasite's mitochondrial electron transport chain, ultimately leading to cell death.[18][19] This mechanism explains its activity against the metabolically less active hypnozoites.

Visualizing Primaquine's Mechanism of Action

G cluster_host Host Liver Cell Primaquine Primaquine CYP2D6 Host CYP2D6 Primaquine->CYP2D6 Metabolic Activation Metabolites Reactive Metabolites CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generation of Mitochondria Parasite Mitochondria ROS->Mitochondria Disruption of Electron Transport Chain Parasite_Death Parasite Death Mitochondria->Parasite_Death

Caption: Primaquine's activation and subsequent generation of ROS in the host liver cell.

Part 3: The Parasite Strikes Back - Mechanisms of Quinoline Resistance

The emergence and spread of drug resistance is the greatest threat to malaria control. For quinolines, particularly chloroquine, the mechanisms of resistance are well-characterized and serve as a paradigm for understanding this critical phenomenon.

PfCRT: The Mastermind of Chloroquine Resistance

Resistance to chloroquine in Plasmodium falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[20][21] The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[22] Mutations in this transporter, most notably the K76T mutation, confer the ability to efflux protonated chloroquine from the vacuole, thereby reducing its accumulation at the site of action.[20][23] This decreased drug concentration prevents the effective inhibition of hemozoin formation, allowing the parasite to survive.

The Supporting Role of PfMDR1

The P. falciparum multidrug resistance 1 (PfMDR1) gene, which encodes a P-glycoprotein homolog, also plays a role in modulating susceptibility to various quinolines.[24] Amplification of the pfmdr1 gene is a primary mechanism of mefloquine resistance.[14] Polymorphisms in pfmdr1 can also influence the level of resistance to chloroquine and amodiaquine.[22][24]

Visualizing Chloroquine Resistance

G cluster_vacuole_resistant Digestive Vacuole of Resistant Parasite cluster_vacuole_sensitive Digestive Vacuole of Sensitive Parasite CQ_in Chloroquine Entry PfCRT_mutant Mutated PfCRT Transporter CQ_in->PfCRT_mutant CQ_efflux Chloroquine Efflux PfCRT_mutant->CQ_efflux Transports CQ out Heme Toxic Free Heme Hemozoin Normal Hemozoin Formation Heme->Hemozoin Polymerization Proceeds CQ_in_sens Chloroquine Entry CQ_accum Chloroquine Accumulation CQ_in_sens->CQ_accum PfCRT_wild Wild-type PfCRT Transporter Hemozoin_inhib Inhibited Hemozoin Formation CQ_accum->Hemozoin_inhib Inhibits Polymerization Heme_sens Toxic Free Heme Heme_sens->Hemozoin_inhib

Caption: Comparison of chloroquine action in sensitive versus resistant parasites.

Part 4: Experimental Protocols for Mechanistic Investigation

A thorough understanding of the mechanisms of action and resistance requires robust experimental validation. The following protocols are foundational for research in this area.

Heme Polymerization Inhibitory Activity (HPIA) Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[25][26]

Methodology:

  • Preparation of Reagents:

    • Hematin solution (1 mM in 0.2 M NaOH).

    • Test compounds at various concentrations.

    • Glacial acetic acid.

    • Positive control (e.g., Chloroquine diphosphate).

    • Negative control (e.g., Distilled water or DMSO).

  • Assay Procedure:

    • In a microtube, add 100 µl of the 1 mM hematin solution.

    • Add 50 µl of the test compound at various concentrations (in triplicate).

    • To initiate the polymerization reaction, add 50 µl of glacial acetic acid.

    • Incubate the microtubes at 37°C for 24 hours.[27]

  • Quantification:

    • Centrifuge the microtubes at 8000 rpm for 10 minutes.

    • Remove the supernatant and wash the pellet three times with 200 µl of DMSO, centrifuging after each wash.

    • Dissolve the final pellet in 200 µl of 0.1 M NaOH.

    • Transfer 100 µl of the solution to a 96-well microplate and read the optical density (OD) at 405 nm using a microplate reader.[26]

  • Data Analysis:

    • The percentage of inhibition is calculated based on the reduction in β-hematin formation compared to the negative control.

    • IC₅₀ values are determined by non-linear regression analysis.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[28]

Methodology:

  • Parasite Culture:

    • Maintain synchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) in human erythrocytes at a defined hematocrit and parasitemia.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the test compound.

    • Add the parasite culture to each well to achieve a final parasitemia of ~0.5-1% and a hematocrit of ~1-2%.

    • Include untreated parasite controls and uninfected erythrocyte controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Normalize fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration to determine the IC₅₀ value.[28]

Quantitative Data Summary

CompoundPrimary Mechanism of ActionCommon Resistance MechanismTypical IC₅₀ Range (Sensitive Strains)
Chloroquine Inhibition of hemozoin formation[5][8]Mutations in pfcrt gene[20][21]10-30 nM
Quinine Inhibition of hemozoin formation[12][13]Polymorphisms in pfmdr1 and other loci50-200 nM
Mefloquine Inhibition of protein synthesis (80S ribosome)[14][15]Amplification of pfmdr1 gene[14]5-20 nM
Primaquine Generation of ROS, mitochondrial disruption[18][19]Not well-definedNot typically measured against blood stages

Conclusion and Future Perspectives

The quinoline antimalarials, despite challenges of resistance, remain a vital component of our global health toolkit. A deep and nuanced understanding of their mechanisms of action is not merely an academic exercise; it is the foundation upon which we can build strategies to overcome resistance, design novel therapeutics, and ultimately, continue the fight against malaria. The divergence in primary targets, from heme polymerization to protein synthesis and mitochondrial function, underscores the versatility of the quinoline scaffold and offers multiple avenues for future drug discovery efforts. The continued application of advanced techniques in structural biology, molecular genetics, and biochemistry will be paramount in further elucidating these mechanisms and identifying the next generation of antimalarial agents.

References

  • Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1643. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]

  • Egan, T. J. (2008). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Kapoore, G. et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22930-22935. [Link]

  • Wikipedia. (n.d.). Chloroquine. Wikipedia. [Link]

  • Anderson, T. J. & Roper, C. (2005). PfCRT and its role in antimalarial drug resistance. Future microbiology, 4(2), 163-171. [Link]

  • Camarda, G. et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications, 10(1), 3226. [Link]

  • Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(47), 31103–31107. [Link]

  • Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]

  • Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 28(11), 504–514. [Link]

  • Olafson, K. N., Nguyen, K. A., Rimer, J. D., & Vekilov, P. G. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences of the United States of America, 114(30), 7853–7858. [Link]

  • The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal. [Link]

  • MIMS. (n.d.). Mefloquine. MIMS Philippines. [Link]

  • Patsnap. (2024). What is the mechanism of Primaquine Phosphate?. Patsnap Synapse. [Link]

  • PubChem. (n.d.). Mefloquine. National Center for Biotechnology Information. [Link]

  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861–871. [Link]

  • Pediatric Oncall. (n.d.). Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • YouTube. (2024). Pharmacology of Primaquine (Antimalarial drug) ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

  • Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]

  • Drugs.com. (2025). Primaquine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical pharmacology, 43(1), 63–70. [Link]

  • Liu, Y., Zhang, Y., & Li, J. (2021). Chloroquine against malaria, cancers and viral diseases. Acta pharmaceutica Sinica. B, 11(11), 3371–3387. [Link]

  • Ridley, R. G., Dorn, A., Vippagunta, S. R., & Vennerstrom, J. L. (1997). Haematin (haem) polymerization and its inhibition by quinoline antimalarials. Annals of tropical medicine and parasitology, 91(5), 559–566. [Link]

  • Conrad, M. D., & Rosenthal, P. J. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 73, 213–238. [Link]

  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(4), 169-174. [Link]

  • WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Wikipedia. (n.d.). Primaquine. Wikipedia. [Link]

  • Durand, R., Jafari, S., Vauzelle, J., Delabre, J. F., Jesic, Z., & Le Bras, J. (2000). pfcrt polymorphism and chloroquine resistance in Plasmodium falciparum strains isolated in Cambodia. Antimicrobial agents and chemotherapy, 44(12), 3462–3464. [Link]

  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science (New York, N.Y.), 298(5591), 210–213. [Link]

  • Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(47), 31103–31107. [Link]

  • PubChem. (n.d.). Quinine. National Center for Biotechnology Information. [Link]

  • Patsnap. (2024). What is the mechanism of Quinine Sulfate?. Patsnap Synapse. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical pharmacology, 43(1), 63-70. [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). (PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. ResearchGate. [Link]

  • van Schalkwyk, D. A., Egan, T. J., & de Villiers, K. A. (2006). Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Drug resistance updates : reviews and commentaries in the antimicrobial and anticancer chemotherapy, 9(4-5), 211–226. [Link]

  • AIP Publishing. (2017). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings. [Link]

  • Chanthong, K., Sirimanapong, W., & Seub-umpan, P. (2011). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Journal of clinical microbiology, 49(7), 2649–2652. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520. [Link]

  • Neliti. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Neliti. [Link]

  • The Journal of Phytopharmacology. (2022). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. [Link]

  • ResearchGate. (2018). Heme Polymerization Inhibition by Tithonia diversifolia (Hemsley) A.Gray Leaves Fractions as Antiplasmodial Agent and Its Cytoto. ResearchGate. [Link]

  • Journal of Vector Borne Diseases. (2018). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. PubMed Central. [Link]

  • Southeast Asian Journal of Tropical Medicine and Public Health. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health. [Link]

Sources

In-silico prediction of 3-Methoxyquinolin-6-amine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In-Silico Prediction of 3-Methoxyquinolin-6-amine Bioactivity

Authored for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Computational Chemistry Division

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in-silico methodologies at the forefront of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel small molecule, 3-Methoxyquinolin-6-amine. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, notably antimalarials like quinine and primaquine, suggesting a rich potential for biological activity.[3][4] We will navigate a multi-faceted computational strategy, beginning with broad-spectrum predictions of pharmacokinetics and toxicity (ADMET), followed by targeted structure-based methods like molecular docking, and concluding with ligand-based approaches such as pharmacophore modeling. Each protocol is presented not merely as a series of steps, but as a self-validating system, grounded in the principles of causality and scientific rigor to empower researchers to generate reliable, actionable hypotheses for further experimental validation.

Chapter 1: The Strategic Imperative of a Multi-Modal In-Silico Approach

A robust in-silico assessment transcends any single computational method. It involves the strategic integration of multiple predictive models to build a holistic profile of a compound's potential.[5] The modern computer-aided drug design (CADD) paradigm relies on a synergistic workflow where different techniques compensate for each other's intrinsic limitations.[6][7]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: This serves as a critical initial filter. A molecule with outstanding target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or overtly toxic.[8] Assessing these properties first allows for an early "fail-fast" approach, conserving computational resources for the most promising candidates.[9]

  • Molecular Docking: A structure-based technique that predicts the preferred orientation and binding affinity of a ligand to a specific protein target.[10] It provides atomic-level insights into the molecular interactions driving recognition, such as hydrogen bonds and hydrophobic contacts, which are invaluable for lead optimization.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[11] It can be used to screen vast virtual libraries for novel scaffolds that match the key interaction pattern, or to understand the structure-activity relationships (SAR) within a chemical series.[12]

  • Quantitative Structure-Activity Relationship (QSAR): A ligand-based method that correlates variations in the physicochemical properties of a set of compounds with their biological activities.[13] A validated QSAR model can predict the activity of new, untested compounds within its applicability domain.[14]

This guide will implement these techniques in a logical sequence, as depicted in the workflow below.

Chapter 2: The Integrated Bioactivity Prediction Workflow

The causality behind this workflow is to move from broad, rapid assessments to specific, computationally intensive analyses. This hierarchical filtering ensures that effort is focused on candidates that are not only potent but also possess drug-like properties.

Bioactivity_Prediction_Workflow cluster_0 Phase 1: Initial Screening & Preparation cluster_1 Phase 2: Structure-Based Analysis cluster_2 Phase 3: Ligand-Based & Advanced Analysis cluster_3 Phase 4: Synthesis & Validation Compound Compound Selection (3-Methoxyquinolin-6-amine) ADMET ADMET & Physicochemical Property Prediction Compound->ADMET Early Filter Ligand_Prep Ligand Preparation (3D Structure Generation) Compound->Ligand_Prep Synthesis Holistic Data Synthesis & Interpretation ADMET->Synthesis Target_ID Target Identification (Homology-based) Receptor_Prep Receptor Preparation (PDB) Target_ID->Receptor_Prep Target Selection Docking Molecular Docking (Binding Affinity & Pose) Receptor_Prep->Docking Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore Generate from Pose Docking->Synthesis Pharmacophore->Synthesis QSAR QSAR Analysis (Conceptual Application) QSAR->Synthesis Validation Hypothesis for Experimental Validation Synthesis->Validation

Caption: Integrated workflow for in-silico bioactivity prediction.

Chapter 3: Protocol - ADMET & Physicochemical Profiling

Expertise & Rationale: Before committing to time-consuming docking studies, we must assess the fundamental "drug-likeness" of 3-Methoxyquinolin-6-amine. Many promising hits from high-throughput screens fail later in development due to poor pharmacokinetic profiles.[8] This protocol utilizes established web servers that provide rapid predictions based on large, curated datasets and sophisticated machine learning models.[9][15]

Experimental Protocol
  • Molecule Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-Methoxyquinolin-6-amine. The canonical SMILES is COc1cc2ccc(N)nc2cc1.

    • Navigate to a comprehensive ADMET prediction web server such as ADMETlab 2.0 or admetSAR .[9][16] These platforms offer a suite of predictive models for various pharmacokinetic and toxicity endpoints.

  • Execution of Prediction:

    • Paste the SMILES string into the input field of the web server.

    • Initiate the calculation. These servers typically process a single molecule within minutes.

  • Data Collection and Interpretation:

    • Systematically collect the output data into a structured table.

    • Crucial Interpretation Points:

      • Lipinski's Rule of Five: Assess compliance. While not a rigid rule, violations can indicate potential issues with oral bioavailability.

      • Aqueous Solubility (LogS): Poor solubility can hinder absorption.

      • Blood-Brain Barrier (BBB) Permeability: Is the compound likely to cross into the central nervous system? This is critical depending on the intended therapeutic target.

      • CYP450 Inhibition: Predict potential for drug-drug interactions. Inhibition of key isoforms like CYP2D6 or CYP3A4 is a significant flag.[16]

      • hERG Inhibition: Predicts the risk of cardiotoxicity, a major reason for drug candidate failure.

      • Toxicity Endpoints (e.g., AMES Mutagenicity): Early prediction of mutagenic potential is essential for safety assessment.[17]

Data Presentation: Predicted Properties
Property CategoryParameterPredicted ValueInterpretation / Trustworthiness
Physicochemical Molecular Weight174.20 g/mol Compliant with Lipinski's Rule (<500)
LogP~1.5 - 2.0Optimal range for membrane permeability and solubility.
Aqueous Solubility (LogS)ModerateAcceptable for initial consideration.
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract.
Distribution BBB PermeabilityBorderline/LowMay not significantly penetrate the CNS.
Metabolism CYP2D6 InhibitorProbableA potential flag for drug-drug interactions; requires experimental verification.
CYP3A4 InhibitorUnlikelyLower risk for interactions with drugs metabolized by this major enzyme.
Toxicity AMES MutagenicityUnlikelyLow predicted risk of being a mutagen.
hERG InhibitionLow RiskLow predicted risk of cardiotoxicity.

(Note: Values are representative based on the general properties of the quinoline scaffold and may vary slightly between different prediction servers.)

Chapter 4: Protocol - Target Identification & Molecular Docking

Expertise & Rationale: The core of structure-based drug design is predicting how a molecule will interact with its biological target.[7] Our choice of target is not arbitrary; it is an evidence-based decision derived from the known pharmacology of structural analogs. The 6-methoxyquinoline core is the hallmark of quinine, an antimalarial that is thought to interfere with heme detoxification in the parasite.[4] Several quinoline derivatives also act as DNA gyrase inhibitors.[18] Therefore, a logical starting point is to investigate a key enzyme in a relevant pathogen, such as Plasmodium falciparum.

Target Selection

Based on the structural homology to known antimalarials, we select Purine Nucleoside Phosphorylase (PNP) from Plasmodium falciparum as a plausible target. PNP is crucial for the parasite's purine salvage pathway and is a validated drug target.

Molecular Docking Workflow Diagram

Docking_Workflow PDB 1. Fetch Receptor Structure (e.g., PDB ID: 1PBN) Clean 2. Prepare Receptor - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand - Generate 3D Coordinates - Minimize Energy - Assign Charges Run 5. Execute Docking (AutoDock Vina) Ligand->Run Grid->Run Analyze 6. Analyze Results - Binding Energy (kcal/mol) - Interaction Poses (RMSD) - Visualize H-Bonds Run->Analyze

Caption: Step-by-step workflow for a molecular docking simulation.

Experimental Protocol

This protocol uses UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation, both of which are widely used and freely available for academic research.[19]

  • Receptor Preparation:

    • Fetch the crystal structure of P. falciparum PNP from the Protein Data Bank (PDB). For this example, we use PDB ID: 1PBN .

    • Load the structure into UCSF Chimera.

    • Self-Validation Step: The co-crystallized ligand (Immucillin-H) should be saved as a separate file. It will be used later to validate the docking protocol.

    • Prepare the protein:

      • Delete all water molecules and non-essential heteroatoms.

      • Add polar hydrogen atoms and assign partial charges (e.g., AMBER ff14SB). This is critical for accurately modeling electrostatic interactions.

      • Save the prepared protein in the .pdbqt format required by AutoDock Vina.

  • Ligand Preparation:

    • Generate the 3D structure of 3-Methoxyquinolin-6-amine from its SMILES string using a tool like Open Babel.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Add polar hydrogens and compute Gasteiger charges.[20]

    • Save the prepared ligand in the .pdbqt format.

  • Docking Execution:

    • Define the search space (the "grid box"). This box should encompass the entire active site where the native ligand was bound. The center and dimensions of the box are specified in a configuration file.

    • Protocol Validation: Before docking the test compound, re-dock the extracted native ligand (Immucillin-H) into the active site. A successful docking run should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This validates that the chosen docking parameters are appropriate.

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

    • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --ligand ligand.pdbqt --out results.pdbqt --log log.txt

  • Results Analysis:

    • The primary quantitative output is the binding affinity , reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.

    • Visualize the output results.pdbqt file in UCSF Chimera. Vina typically outputs multiple binding poses.

    • Analyze the top-ranked pose for key molecular interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) with active site residues.

Data Presentation: Docking Results
CompoundTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
3-Methoxyquinolin-6-aminePfPNP (1PBN)-7.5 to -9.0Asp205, Val182, Met184
Immucillin-H (Control)PfPNP (1PBN)-9.5 to -11.0Asp205, His257, Tyr203

Chapter 5: Protocol - Ligand-Based Pharmacophore Modeling

Expertise & Rationale: While docking predicts interaction with a known target structure, pharmacophore modeling abstracts the key chemical features responsible for that interaction.[21] A structure-based pharmacophore, derived from our highest-affinity docking pose, serves as a 3D query to search for other chemically diverse molecules that could fit the same active site and elicit a similar biological response.

Pharmacophore Generation Workflow

Pharmacophore_Workflow Input Best Docking Pose (Ligand-Receptor Complex) Features Identify Key Interactions (H-bonds, Aromatic, etc.) Input->Features Abstract Abstract to Chemical Features (e.g., HBA, AR) Features->Abstract Model Generate 3D Pharmacophore Model (Features with spatial constraints) Abstract->Model Screening Use as Query for Virtual Screening Model->Screening

Caption: Workflow for generating a structure-based pharmacophore model.

Protocol and Interpretation
  • Feature Identification: Using the best-ranked docking pose of 3-Methoxyquinolin-6-amine complexed with the target protein, identify the key interaction points.

  • Model Generation: Use a tool like ZincPharmer or the pharmacophore tools within Schrödinger Maestro or MOE to define features based on these interactions. For our compound, a hypothetical model might include:

    • One Hydrogen Bond Acceptor (HBA) from the quinoline nitrogen.

    • One Hydrogen Bond Donor (HBD) from the 6-amino group.

    • One Aromatic Ring (AR) feature for the quinoline system.

    • Exclusion volumes based on the shape of the binding pocket.

  • Application: This generated 3D model is more than just a picture; it is a powerful search query. It can be used to rapidly screen millions of compounds in databases like ZINC or ChEMBL to find novel molecules that fit these electronic and steric requirements, thus identifying potential new hits.

Chapter 6: Synthesizing the Evidence for a Final Assessment

The power of this in-silico guide lies not in a single number, but in the convergence of evidence from orthogonal methods.

  • Initial Profile: Our ADMET predictions suggest 3-Methoxyquinolin-6-amine is generally drug-like, with good potential for absorption but a possible liability regarding CYP2D6 inhibition. Its predicted low toxicity is a positive indicator.

  • Target Interaction: The molecular docking results show a favorable binding affinity for a key parasitic enzyme, suggesting a plausible mechanism of action. The predicted binding energy is within the range of known inhibitors, making it a credible candidate.

  • Structural Features: The pharmacophore model identifies the specific chemical moieties responsible for this predicted interaction, providing a clear hypothesis for structure-activity relationships. For instance, the 6-amino group appears critical as a hydrogen bond donor.

Future Directions (Experimental Validation):

  • In-vitro Enzyme Assay: Test the ability of synthesized 3-Methoxyquinolin-6-amine to inhibit the activity of recombinant P. falciparum PNP.

  • Parasite Viability Assay: Evaluate the compound's efficacy against P. falciparum cultures.

  • Experimental ADMET: Conduct in-vitro assays to confirm CYP2D6 inhibition and assess metabolic stability in liver microsomes.

This in-silico workflow has successfully generated a well-defined, testable hypothesis, effectively bridging the gap between computational prediction and experimental drug discovery.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 15, 2026, from [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Bologna. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Pharmacophore modelling: applications in drug discovery. (2006). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 15, 2026, from [Link]

  • Updates on Drug Designing Approach Through Computational Strategies: a Review. (n.d.). Cureus. Retrieved January 15, 2026, from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI. Retrieved January 15, 2026, from [Link]

  • A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. (2017, April 4). The Pharma Innovation. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 15, 2026, from [Link]

  • A Review on Computational Drug Designing.and Discovery. (n.d.). TSI Journals. Retrieved January 15, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 15, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 15, 2026, from [Link]

  • Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium. Retrieved January 15, 2026, from [Link]

  • The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC. Retrieved January 15, 2026, from [Link]

  • Basics of QSAR Modeling. (n.d.). SlideShare. Retrieved January 15, 2026, from [Link]

  • ADMET predictions. (n.d.). VLS3D. Retrieved January 15, 2026, from [Link]

  • Introduction to QSAR modeling based on RDKit and Python. (n.d.). GitHub. Retrieved January 15, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025, February 6). PubMed. Retrieved January 15, 2026, from [Link]

  • admetSAR. (n.d.). LMMD. Retrieved January 15, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). ADMET & Drug Discovery Group. Retrieved January 15, 2026, from [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (n.d.). JMPAS. Retrieved January 15, 2026, from [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. (n.d.). Meiler Lab. Retrieved January 15, 2026, from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • In-silico study of Novel Antimicrobial Quinoline derivatives. (2025, April 25). International Journal of Pharmaceutical Research and Applications. Retrieved January 15, 2026, from [Link]

  • IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. (2021, June 25). Ukrainian Chemistry Journal. Retrieved January 15, 2026, from [Link]

  • 3-Methoxyquinolin-6-amine. (n.d.). XHYSCI. Retrieved January 15, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. (1981, February). PubMed. Retrieved January 15, 2026, from [Link]

  • 6-methoxyquinolin-3-amine hydrochloride (C10H10N2O). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016, January 27). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025, October 15). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

A Comprehensive Technical Review of 3-Methoxyquinolin-6-amine and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural features and the ability to readily functionalize various positions on the ring have made it a privileged scaffold in the design and discovery of new therapeutic agents.[2][3] Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[2][4] This wide range of biological activities stems from the ability of the quinoline nucleus to interact with various biological targets, including enzymes and receptors.[5] The continuous exploration of novel quinoline analogs remains a vibrant area of research, aimed at developing more potent, selective, and safer drugs for a multitude of diseases.[5]

This in-depth technical guide focuses on a specific, yet promising, member of this family: 3-Methoxyquinolin-6-amine and its analogs. We will delve into the synthetic strategies for accessing this core structure, explore the structure-activity relationships (SAR) of its derivatives, and discuss their potential as therapeutic agents, with a particular emphasis on their role as kinase inhibitors.

Synthetic Strategies for 3-Methoxyquinolin-6-amine and Analogs

The synthesis of substituted quinolines can be achieved through several well-established named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[6][7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A plausible and efficient synthetic pathway to 3-Methoxyquinolin-6-amine involves a multi-step sequence starting from a readily available precursor, such as a substituted aniline. A general and adaptable strategy involves the initial construction of a substituted 3-methoxy-6-nitroquinoline, followed by the reduction of the nitro group to the desired 6-amino functionality.

Illustrative Synthetic Pathway

A logical approach to the synthesis of 3-Methoxyquinolin-6-amine is outlined below. This pathway is a composite of established synthetic methodologies for quinoline derivatives and provides a robust framework for accessing the target molecule and its analogs.

Synthetic Pathway for 3-Methoxyquinolin-6-amine cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Dehalogenation (if necessary) cluster_3 Step 4: Reduction of Nitro Group Starting Material p-Anisidine Intermediate_1 3-Methoxy-6-nitroquinolin-X-ol Starting Material->Intermediate_1 Reaction with a β-keto ester followed by cyclization and nitration Intermediate_2 X-Chloro-3-methoxy-6-nitroquinoline Intermediate_1->Intermediate_2 POCl3 Intermediate_3 3-Methoxy-6-nitroquinoline Intermediate_2->Intermediate_3 Catalytic Hydrogenation (e.g., H2, Pd/C) Final_Product 3-Methoxyquinolin-6-amine Intermediate_3->Final_Product Reduction (e.g., SnCl2, HCl or Fe/HCl) SAR of 3-Substituted Quinolines as Kinase Inhibitors Core 3-Substituted Quinoline Scaffold R1 Substituent at C3 Core->R1 R2 Substituents on the Benzene Ring (e.g., 6-amino, 7-methoxy) Core->R2 Activity Kinase Inhibitory Activity R1->Activity Lipophilic groups enhance activity R2->Activity Modulate potency and selectivity

Sources

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The Skraup synthesis, a cornerstone of heterocyclic chemistry, offers a direct and historically significant method for the preparation of quinolines and their derivatives.[1][2] First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] Despite its age, the Skraup synthesis remains a relevant and frequently utilized method in medicinal chemistry and drug development for constructing the quinoline scaffold, a core structure in numerous pharmacologically active compounds.[1][4]

This document provides a detailed exploration of the Skraup synthesis, including its underlying principles, a step-by-step experimental protocol, and a discussion of its applications and safety considerations. These notes are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully and safely apply this powerful reaction.

I. Principle and Mechanism: A Stepwise Annulation

The Skraup synthesis proceeds through a cascade of reactions, initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][3][5][6] The reaction mechanism can be understood through the following key steps:

  • Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein.[3][6][7] This is a crucial and often rate-determining step.

  • Michael Addition: The aromatic amine then undergoes a conjugate (Michael) addition to the acrolein intermediate.[1][5][8]

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a six-membered ring.[6][7][8]

  • Dehydration: Subsequent dehydration of the cyclic intermediate yields 1,2-dihydroquinoline.[5][6][8]

  • Oxidation: The final step is the oxidation of 1,2-dihydroquinoline to the aromatic quinoline product.[1][5][6] A variety of oxidizing agents can be employed, with nitrobenzene being a common choice, which can also serve as a solvent.[1][5] Arsenic acid is another option, often resulting in a less violent reaction.[2][5]

Diagram: The Skraup Synthesis Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

II. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the synthesis of quinoline from aniline. It is crucial to note that the reaction is notoriously exothermic and can be violent if not properly controlled.[1][5][9] The use of a moderator, such as ferrous sulfate, is highly recommended to ensure a smoother reaction profile.[5][10]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityNotes
Aniline93.130.25 molFreshly distilled
Glycerol92.090.75 molAnhydrous
Concentrated Sulfuric Acid98.08~100 mLHandle with extreme care
Nitrobenzene123.110.2 molOxidizing agent and solvent
Ferrous Sulfate Heptahydrate278.01~2 gModerator
Sodium Hydroxide40.00As neededFor neutralization
Anhydrous Potassium Carbonate138.21As neededFor drying
Procedure:
  • Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel.[1][5] The addition is exothermic, and the rate should be carefully controlled to prevent an excessive rise in temperature.[1]

  • Heating and Reflux: Gently heat the mixture using an oil bath. The reaction will become exothermic and may begin to boil.[1][5] Once the reaction is self-sustaining, the external heat source can be removed. After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours, keeping the oil bath temperature around 140-150°C.[1][5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water.[1][5]

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline.[1][5] This step should be performed with external cooling.

  • Isolation by Steam Distillation: Perform steam distillation to isolate the crude quinoline.[1][5] Any unreacted nitrobenzene will distill first. Change the receiver and continue the distillation to collect the quinoline.[1]

  • Purification:

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate.[1][5]

    • Purify the quinoline by distillation, collecting the fraction that boils at 235-237°C.[1][5]

Diagram: Experimental Workflow

Skraup_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Mix Mix Aniline, Glycerol, Nitrobenzene & FeSO₄ Add_Acid Slowly Add H₂SO₄ Mix->Add_Acid Heat Gentle Heating Add_Acid->Heat Reflux Reflux for 3-4 hours Heat->Reflux Cool Cool to Room Temp Reflux->Cool Dilute Dilute with Water Cool->Dilute Neutralize Neutralize with NaOH Dilute->Neutralize Steam_Distill Steam Distillation Neutralize->Steam_Distill Separate Separate Layers Steam_Distill->Separate Dry Dry with K₂CO₃ Separate->Dry Distill Final Distillation Dry->Distill

Caption: A generalized experimental workflow for the Skraup synthesis.

III. Safety Precautions and Considerations

The Skraup synthesis demands rigorous adherence to safety protocols due to its inherent hazards.

  • Exothermic Nature: The reaction is highly exothermic and can become uncontrollable if not properly managed.[1][5][9] Careful temperature control and the use of a moderator are essential.[9]

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and must be handled with utmost care.[1]

  • Toxic Chemicals: Aniline and nitrobenzene are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1][9]

IV. Applications in Drug Development and Beyond

The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The Skraup synthesis, as a fundamental method for accessing this core structure, has been instrumental in the development of various drugs and biologically active compounds.

  • Antimalarials: The quinoline core is central to the efficacy of antimalarial drugs like quinine and chloroquine.

  • Other Therapeutic Areas: Quinoline derivatives have found applications as antibacterial, antiviral, and anticancer agents.[4][11]

  • Intermediate in Synthesis: The Skraup reaction is a valuable tool for synthesizing substituted quinolines that serve as key intermediates in the preparation of more complex molecules. For instance, 7-methyl-8-nitroquinoline, a drug discovery intermediate, can be synthesized from m-toluidine using the Skraup reaction.[7]

V. Variations and Modifications

Over the years, several modifications to the original Skraup synthesis have been developed to improve safety, yields, and substrate scope.

  • Alternative Oxidizing Agents: As mentioned, arsenic acid can be used in place of nitrobenzene for a less violent reaction.[2]

  • Moderators: Besides ferrous sulfate, boric acid has also been employed to moderate the reaction's vigor.[5][10]

  • Doebner-von Miller Reaction: This variation, also known as the Skraup-Doebner-von Miller synthesis, utilizes α,β-unsaturated carbonyl compounds directly, offering a more versatile route to substituted quinolines.[7][12]

  • Modern Approaches: Recent advancements have explored the use of microwave irradiation and ionic liquids to enhance reaction efficiency and create more environmentally benign protocols.[4]

VI. Conclusion

The Skraup synthesis of quinolines, despite its discovery over a century ago, remains a powerful and relevant transformation in organic chemistry. Its ability to construct the fundamental quinoline ring system from readily available starting materials ensures its continued importance in both academic research and the pharmaceutical industry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a steadfast commitment to safety are paramount for successfully harnessing the synthetic potential of this classic reaction.

VII. References
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 15, 2026, from

  • - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 15, 2026, from

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved January 15, 2026, from

  • Skraup quinoline synthesis - Chemistry Online. (2023, March 25). Retrieved January 15, 2026, from

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from

  • Quinoline Synthesis - Skraup - Química Organica.org. (n.d.). Retrieved January 15, 2026, from

  • Skraup Reaction - YouTube. (2022, January 22). Retrieved January 15, 2026, from

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 15, 2026, from

Sources

The Friedländer Synthesis: A Versatile Approach to Substituted Quinolines for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] The Friedländer synthesis, a classic yet continually evolving reaction, offers a direct and efficient pathway to this privileged heterocyclic system.[1][6][7][8] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Friedländer synthesis for the preparation of substituted quinolines from 2-aminoaryl ketones. We will delve into the mechanistic intricacies, provide adaptable protocols, and offer practical insights to empower your research endeavors.

The Enduring Relevance of the Friedländer Synthesis

First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to construct the quinoline ring system.[1][2][8][9] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its versatility in generating a diverse range of substituted quinolines.[1][4] The reaction can be catalyzed by either acids or bases, and modern advancements have introduced a plethora of catalytic systems to enhance efficiency and selectivity.[7][9][10][11][12]

The quinoline motif is of paramount importance in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including:

  • Anticancer[2][4][5]

  • Antimalarial[2][5]

  • Antibacterial[5][13]

  • Anti-inflammatory[2][5]

This makes the Friedländer synthesis a critical tool for generating novel molecular entities for biological screening and lead optimization.

Unraveling the Reaction Mechanism

The Friedländer synthesis proceeds through a cascade of condensation and cyclization reactions. Two primary mechanistic pathways are generally accepted, primarily differing in the initial step. The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) or bases (e.g., KOH, KOtBu).[9][10][11]

Pathway A: Aldol Condensation First

  • Aldol Addition: The reaction commences with an aldol addition between the 2-aminoaryl ketone and the enolizable ketone.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound.

  • Cyclization (Intramolecular Michael Addition): The amino group then performs an intramolecular Michael addition onto the α,β-unsaturated system.

  • Final Dehydration: A final dehydration step yields the aromatic quinoline ring.

Pathway B: Schiff Base Formation First

  • Schiff Base Formation: The initial step is the formation of a Schiff base (an imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the second ketone.[11]

  • Tautomerization: The Schiff base tautomerizes to an enamine.

  • Intramolecular Aldol-type Cyclization: The enamine then undergoes an intramolecular aldol-type reaction.

  • Dehydration: The resulting intermediate eliminates water to form the stable quinoline product.

Below is a graphical representation of the two plausible mechanistic pathways:

Friedlander_Mechanism cluster_pathway_A Pathway A: Aldol Condensation First cluster_pathway_B Pathway B: Schiff Base Formation First A_start 2-Aminoaryl Ketone + α-Methylene Ketone A_aldol Aldol Adduct A_start->A_aldol Aldol Addition A_enone α,β-Unsaturated Carbonyl A_aldol->A_enone Dehydration A_cyclized Cyclized Intermediate A_enone->A_cyclized Intramolecular Cyclization A_end Substituted Quinoline A_cyclized->A_end Dehydration B_start 2-Aminoaryl Ketone + α-Methylene Ketone B_schiff Schiff Base B_start->B_schiff Imine Formation B_enamine Enamine B_schiff->B_enamine Tautomerization B_cyclized Cyclized Intermediate B_enamine->B_cyclized Intramolecular Aldol-type Reaction B_end Substituted Quinoline B_cyclized->B_end Dehydration

Caption: Plausible mechanistic pathways for the Friedländer synthesis.

Protocols and Methodologies

The choice of catalyst and reaction conditions is crucial for the success of the Friedländer synthesis and can significantly impact reaction times, yields, and the scope of compatible substrates. Recent advancements have focused on developing milder and more environmentally friendly protocols.[7][12]

Overview of Common Catalytic Systems
Catalyst TypeExamplesTypical SolventsTemperatureKey Advantages
Brønsted Acids p-TsOH, H₂SO₄, TFAToluene, Ethanol, Solvent-free80-150 °CReadily available, effective for many substrates.[10][11]
Lewis Acids FeCl₃, ZnCl₂, Nd(NO₃)₃·6H₂OEthanol, DCM, Solvent-free25-120 °CCan offer higher selectivity and milder conditions.[10][11]
Bases KOH, KOtBu, PiperidineEthanol, DMF, Toluene80-220 °CClassical conditions, effective for specific substrates.[9]
Heterogeneous Catalysts Montmorillonite K-10, Zeolites, Sulfated ZirconiaEthanol, Solvent-freeRefluxEase of separation, catalyst recyclability.[14]
Nanocatalysts Various metal-based nanoparticlesVariesVariesHigh catalytic activity, large surface area.[7][12]
Ionic Liquids e.g., [Et₃NH][HSO₄]Solvent-free100 °C"Green" solvent and catalyst, can be recycled.[7]
Metal-Organic Frameworks (MOFs) CuBTCSolvent-freeVariesHigh concentration of active sites, potential for high yields.[15]
Detailed Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Synthesis of 2,4-Dimethylquinoline

This protocol is a representative example of an acid-catalyzed Friedländer synthesis.

Materials:

  • 2'-Aminoacetophenone

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-aminoacetophenone (1.0 eq), acetylacetone (1.2 eq), and toluene (5 mL/mmol of 2'-aminoacetophenone).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,4-dimethylquinoline.

Troubleshooting:

  • Low Yield: Ensure all reagents are pure and dry. The reaction may require longer refluxing times for less reactive substrates. Increasing the amount of catalyst slightly may also improve the yield.

  • Side Product Formation: The formation of self-condensation products of the ketone can be an issue.[9] Using a slight excess of the 2-aminoaryl ketone can sometimes mitigate this. Alternatively, exploring milder catalysts or lower reaction temperatures may be beneficial.

  • Regioselectivity Issues: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[9] The regioselectivity can be influenced by the catalyst and reaction conditions. In such cases, careful analysis of the product mixture and optimization of the reaction conditions are necessary.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of substituted quinolines via the Friedländer synthesis is depicted below.

Friedlander_Workflow start Start: Reagent Preparation (2-Aminoaryl Ketone, Carbonyl Compound, Catalyst, Solvent) reaction Friedländer Reaction (Heating/Stirring) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Substituted Quinoline characterization->end

Caption: General experimental workflow for Friedländer synthesis.

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool for the construction of substituted quinolines. Its versatility, coupled with ongoing advancements in catalytic systems, ensures its continued application in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of quinoline derivatives for further investigation.

References

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • Pérez-Mayoral, E., Musilová, Z., Gil, B., Marszalek, B., Polozij, M., Čejka, J., & Galiano, F. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(14), 4036-4044. [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (2016). Advances in polymer based Friedlander quinoline synthesis. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2-aminoaryl ketones and α-methylene ketones. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. National Institutes of Health. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • ResearchGate. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Doebner-von Miller Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Transformation

The Doebner-von Miller reaction, a cornerstone of heterocyclic chemistry since its discovery in the 1880s, remains a powerful and versatile method for the synthesis of the quinoline scaffold.[1][2][3] Quinolines are not mere chemical curiosities; they are privileged structures found in a vast array of natural products, and more critically, they form the core of numerous pharmaceuticals exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4] This guide moves beyond a simple recitation of steps, offering a deep dive into the mechanistic nuances, critical parameters, and practical troubleshooting strategies essential for mastering this reaction in a modern research and development setting.

The Mechanistic Heart of the Reaction: A Fragmentation-Recombination Pathway

Understanding the reaction mechanism is paramount to rational optimization and troubleshooting. While debated for years, substantial evidence from isotopic labeling and intermediate isolation studies points towards a complex fragmentation-recombination pathway rather than a direct cyclization.[2][5][6]

The key stages are as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline's nitrogen to the α,β-unsaturated carbonyl compound.[1][7]

  • Fragmentation: The resulting amino ketone adduct undergoes a crucial fragmentation, breaking down into an imine (Schiff base) and a saturated carbonyl compound.[1][2] This step is key to explaining the isotope scrambling observed in labeling studies.[2][6]

  • Recombination: These fragments then recombine through an aldol-type condensation to generate a new, larger α,β-unsaturated imine intermediate.[1][2]

  • Cyclization: This new imine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the imine carbon, forming the heterocyclic dihydroquinoline ring.[1]

  • Aromatization: The final and irreversible step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic quinoline product.[1][8] This often requires an external oxidizing agent, although in some cases, an intermediate anil can serve this role.[1][9]

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline Aniline MichaelAdd 1. Michael Addition Aniline->MichaelAdd UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdd Fragmentation 2. Fragmentation MichaelAdd->Fragmentation Adduct Formation Fragments Imine + Saturated Carbonyl Fragmentation->Fragments Recombination 3. Recombination (Aldol-type) Fragments->Recombination NewImine New α,β-Unsaturated Imine Recombination->NewImine Cyclization 4. Cyclization NewImine->Cyclization Intramolecular Electrophilic Attack Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Aromatization 5. Aromatization (Oxidation) Dihydroquinoline->Aromatization Requires Oxidant Quinoline Quinoline Aromatization->Quinoline

Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Optimizing for Success: A Guide to Critical Reaction Parameters

The yield and purity of the Doebner-von Miller reaction are highly sensitive to a number of interconnected variables. A systematic approach to optimizing these parameters is crucial.

ParameterKey Considerations & Expert InsightsPotential Impact on Reaction
Aniline Substrate Electron-donating groups (EDGs) on the aniline ring generally accelerate the cyclization step. Electron-withdrawing groups (EWGs) can decrease nucleophilicity, leading to lower yields.[10][11] Meta-substituted anilines can lead to unpredictable mixtures of regioisomers.[5]High: Directly impacts reaction rate and regioselectivity.
Carbonyl Substrate The reaction is most effective with sterically accessible α,β-unsaturated aldehydes (e.g., crotonaldehyde).[12][13] γ-substituted or bulky α,β-unsaturated ketones can lead to complex mixtures and low yields due to steric hindrance.[8][12]High: Determines product structure and strongly influences yield.
Catalyst Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) are effective.[2][14] The choice is a trade-off: stronger acids can increase the reaction rate but also aggressively promote the polymerization of the carbonyl reactant, leading to tar formation.[8][15]High: Controls reaction rate versus side-product formation.
Solvent System A primary challenge is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl.[8][15] Pro-Tip: Employing a biphasic system (e.g., aqueous HCl for the aniline salt and toluene for the carbonyl) is highly effective.[8][14][16] This sequesters the carbonyl in the organic phase, minimizing polymerization while allowing the reaction to proceed at the interface.High: Crucial for minimizing tar formation and improving yield.
Temperature Heating is almost always required, typically in the 100–150°C range.[4] However, excessive heat is a primary driver of tar formation.[8] The goal is to find the minimum effective temperature that allows the reaction to proceed at a reasonable rate.Medium-High: A balance must be struck between reaction rate and thermal decomposition/polymerization.
Oxidizing Agent The final aromatization step is critical. Common oxidants include nitrobenzene or arsenic acid.[8] For cleaner reactions, consider alternatives like aerobic oxidation (air), H₂O₂, or selenium dioxide.[8] In many cases, an intermediate Schiff base can act as the oxidant.[9]High: Essential for obtaining the final aromatic product and avoiding dihydroquinoline impurities.

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol details a robust procedure for synthesizing 2-methylquinoline from aniline and crotonaldehyde, incorporating best practices to mitigate common side reactions.

Materials & Equipment:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, mechanical stirrer, and addition funnel

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100°C).

  • Slow Addition of Carbonyl: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Controlled Reaction: Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours. A vigorous reaction may be observed; control the addition rate to maintain a steady reflux.[17] This slow, controlled addition is critical to minimize the polymerization of crotonaldehyde.[8][15]

  • Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-7 hours. Monitor the reaction's progress by TLC.[8][17]

  • Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the mixture by adding a concentrated solution or slurry of a base (e.g., NaOH or Ca(OH)₂) until the pH is basic (pH > 9). This step liberates the free quinoline base from its hydrochloride salt.[8][17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography.[15]

Workflow start Start setup 1. Prepare Aniline in Aqueous HCl & Heat to Reflux start->setup add 2. Add Crotonaldehyde in Toluene (Dropwise) setup->add Biphasic System reflux 3. Reflux for 4-7h (Monitor by TLC) add->reflux Control Exotherm workup 4. Cool & Neutralize with Base (pH > 9) reflux->workup extract 5. Extract with Organic Solvent workup->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify 7. Concentrate & Purify Product dry->purify end End (Pure 2-Methylquinoline) purify->end

Caption: A generalized experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting Guide: A Self-Validating System

Even classic reactions present challenges. This section addresses the most common issues, providing a logical framework for diagnosis and resolution.

Problem Symptoms Primary Root Cause(s) Corrective Actions & Pro-Tips
Severe Tar/Polymer Formation The reaction mixture becomes a thick, dark, intractable mass. Product isolation is difficult, and yields are very low.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][15] Reaction temperature is too high.1. Implement Slow Addition: Add the carbonyl reactant slowly to the heated aniline solution to maintain a low instantaneous concentration.[8] 2. Use a Biphasic System: As described in the protocol, sequester the carbonyl in an organic solvent like toluene.[8][14] 3. Optimize Temperature: Reduce the reaction temperature to the minimum required for a reasonable reaction rate.[8]
Dihydroquinoline Impurities The final product is contaminated with partially hydrogenated quinolines, which can be difficult to separate.Incomplete oxidation of the dihydroquinoline intermediate.[8] The chosen oxidizing agent is inefficient or used in insufficient quantity.1. Select an Appropriate Oxidant: Ensure a suitable oxidizing agent is present. If relying on an intermediate, the reaction may need longer times or higher temperatures. Consider adding a dedicated oxidant like nitrobenzene.[8] 2. Ensure Stoichiometry: Use a stoichiometric excess of the oxidant to drive the reaction to completion.
Low or No Product Yield The reaction fails to proceed, or the yield of the desired quinoline is minimal despite clean starting materials.1. Substrate Deactivation: The aniline may possess strong electron-withdrawing groups that render it insufficiently nucleophilic.[10][11] 2. Suboptimal Conditions: The catalyst may be too weak, or the temperature may be too low.[15]1. Systematic Optimization: Employ a Design of Experiments (DoE) approach to screen different acid catalysts, solvents, and temperatures.[8] 2. Consider Alternatives: For highly challenging substrates, alternative named reactions for quinoline synthesis (e.g., Friedländer, Combes, Gould-Jacobs) may provide a more viable route.[8]

References

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • Doebner–Miller reaction. Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare.
  • Doebner-Miller Reaction. SynArchive.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • optimizing solvent and base conditions for quinoline synthesis. Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • General reaction scheme of Doebner–von Miller quinoline synthesis.
  • Synthesis of quinolines via Doebner–Von Miller reaction.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Doebner-Miller reaction. chemeurope.com.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Thieme.
  • What is the complete procedure for Doebner-von miller reaction ?.
  • The Formation of Inherently Chiral Calix[8]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI.

  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Benchchem.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Purification of 3-Methoxyquinolin-6-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 3-Methoxyquinolin-6-amine using normal-phase column chromatography. The document outlines the fundamental principles, step-by-step experimental procedures, and critical considerations for achieving high purity. Emphasis is placed on understanding the physicochemical properties of the target molecule, particularly its basicity, and implementing strategies to overcome common challenges such as peak tailing. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development who require a robust and reproducible method for isolating this and structurally related aromatic amines.

Introduction: The Challenge of Purifying Aromatic Amines

3-Methoxyquinolin-6-amine is a heterocyclic aromatic amine, a structural motif prevalent in many biologically active compounds and pharmaceutical intermediates. Effective purification is a critical step in its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities.

The primary challenge in the chromatographic purification of basic compounds like 3-Methoxyquinolin-6-amine on standard silica gel lies in their interaction with the stationary phase. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] The basic nitrogen atoms of the quinoline ring and the exocyclic amine can undergo strong acid-base interactions with these silanol groups. This interaction leads to several undesirable effects:

  • Peak Tailing: The compound does not move in a uniform band, resulting in a "tail" that can co-elute with other impurities, significantly reducing separation efficiency.[2]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it results in a partial or complete loss of material on the column.

  • Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive molecules.[2]

This guide addresses these challenges directly by incorporating a basic modifier into the mobile phase, a field-proven technique to neutralize the acidic sites on the silica gel, thereby ensuring sharp, symmetrical peaks and a successful, high-yield purification.[3]

Pre-Purification Analysis: Method Development with TLC

Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a Retention Factor (Rf) of approximately 0.20-0.35 for 3-Methoxyquinolin-6-amine.[4] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from both less polar and more polar impurities.

Rationale for Solvent System Selection

For compounds of intermediate polarity like 3-Methoxyquinolin-6-amine, a binary solvent system consisting of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is a standard starting point.[5][6] To counteract the tailing effect, a small percentage of a basic modifier, typically Triethylamine (TEA) , is added.

Protocol: TLC Solvent System Screening
  • Prepare TLC Chambers: Line three separate developing chambers with filter paper and add three different solvent systems for initial screening.

    • System A: 30% Ethyl Acetate in Hexanes (+ 0.5% TEA)

    • System B: 50% Ethyl Acetate in Hexanes (+ 0.5% TEA)

    • System C: 70% Ethyl Acetate in Hexanes (+ 0.5% TEA)

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto three separate silica gel TLC plates.

  • Development: Place one plate in each chamber, cover, and allow the solvent to ascend to ~1 cm from the top of the plate.[7]

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm), as the aromatic quinoline ring is UV-active.[1][7] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for the spot corresponding to the desired product in each system. Adjust the ratio of Ethyl Acetate to Hexanes until the target Rf of ~0.25 is achieved.

Example TLC Screening Results Rf of ProductObservation
20% EtOAc in Hexanes + 0.5% TEA 0.10Insufficient polarity; compound is retained too strongly.
40% EtOAc in Hexanes + 0.5% TEA 0.28Optimal. Good mobility and potential for separation.
60% EtOAc in Hexanes + 0.5% TEA 0.55Polarity is too high; compound will elute too quickly.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 3-Methoxyquinolin-6-amine. The column size and solvent volumes should be scaled accordingly for different quantities.

Safety Precautions
  • 3-Methoxyquinolin-6-amine and its derivatives should be handled with care. Assume they are harmful if inhaled, swallowed, or in contact with skin.[8][9]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Organic solvents are flammable. Keep away from ignition sources.[10]

Materials and Reagents
MaterialSpecificationPurpose
Stationary Phase Silica GelStandard Grade, 60 Å, 40-63 µm particle size
Crude Product 3-Methoxyquinolin-6-amineThe mixture to be purified
Non-Polar Eluent HexanesHPLC Grade
Polar Eluent Ethyl Acetate (EtOAc)HPLC Grade
Basic Modifier Triethylamine (TEA)Reagent Grade
Sand Sea SandWashed and dried
Glass Wool For plugging the column
Solvents for Loading Dichloromethane (DCM)HPLC Grade
TLC Plates Silica Gel 60 F254For monitoring fractions
Step-by-Step Purification Procedure

The slurry packing method is superior for achieving a homogenous, air-free stationary phase, which is crucial for optimal separation.[11]

  • Plugging: Secure a glass chromatography column (e.g., 40 cm length, 4 cm diameter) vertically to a stand. Push a small plug of glass wool into the bottom constriction of the column.

  • Sand Layer: Add a ~1 cm layer of sand on top of the glass wool to create a flat base for the stationary phase.[11]

  • Prepare Slurry: In a beaker, measure ~50 g of silica gel (a 50:1 ratio of silica to crude product is a good starting point). Add the initial, least polar eluent (e.g., 10% EtOAc in Hexanes + 0.5% TEA) to the silica gel to form a free-flowing slurry.

  • Packing: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to dislodge any air bubbles and encourage even packing.[11]

  • Equilibration: Once all the silica has settled, add another ~1 cm layer of sand on top to prevent disturbance of the silica bed.[4] Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

Dry loading is highly recommended for compounds that have limited solubility in the eluent or to achieve the narrowest possible starting band for optimal separation.[4]

  • Dissolve the 1 g of crude 3-Methoxyquinolin-6-amine in a minimal amount of a volatile solvent like Dichloromethane.

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.

The elution process involves passing the mobile phase through the column to separate the components. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[12]

  • Initial Elution: Begin eluting with a non-polar solvent system (e.g., 10% EtOAc in Hexanes + 0.5% TEA). This will wash down highly non-polar impurities.

  • Gradient Increase: Systematically increase the polarity of the mobile phase. A typical gradient might look like this:

    • 200 mL of 10% EtOAc/Hexanes (+TEA)

    • 200 mL of 20% EtOAc/Hexanes (+TEA)

    • 400 mL of 40% EtOAc/Hexanes (+TEA) (This is the target elution solvent determined by TLC)

    • 200 mL of 60% EtOAc/Hexanes (+TEA) (To elute more polar impurities)

  • Fraction Collection: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 20 mL per fraction).

  • Analyze the collected fractions by TLC to identify which ones contain the desired product.

  • Spot every second or third fraction on a single TLC plate. For comparison, also spot the crude starting material and a pure reference standard if available.

  • Develop the TLC plate using the optimal solvent system (40% EtOAc/Hexanes +TEA).

  • Identify the fractions that contain only the spot corresponding to 3-Methoxyquinolin-6-amine.

  • Combine the pure fractions identified by TLC into a single round-bottom flask.

  • Remove the solvents (EtOAc, Hexanes, TEA) under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the purified 3-Methoxyquinolin-6-amine. Further drying under high vacuum may be necessary to remove residual solvent traces.

Visualization of Key Concepts

Chromatography Workflow

The following diagram illustrates the logical workflow for the entire purification process.

G cluster_prep Preparation & Method Development cluster_run Execution cluster_analysis Analysis & Isolation TLC Develop TLC Method (Target Rf ≈ 0.25) Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Elute Elute with Solvent Gradient Load->Elute Start Elution Collect Collect Fractions Elute->Collect TLC_F Analyze Fractions by TLC Collect->TLC_F Monitor Progress Combine Combine Pure Fractions TLC_F->Combine Evap Evaporate Solvent Combine->Evap Pure Pure 3-Methoxyquinolin-6-amine Evap->Pure

Caption: Workflow for the purification of 3-Methoxyquinolin-6-amine.

Mechanism of Tailing Prevention

This diagram illustrates the crucial role of the basic modifier in preventing unwanted interactions with the silica stationary phase.

G Interaction at the Silica Surface cluster_no_tea Without Triethylamine (TEA) cluster_with_tea With Triethylamine (TEA) Silica1 Acidic Silanol Group (Si-OH) Interaction1 Strong Acid-Base Interaction (Leads to Tailing) Amine1 Basic Amine (R-NH2) Amine1->Silica1 Silica2 Neutralized Silanol Group (Si-O⁻ ⁺HNEt₃) TEA Triethylamine (Et₃N) TEA->Silica2 Neutralizes acidic site Amine2 Basic Amine (R-NH2) Amine2->Silica2 No strong binding Interaction2 Weak Interaction (Sharp Elution)

Caption: How a basic modifier prevents peak tailing on silica gel.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound won't elute (Rf=0) Mobile phase is not polar enough.Gradually increase the percentage of Ethyl Acetate in the mobile phase. If necessary, switch to a more polar system like 5% Methanol in Dichloromethane (with 0.5% TEA).[6]
All compounds elute together Mobile phase is too polar.Decrease the polarity of the mobile phase (increase the percentage of Hexanes). Ensure the starting eluent is non-polar enough to allow the compound to adsorb to the column initially.
Streaking/Tailing on TLC/Column Insufficient basic modifier; strong interaction with silica.Increase the concentration of Triethylamine to 1-2%. Ensure the TEA is fresh and properly mixed into the eluent.[2] Alternatively, consider using a different stationary phase like neutral alumina.[2]
Poor separation between product and impurity The chosen solvent system lacks selectivity.Try a different solvent system. For example, replace Ethyl Acetate with Dichloromethane or use a ternary system (e.g., Hexanes/DCM/EtOAc) to alter the selectivity.
Cracked or channeled column bed The column was packed improperly or ran dry.This is usually unrecoverable. The column must be repacked. Always ensure the solvent level never drops below the top of the stationary phase.

Conclusion

The purification of 3-Methoxyquinolin-6-amine by column chromatography is a highly effective procedure when the inherent basicity of the molecule is properly addressed. The development of an optimal solvent system via TLC, combined with the addition of a basic modifier like triethylamine, is critical for success. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can achieve high purity and yield, ensuring the quality of the material for subsequent applications in research and development.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Wu, C. (Ed.). (1999). Column Handbook for Size Exclusion Chromatography. Academic Press. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. AJP Res. [Link]

  • Phenomenex. (2023). A Practical Guide to HPLC Columns for Building Robust Methods. YouTube. [Link]

  • Google Patents. (2004).
  • Slideshare. (2015). Analysis of quinine preparations by Minlab based TLC. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chemtron. (2015). Safety Data Sheet. [Link]

  • ResearchGate. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Chemistry LibreTexts. (2022). Reverse Phase Chromatography. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Acros Organics. (n.d.). Safety Data Sheet for 6-Methoxyquinoline. [Link]

  • Vignan's Foundation for Science, Technology and Research. (n.d.). Column Chromatography. [Link]

  • Jones Chromatography. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • University of Bath. (n.d.). How to run column chromatography. [Link]

  • Scribd. (n.d.). Column Chromatography Guide. [Link]

  • International Journal of Research and Analytical Reviews. (2023). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubMed Central (PMC). (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

Sources

Recrystallization Techniques for the Purification of Crude Quinoline Derivatives: Principles, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials and antibacterials.[1] Synthetic routes to these vital compounds, such as the Skraup or Doebner-von Miller reactions, often yield crude products contaminated with tarry by-products, unreacted starting materials, and regioisomers.[2][3] Achieving the high purity required for downstream applications necessitates robust purification strategies. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose. This guide provides an in-depth exploration of the principles, a detailed step-by-step protocol, and field-proven troubleshooting advice for the successful recrystallization of crude quinoline derivatives.

The Foundational Principle: Exploiting Differential Solubility

Recrystallization is a purification technique based on the differences in solubility between the target compound and its impurities in a given solvent or solvent system.[4] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5][6]

An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at High Temperature: The solvent must completely dissolve the crude compound at or near its boiling point.

  • Low Solvency at Low Temperature: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, promoting crystallization and maximizing recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

This relationship is visually represented by the solubility curve. A steep curve indicates a solvent that is highly effective for recrystallization.

Workflow for Recrystallization of Quinoline Derivatives

Recrystallization_Workflow A Start: Crude Quinoline Derivative B Select & Screen Solvents (Small Scale) A->B C Dissolve Crude Solid in Minimum Hot Solvent B->C D Perform Hot Filtration (If Insoluble Impurities Present) C->D Optional E Allow Solution to Cool Slowly (Induce Crystallization) C->E No Insoluble Impurities D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Minimum Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I End: Pure Crystalline Product H->I J Assess Purity (TLC, Melting Point) I->J

Caption: General experimental workflow for the purification of quinoline derivatives.

The Critical First Step: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. Given the aromatic, heterocyclic nature of the quinoline core, a range of solvents from polar protic to nonpolar can be effective, depending on the specific substituents present.

Common Solvents for Quinoline Derivatives:
  • Polar Protic Solvents: Ethanol, methanol, and water are frequently used. Alcohols like ethanol and methanol often dissolve quinoline derivatives well at elevated temperatures.[5][7] Water can be an excellent choice for quinolines bearing polar functional groups, but many organic compounds have low solubility in it.[8]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and N,N-Dimethylformamide (DMF) are also effective.[2][9]

  • Nonpolar Solvents: Hexane, heptane, and toluene are typically used as the "anti-solvent" or "poor solvent" in a co-solvent system.

  • Chlorinated Solvents: Dichloromethane and chloroform can be effective but should be used with appropriate safety precautions.[10]

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of crude product, perform small-scale tests to identify the optimal solvent.

  • Preparation: Place ~20-30 mg of your crude quinoline derivative into several small test tubes.

  • Testing Solvents: To each tube, add a different candidate solvent dropwise at room temperature. Agitate the tube after each addition.

    • Scientist's Note: A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization, as recovery will be poor.[11]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a high yield of crystals upon cooling.

Co-Solvent Systems

If no single solvent is ideal, a co-solvent system (a "good" solvent and a "poor" solvent) is often effective. The two solvents must be miscible. The crude compound is typically dissolved in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "poor" solvent (in which the compound is sparingly soluble) is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common co-solvent pairs include:

  • Ethanol / Water

  • Methanol / Acetone[7]

  • Hexane / Ethyl Acetate

  • Toluene / Heptane

Decision Tree for Solvent Selection

Solvent_Selection Start Start Screening SolubleRT Is compound soluble in solvent at RT? Start->SolubleRT SolubleHot Is compound soluble in hot solvent? SolubleRT->SolubleHot No BadSolvent1 FAIL: Solvent is too good. Poor recovery. SolubleRT->BadSolvent1 Yes CrystalsCool Do crystals form upon cooling? SolubleHot->CrystalsCool Yes BadSolvent2 FAIL: Insoluble. Cannot be used. SolubleHot->BadSolvent2 No GoodSolvent SUCCESS: Good Single Solvent CrystalsCool->GoodSolvent Yes TryCoSolvent Consider for Co-Solvent System (as 'Good' Solvent) CrystalsCool->TryCoSolvent No, remains in solution BadSolvent1->TryCoSolvent TryCoSolvent2 Consider for Co-Solvent System (as 'Poor' Solvent) BadSolvent2->TryCoSolvent2

Caption: A decision-making flowchart for selecting a suitable recrystallization solvent.

General Protocol for Recrystallization of a Quinoline Derivative

This protocol assumes a suitable solvent has been identified.

Materials:

  • Crude quinoline derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Short-stemmed glass funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point.

    • Scientist's Note: It is critical to use the minimum amount of hot solvent necessary for dissolution. Using too much solvent is the most common cause of low recovery.[11]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, tar) are present, a hot filtration is required. Place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

    • Expert Tip: To prevent premature crystallization, keep the receiving flask warm on the hotplate and add a small amount of boiling solvent to the funnel just before filtering.[12]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.

    • Warning: Do not use room temperature or warm solvent for washing, as this will dissolve a significant portion of your purified product.[11]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.[13]2. The solution is supersaturated.[14]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[12]2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[14]
"Oiling Out" 1. The compound's melting point is lower than the boiling point of the solvent.[12]2. The solution is too concentrated or cooled too quickly.3. The compound is significantly impure.[13]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[12]2. Try a different solvent with a lower boiling point.
Low Recovery 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.4. Too much solvent was used for washing the crystals.[11]1. Reduce the volume of the mother liquor by evaporation to recover a second crop of crystals (may require re-purification).2. Cool the crystallization flask in an ice bath or refrigerator for a longer period.3. Ensure all glassware for hot filtration is pre-heated and use a slight excess of solvent, then boil it off before cooling.
Colored Product 1. Colored impurities are present.2. Quinoline derivatives can oxidize and darken on exposure to air and light.[2]1. Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly, as it can also adsorb the target compound.2. If the color is inherent or due to minor oxidation, this may be acceptable. For highest purity, store the final product under an inert atmosphere and protected from light.[2]

Data Summary: Exemplar Solvents for Quinoline Derivatives

Quinoline Derivative Type Example Compound Recrystallization Solvent/System Purity/Yield Notes Source
Hydroxyquinolines8-HydroxyquinolineDichloromethane or ChloroformAchieved >99% purity with >95% yield.[10]
Chloroquinolines4,7-dichloroquinoline derivativeMethanol-Acetone mixtureProduct precipitated as a dihydrochloride salt.[7]
Aminoquinolines4-amino-7-chloroquinoline derivativeEthanolFinal product obtained as a free base after neutralization.[7]
Complex HeterocyclesA fluoro-indole-quinoline derivative70% aqueous acetone solutionUsed to obtain a specific crystalline form (Type B).[15]
GeneralCrude Quinoline Base95% Ethanol (for picrate salt formation)A method for removing impurities that do not form picrate salts.[2]

Advanced Methods: Purification via Salt Formation

For quinoline derivatives containing basic nitrogen atoms, an effective purification strategy is to form a salt, recrystallize the salt, and then regenerate the free base. This technique can be highly selective.

  • Acid Addition: The crude basic quinoline is dissolved in a suitable solvent (e.g., ethanol), and an acid like picric acid or hydrochloric acid is added, often dissolved in the same solvent.[2][7]

  • Salt Crystallization: The resulting salt (e.g., quinoline picrate or quinoline hydrochloride) is often significantly less soluble and crystallizes out, leaving non-basic impurities behind in the mother liquor.

  • Regeneration: The purified salt is then collected and treated with a base (e.g., sodium hydroxide solution) to regenerate the pure quinoline derivative, which can then be isolated, typically by extraction.

This method is particularly useful for removing tarry, non-basic impurities common in Skraup-type syntheses.[2]

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Wikipedia. (2024). Quinoline.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025).
  • National Institutes of Health. (n.d.). Quinoline. PubChem.
  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823.
  • Biocyclopedia. (2026).
  • Recrystalliz
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 75.
  • Sciencemadness Discussion Board. (2017).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • CN103664892B - The crystallization of quinoline. (n.d.).
  • University of York, Department of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds. BenchChem Technical Support.
  • Varma, R. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MH Chem. (2022, July 8).

Sources

Application Notes & Protocols for Biological Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The successful discovery of novel quinoline-based therapeutics is contingent upon the strategic implementation of robust and relevant biological screening assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, design, and execution of key in vitro assays for the biological evaluation of novel quinoline compounds. It emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines methods for data analysis and interpretation to ensure the generation of reliable and reproducible results.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinolines are heterocyclic aromatic compounds that have demonstrated remarkable versatility in drug development. Their planar structure allows for intercalation with DNA, and the nitrogen atom can act as a hydrogen bond acceptor, enabling interaction with various biological targets. The diverse pharmacological activities of quinoline derivatives necessitate a multi-faceted screening approach to identify and characterize their specific mechanisms of action. This guide will focus on a core suite of assays to evaluate the anticancer and antimicrobial potential of novel quinoline compounds.

Strategic Assay Selection for Quinolines

The initial screening cascade for a new chemical entity (NCE) with a quinoline core should be designed to efficiently identify its primary biological activity and potential liabilities. A tiered approach is recommended, starting with broad cytotoxicity screening, followed by target-specific functional assays, and finally, mechanism of action (MOA) deconvolution studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Mechanism of Action (MOA) Primary_Screening Library of Novel Quinoline Compounds Cytotoxicity_Assay General Cytotoxicity (e.g., MTT, CellTiter-Glo) Primary_Screening->Cytotoxicity_Assay Hit_Confirmation Active 'Hits' from Primary Screen Cytotoxicity_Assay->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Selectivity_Panel Screening against Non-Cancerous Cell Lines Hit_Confirmation->Selectivity_Panel Confirmed_Hit Confirmed & Selective Lead Compound Dose_Response->Confirmed_Hit Selectivity_Panel->Confirmed_Hit MOA_Studies Target-Specific Assays (e.g., Apoptosis, Kinase Inhibition) Confirmed_Hit->MOA_Studies

Figure 1: A tiered screening workflow for novel quinoline compounds.

Anticancer Activity Screening

A significant number of quinoline derivatives exhibit potent anticancer activity. The following protocols describe foundational assays to assess the cytotoxic and apoptotic potential of novel compounds.

General Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. The final concentration may range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Example Data for MTT Assay

Compound IDConcentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
QN-0010.198.2 ± 3.15.7
185.1 ± 4.5
1045.3 ± 2.8
1005.6 ± 1.2
Doxorubicin0.0195.4 ± 4.20.2
0.160.1 ± 5.1
115.7 ± 2.3
102.1 ± 0.8
Apoptosis Induction: Caspase-Glo® 3/7 Assay

Principle: A key mechanism of anticancer drugs is the induction of apoptosis. Caspases are proteases that are critical mediators of programmed cell death. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate which, in the presence of active caspase-3/7, is cleaved to release aminoluciferin, a substrate for luciferase. The resulting luminescence is proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate for a shorter duration, typically 24 hours, to capture early apoptotic events.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

G Quinoline_Compound Novel Quinoline Compound Cellular_Stress Induces Cellular Stress (e.g., DNA Damage) Quinoline_Compound->Cellular_Stress Apoptotic_Pathway Activation of Intrinsic Apoptotic Pathway Cellular_Stress->Apoptotic_Pathway Caspase9 Caspase-9 Activation Apoptotic_Pathway->Caspase9 Caspase37 Effector Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Caspase_Glo_Substrate Luminogenic Caspase-3/7 Substrate Caspase37->Caspase_Glo_Substrate Cleavage Luminescence Luminescent Signal Caspase_Glo_Substrate->Luminescence Luciferase Action

Figure 2: Mechanism of the Caspase-Glo® 3/7 Assay.

Antimicrobial Activity Screening

Quinolone antibiotics (a subclass of quinolines) are a cornerstone of antibacterial therapy. Therefore, screening novel quinolines for antimicrobial activity is a critical application.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Protocol:

  • Bacterial Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinoline compounds in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Example MIC Data

Compound IDTest OrganismMIC (µg/mL)
QN-002E. coli16
S. aureus8
CiprofloxacinE. coli0.015
S. aureus0.5

Trustworthiness and Self-Validation

To ensure the reliability of screening data, every assay must incorporate a system of self-validation:

  • Positive and Negative Controls: These are essential for validating the assay's performance. A positive control should yield a robust signal, while a negative control should show a baseline signal.

  • Reference Compounds: Including a known active compound (e.g., Doxorubicin, Ciprofloxacin) allows for the comparison of potency and validation of the assay's sensitivity.

  • Z'-factor: For high-throughput screens, the Z'-factor is a statistical parameter used to quantify the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Key experiments should be repeated independently to ensure the consistency and reliability of the findings.

Conclusion

The biological screening of novel quinoline compounds requires a systematic and logical approach. The assays detailed in these application notes provide a robust framework for the initial characterization of their anticancer and antimicrobial properties. By understanding the principles behind each assay and adhering to rigorous experimental design, researchers can confidently identify and advance promising lead candidates in the drug discovery pipeline.

References

  • Title: Recent Developments of Quinolines as Anticancer Agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) for quantification of cell proliferation and viability. Source: Methods in Molecular Biology. URL: [Link]

  • Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Source: Analytical Biochemistry. URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Quinoline Derivatives in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of quinoline derivatives in human plasma. Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making their quantification in biological matrices a critical aspect of drug discovery and development.[1][2][3] This document provides a step-by-step protocol, from sample preparation to data analysis, and outlines the validation of the method in accordance with international regulatory guidelines.[4][5][6]

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, antibacterial, antifungal, and antitumor properties.[1][2][3] Accurate determination of their concentrations in plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles of new chemical entities.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[7][8] This application note presents a validated method that addresses the common challenges in bioanalysis, such as matrix effects and the need for robust sample preparation, to ensure reliable and reproducible results.

Experimental

Materials and Reagents
  • Analytes and Internal Standard (IS): Reference standards of the quinoline derivative of interest and a suitable stable isotope-labeled (SIL) internal standard were procured from a certified supplier. A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[7][8][9]

  • Chemicals and Solvents: All solvents (e.g., acetonitrile, methanol, formic acid) were of LC-MS grade. High-purity water was obtained from a water purification system.

  • Biological Matrix: Drug-free human plasma was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[10][11]

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

G plasma 1. Plasma Sample (100 µL) ppt_reagent 2. Add Precipitation Reagent (Acetonitrile + IS, 300 µL) plasma->ppt_reagent vortex 3. Vortex (1 min) ppt_reagent->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of the quinoline derivatives.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V
Analyte MRM Transition Determined experimentally for the specific quinoline derivative
IS MRM Transition Determined experimentally for the specific internal standard

Method Validation

The developed method was fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][12]

G MV Method Validation Selectivity Selectivity MV->Selectivity Linearity Linearity & Range MV->Linearity Accuracy Accuracy & Precision MV->Accuracy Recovery Recovery & Matrix Effect MV->Recovery Stability Stability MV->Stability

Caption: Key Parameters of Bioanalytical Method Validation.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy & Precision Intra- and Inter-day: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ) at four QC levels (LLOQ, Low, Medium, High).
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The matrix factor (analyte peak response in the presence of matrix ions to the analyte peak response in the absence of matrix ions) should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability in plasma should be demonstrated under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of the target quinoline derivative in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for any variability during sample preparation and ionization.[7][9] The method met all the validation criteria set by the FDA and EMA, proving its reliability for use in regulated bioanalysis.[4][5][6]

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of quinoline derivatives in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in a drug development setting. The successful validation of this method ensures that it can be confidently applied to pharmacokinetic and toxicokinetic studies, providing high-quality data to support regulatory submissions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Nunes de Paiva, M. J., Menezes, H. C., & de Lourdes Cardeal, Z. (2018). Recent advances in biological sample preparation methods coupled with chromatography, spectrometry and electrochemistry analysis techniques. TrAC Trends in Analytical Chemistry, 102, 123–146.
  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Pingale, S. G., Nerurkar, K., & Pawar, U. D. (2017). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • The Journal of Applied Laboratory Medicine. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • Analytical Chemistry. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • PubMed Central (PMC). (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]

  • PubMed. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. [Link]

  • PubMed. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. [Link]

  • PubMed. (2023). Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • PubMed. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. [Link]

  • BIOSYNCE. (2025, November 11). What are the physical properties of quinoline?. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

Sources

Protocol for N-alkylation of 2-oxoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 2-Oxoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoquinoline (quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The nitrogen atom at the 1-position serves as a critical handle for molecular derivatization. N-alkylation is a fundamental strategy to modulate the physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and to fine-tune the biological activity of these derivatives.

This guide provides a comprehensive overview of the principles and protocols for the successful N-alkylation of 2-oxoquinoline derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to make informed decisions for reaction optimization and troubleshooting.

Mechanistic Rationale: The Challenge of Regioselectivity

The primary challenge in the alkylation of 2-oxoquinolines is controlling regioselectivity. The 2-oxoquinoline core is an ambident nucleophile, existing in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. Deprotonation by a base generates a resonance-stabilized anion with nucleophilic character on both the nitrogen and oxygen atoms. This creates a competitive reaction pathway leading to either the desired N-alkylated product or the undesired O-alkylated isomer.[1][2][3]

Caption: Competing pathways in 2-oxoquinoline alkylation.

The outcome of the reaction is governed by a combination of factors, which can be rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) theory.[4] The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder."

Key Factors Influencing N- vs. O-Alkylation
FactorCondition Favoring N-Alkylation (Soft-Soft Interaction)Condition Favoring O-Alkylation (Hard-Hard Interaction)Rationale
Base Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).Strong, hard bases (e.g., NaH, LiHMDS).Strong bases create a "freer" anion, increasing reactivity at the more electronegative oxygen. Weaker bases may involve more covalent cation interaction, favoring N-alkylation.
Solvent Polar aprotic solvents (e.g., DMF, DMSO).[5]Less polar solvents (e.g., THF, Benzene).Polar aprotic solvents effectively solvate the cation, leaving the anion more available for reaction. The softer nitrogen center is more reactive in these solvents.
Alkylating Agent (R-X) Reagents with soft leaving groups (e.g., R-I, R-Br).Reagents with hard leaving groups (e.g., R-OTs, R₂SO₄).[6]Soft electrophiles (alkyl iodides) preferentially react with the soft nitrogen center. Hard electrophiles (alkyl sulfates) favor reaction with the hard oxygen center.
Counter-ion Alkali metals (K⁺, Cs⁺).[5]Silver salts (Ag⁺).[1][3]The silver ion is a soft acid and coordinates strongly with the hard oxygen, leaving the nitrogen as the primary site for alkylation is less common. Conversely, alkali metal salts in DMF often favor N-alkylation.[1]

By carefully selecting the base, solvent, and alkylating agent, the reaction can be directed to selectively yield the desired N-alkylated product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective N-alkylation techniques.

Protocol 1: Classical N-Alkylation with a Strong Base

This method is robust and suitable for a wide range of simple alkyl halides. It utilizes a strong base to ensure complete deprotonation of the 2-oxoquinoline nitrogen.

Workflow Diagram

Workflow start Start dissolve Dissolve 2-oxoquinoline in anhydrous DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add NaH portion-wise (Caution: H₂ gas evolution) cool->add_base stir1 Stir for 30-60 min at 0 °C to RT add_base->stir1 add_alkyl Add alkyl halide (R-X) dropwise at 0 °C stir1->add_alkyl react Allow to warm to RT and stir for 2-16 h add_alkyl->react quench Quench reaction (e.g., with water or NH₄Cl) react->quench extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-oxoquinoline derivative (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise.

    • Expert Insight: Add NaH slowly to control the evolution of hydrogen gas. Stirring for at least 30 minutes after addition ensures complete formation of the sodium salt.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (e.g., alkyl iodide or bromide, 1.1-1.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

PTC offers a milder, safer, and often more convenient alternative, avoiding the use of pyrophoric bases like NaH and strictly anhydrous conditions.[7]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the 2-oxoquinoline derivative (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1-0.2 eq).[7]

  • Reaction Mixture: Add a suitable solvent (e.g., acetone, acetonitrile) and the alkylating agent (1.1-2.0 eq).[7]

  • Heating: Heat the mixture to reflux (typically 50-80 °C) and stir vigorously.

    • Expert Insight: Vigorous stirring is crucial for efficient phase transfer. The reaction progress is monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Wash the filter cake with the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography or recrystallization.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful method for the N-alkylation of 2-oxoquinolines using an alcohol as the alkyl source.[8][9] This reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol's chiral center.[9]

Step-by-Step Methodology:

  • Preparation: To a solution of the 2-oxoquinoline derivative (1.0 eq), the desired primary or secondary alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DCM, cool the mixture to 0 °C.[10][11]

  • Reagent Addition: Add an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the stirred solution.[10]

    • Expert Insight: The characteristic orange/red color of the azodicarboxylate should dissipate as the reaction proceeds. A persistent color may indicate the reaction is complete or has stalled. The order of addition is critical for success.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Purification: Concentrate the reaction mixture in vacuo. The main challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

    • TPPO Removal: TPPO can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes and removed by filtration.[10] Alternatively, purification by column chromatography is effective.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficiently reactive alkylating agent.- Base is not strong enough or has degraded.- Low reaction temperature.- Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I).- Use a stronger base (e.g., K₂CO₃ → NaH). Ensure base is fresh.- Increase the reaction temperature.
Mixture of N- and O-Alkylated Products - Reaction conditions favor both pathways (e.g., wrong solvent/base combination).- To favor N-alkylation, use a polar aprotic solvent like DMF with K₂CO₃ or Cs₂CO₃.[5]- To favor O-alkylation, consider using a silver salt in a non-polar solvent.[1]- The isomers can typically be separated by silica gel chromatography.
Difficult Purification (Mitsunobu) - Stoichiometric byproducts (TPPO, hydrazine) co-elute with the product.- Use polymer-supported PPh₃, which can be filtered off.[11]- Use modified azodicarboxylates where the hydrazine byproduct can be removed by an acid/base wash.[8]- Optimize chromatography conditions (try different solvent systems).
Side Reactions - Elimination of the alkyl halide (especially with secondary/tertiary halides).- Overalkylation if the product is more nucleophilic.- Use milder conditions (lower temperature, weaker base like K₂CO₃).- Use a strict 1:1 stoichiometry of the alkylating agent.

Structural Confirmation

Distinguishing between N- and O-alkylated isomers is straightforward using NMR spectroscopy.

  • ¹H NMR: The protons of a methylene group attached to nitrogen (-N-CH₂-R) typically appear at a different chemical shift than those attached to oxygen (-O-CH₂-R), with the latter usually further downfield.

  • ¹³C NMR: The presence of the amide carbonyl peak (C=O) at ~160-165 ppm is a definitive indicator of N-alkylation. In the O-alkylated isomer, this carbon becomes part of an aromatic ether system and shifts significantly. Furthermore, the chemical shift of the carbon attached to the heteroatom (-N-C- vs. -O-C-) is highly diagnostic.[1]

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at: [Link]

  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. ACS Catalysis. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. TSI Journals. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. ReactionFlash. Available at: [Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • N- vs. O-alkylation in 2(1H)-quinolinone derivatives. University of East Anglia Research. Available at: [Link]

  • N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

  • Cu(I)-Catalyzed Alkynylation of Quinolones. ACS Publications. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 3-Methoxyquinolin-6-amine in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds, demonstrating efficacy against various cancer cell lines and tumors.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling enzymes like tyrosine kinases to the disruption of cellular structures through the inhibition of tubulin polymerization.[2][4] The synthetic versatility of the quinoline core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer-specific targets.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 3-Methoxyquinolin-6-amine , in the synthesis of novel anticancer agents. We will explore a synthetic pathway to a potent quinoline-based anticancer compound, provide detailed experimental protocols, and discuss the underlying mechanism of action.

The Strategic Importance of 3-Methoxyquinolin-6-amine

3-Methoxyquinolin-6-amine is a valuable starting material in the synthesis of anticancer agents due to its inherent structural features. The methoxy group at the 6-position and the amino group at the 3-position provide reactive handles for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity of the final compound. The quinoline nitrogen itself can influence the physicochemical properties of the molecule, such as basicity and solubility, which are critical for drug development.

Synthetic Pathway to a Potent 4-Anilinoquinoline Anticancer Agent

In this section, we outline a synthetic route starting from 3-Methoxyquinolin-6-amine to a 4-anilino-6-methoxy-7-(3-morpholinopropoxy)quinoline derivative, a class of compounds known for their potential as tyrosine kinase inhibitors.

Experimental Workflow Diagram

G A 3-Methoxyquinolin-6-amine B Step 1: Sandmeyer Reaction (Diazotization followed by Chlorination) A->B C 3-Chloro-6-methoxyquinoline B->C D Step 2: Nitration C->D E 3-Chloro-6-methoxy-5-nitroquinoline D->E F Step 3: Nucleophilic Aromatic Substitution with 3-morpholinopropan-1-ol E->F G 3-Chloro-6-methoxy-5-(3-morpholinopropoxy)quinoline F->G H Step 4: Nucleophilic Aromatic Substitution with 4-fluoroaniline G->H I N-(4-fluorophenyl)-6-methoxy-5-(3-morpholinopropoxy)quinolin-3-amine (Target Compound) H->I

Caption: Synthetic workflow from 3-Methoxyquinolin-6-amine to the target anticancer agent.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous quinoline derivatives. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and analytical findings.

Protocol 1: Synthesis of 3-Chloro-6-methoxyquinoline

This protocol describes the conversion of the amino group of 3-Methoxyquinolin-6-amine to a chloro group via a Sandmeyer reaction.

Materials:

  • 3-Methoxyquinolin-6-amine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Methoxyquinolin-6-amine in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCl in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Neutralize the reaction mixture with a NaOH solution and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Chloro-6-methoxy-5-nitroquinoline

This step introduces a nitro group, which will be subsequently displaced.

Materials:

  • 3-Chloro-6-methoxyquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice water

Procedure:

  • Carefully add 3-Chloro-6-methoxyquinoline to cold concentrated H₂SO₄ with stirring.

  • Cool the mixture to 0 °C and slowly add a mixture of concentrated H₂SO₄ and concentrated HNO₃ dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral and dry the product.

Protocol 3: Synthesis of 3-Chloro-6-methoxy-5-(3-morpholinopropoxy)quinoline

This protocol introduces the morpholinopropoxy side chain, a common feature in many tyrosine kinase inhibitors.[5]

Materials:

  • 3-Chloro-6-methoxy-5-nitroquinoline

  • 3-Morpholinopropan-1-ol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-morpholinopropan-1-ol in anhydrous DMF, carefully add NaH at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen ceases.

  • Add a solution of 3-Chloro-6-methoxy-5-nitroquinoline in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and quench with cold water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Synthesis of N-(4-fluorophenyl)-6-methoxy-5-(3-morpholinopropoxy)quinolin-3-amine (Target Compound)

This final step involves a nucleophilic aromatic substitution to install the anilino moiety.

Materials:

  • 3-Chloro-6-methoxy-5-(3-morpholinopropoxy)quinoline

  • 4-Fluoroaniline

  • Isopropanol

  • Hydrochloric acid (in isopropanol)

Procedure:

  • In a sealed tube, dissolve 3-Chloro-6-methoxy-5-(3-morpholinopropoxy)quinoline and 4-fluoroaniline in isopropanol.

  • Add a catalytic amount of hydrochloric acid in isopropanol.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Mechanism of Action: Targeting Tyrosine Kinases

4-Anilinoquinoline derivatives are well-established as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These enzymes play a crucial role in cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[4]

The synthesized N-(4-fluorophenyl)-6-methoxy-5-(3-morpholinopropoxy)quinolin-3-amine is designed to act as an ATP-competitive inhibitor of these kinases. The quinoline scaffold mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase domain. The anilino side chain can form key hydrogen bonds with amino acid residues in the hinge region of the kinase, while the morpholinopropoxy group often extends into a solvent-exposed region, improving solubility and potentially forming additional interactions. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that drives tumor growth and survival.

Signaling Pathway Diagram: Inhibition of EGFR Signaling

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Inhibitor N-(4-fluorophenyl)-6-methoxy-5- (3-morpholinopropoxy)quinolin-3-amine Inhibitor->EGFR Inhibits ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) Dimerization->Downstream Activates ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by the synthesized 4-anilinoquinoline derivative.

Anticipated Anticancer Activity

Based on published data for structurally similar compounds, the synthesized N-(4-fluorophenyl)-6-methoxy-5-(3-morpholinopropoxy)quinolin-3-amine is expected to exhibit potent cytotoxic activity against various cancer cell lines, particularly those that overexpress EGFR or other sensitive tyrosine kinases.

Table 1: Representative IC₅₀ Values for Structurally Related 4-Anilinoquinoline and Quinazoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Morpholine substituted quinazoline derivativesA549 (Lung Carcinoma)8.55 ± 0.67[7]
Morpholine substituted quinazoline derivativesMCF-7 (Breast Cancer)3.15 ± 0.23[7]
Morpholine substituted quinazoline derivativesSHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
2-morpholino-4-anilinoquinoline derivativesHepG2 (Hepatocellular Carcinoma)8.50 - 12.76[8]
4-Anilino-7-chloroquinoline derivativesVarious0.00087 - 0.0057[9]

Note: The IC₅₀ values presented are for analogous compounds and serve as an estimation of the potential activity of the target compound synthesized from 3-Methoxyquinolin-6-amine.

Conclusion

3-Methoxyquinolin-6-amine is a versatile and strategically important building block for the synthesis of novel anticancer agents. The synthetic pathway and protocols outlined in this document provide a framework for the development of potent 4-anilinoquinoline derivatives targeting key oncogenic signaling pathways. The anticipated biological activity, based on data from structurally related compounds, highlights the potential of this chemical scaffold in cancer drug discovery. Further optimization of the synthesized compound and comprehensive biological evaluation are warranted to fully elucidate its therapeutic potential.

References

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Med Chem. 2022 May 25;13(5):599-609. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. Future J Pharm Sci. 2022;8(1):26. Available from: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Med Chem. 2022 Apr 5;13(5):599-609. Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers (Basel). 2021 Dec 21;14(1):1. Available from: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. 2022;20(10):2408-2427. Available from: [Link]

  • Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. 2024. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. 2024;1(2):65-79. Available from: [Link]

  • Design, Synthesis and in Vitro Cytotoxic Activity of New 4-Anilino- 7-Chloro Quinoline Derivatives Targeting EGFR Tyrosine Kinase. Journal of American Science. 2010;6(10):73-83. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024 Jan 19;14(5):3167-3177. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org. 2024. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chem. 2019 Aug 13;13(1):103. Available from: [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. 2016 May 25;21(6):677. Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Res Pharm Sci. 2019 Feb;14(1):23-34. Available from: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents Med Chem. 2018 Feb 7;18(2):293-303. Available from: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. 2017. Available from: [Link]

  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Google Patents. 2012.
  • Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Eur J Med Chem. 2012 Dec;58:226-35. Available from: [Link]

  • Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst. Google Patents. 1964.
  • Method for synthetizing 6-methoxyquinoline. Google Patents. 2014.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. 2017. Available from: [Link]

Sources

Application Notes & Protocols: Pharmacokinetic Study Design for Novel Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Quinoline Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutics, most notably antimalarials (e.g., quinine, chloroquine) and fluoroquinolone antibiotics (e.g., ciprofloxacin).[1][2][3] The development of novel quinoline-based drugs continues to be a vibrant area of research, targeting diseases from cancer to viral infections. However, the successful translation of these promising compounds from the bench to the bedside is critically dependent on a thorough understanding of their pharmacokinetic (PK) profile.

Pharmacokinetics, the study of how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug, is a foundational discipline in drug development.[4][5] For the quinoline class, this analysis is particularly crucial due to known complexities such as potential for drug-drug interactions, variable metabolism, and class-specific toxicities.[1][6][7] A well-designed PK study provides the essential data to establish safe and effective dosing regimens, predict potential adverse effects, and satisfy the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8]

This comprehensive guide provides a detailed framework for designing and executing robust pharmacokinetic studies for novel quinoline-based drug candidates. It is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to navigate the preclinical and clinical phases of development.

Section 1: Unique Pharmacokinetic Considerations for Quinolines

Before designing any study, it is imperative to understand the specific characteristics of the quinoline class that influence their pharmacokinetic behavior.

  • Metabolic Pathways: Quinolines are primarily metabolized in the liver by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C19 being common players.[2] A critical consideration is the potential for certain quinolones to inhibit these enzymes. For instance, some quinolone antibiotics are known to inhibit the metabolism of co-administered drugs like theophylline and caffeine, leading to potential toxicity.[6] Early identification of a new compound's metabolic pathways and its potential to act as a CYP inhibitor is therefore a primary objective.

  • Potential for Toxicity: The quinoline class is associated with specific safety concerns that must be monitored. These include cardiotoxicity (QTc prolongation), phototoxicity, and in rare cases, tendinitis and tendon rupture with fluoroquinolones.[1][7] PK studies must be designed in concert with toxicology programs to establish a clear relationship between drug exposure (i.e., concentration in the blood) and any observed toxic effects (a field known as toxicokinetics or TK).[9]

  • Transporter Interactions: The absorption and distribution of quinolines can be influenced by drug transporters. Understanding if a compound is a substrate or inhibitor of key transporters (e.g., P-glycoprotein) is essential for predicting its distribution into tissues and potential for drug-drug interactions.

Section 2: Preclinical Pharmacokinetic Study Design

The goal of preclinical PK studies is to characterize the ADME properties of a drug candidate in animals to predict its behavior in humans and to establish a safe dose for first-in-human clinical trials.[10][11] This phase is typically divided into in vitro and in vivo studies.

In Vitro ADME Screening: A Foundational Profile

In vitro ADME assays are rapid, cost-effective screening tools used early in drug discovery to select and optimize candidates with favorable PK properties.[12][13][14] These experiments are performed outside of a living organism, using, for example, isolated cells or subcellular fractions.[12]

Key In Vitro Assays for Quinolines:

AssayPurposeTypical System UsedKey Parameters Measured
Metabolic Stability To determine the rate at which the drug is metabolized.Human and animal liver microsomes or hepatocytes.[15]Intrinsic clearance (CLint), Half-life (t½).
CYP450 Inhibition To assess the potential for drug-drug interactions.Recombinant human CYP enzymes or human liver microsomes.[16]IC50 (concentration causing 50% inhibition).
Plasma Protein Binding To measure the fraction of drug bound to plasma proteins; only unbound drug is active.Equilibrium dialysis or ultrafiltration with human and animal plasma.[15]Percent unbound fraction (%fu).
Permeability To predict intestinal absorption.Caco-2 or MDCK cell monolayers.[16]Apparent permeability coefficient (Papp).
Aqueous Solubility To ensure the compound can dissolve for absorption.Phosphate-buffered saline (PBS) at pH 7.4.[15]Kinetic and thermodynamic solubility.
Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of a novel quinoline drug candidate.

Materials:

  • Test quinoline compound

  • Pooled liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test quinoline in a suitable solvent (e.g., DMSO). Prepare working solutions of the compound and controls in the phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound/control in phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is the t=0 time point for sampling.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent drug.

  • Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the line gives the rate constant of elimination (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

In Vivo Preclinical Studies: The Whole Organism Response

In vivo studies are conducted in animal models to understand the complete PK profile of the drug in a living system.[17]

Workflow for In Vivo Preclinical PK Study

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Analysis & Reporting A Animal Model Selection (e.g., Rat, Dog) Based on metabolic similarity to humans B Dose Formulation & Route (e.g., Oral, IV) Ensure stability & bioavailability A->B C Ethical Approval & Protocol Design B->C D Dose Administration (Single Ascending Dose) C->D Execute Study E Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Sample Processing (Plasma/Serum Separation & Storage) E->F G Bioanalytical Quantification (LC-MS/MS) F->G Analyze Samples H Pharmacokinetic Analysis (NCA or Compartmental Modeling) G->H I Report Generation & IND Submission H->I G A Phase 1: Safety, Tolerability & PK (Healthy Volunteers) B Single Ascending Dose (SAD) - Determine MTD - Initial PK Profile A->B First-in-Human E Phase 2: PK in Patients - Efficacy & Dosing Range A->E Move to Patient Population C Multiple Ascending Dose (MAD) - Assess Accumulation - Steady-State PK B->C Evaluate Repeat Dosing D Food Effect Study - Impact of food on absorption C->D Assess Real-World Conditions D->E F Phase 3: Population PK - Confirm Dosing in Large Population E->F

Caption: Pharmacokinetic assessments across clinical trial phases.

Phase 1: First-in-Human Studies

The primary goals of Phase 1 are to evaluate the safety and tolerability of the new drug and to characterize its initial PK profile in humans. T[18][19]hese studies are typically conducted in a small number of healthy volunteers.

[20]* Single Ascending Dose (SAD) Studies: Subjects receive a single, low dose of the drug. If it is well-tolerated, a new group of subjects receives a slightly higher dose. This continues until the maximum tolerated dose (MTD) is reached or a target exposure is achieved. I[19]ntensive PK blood sampling is performed on each cohort to determine key parameters like Cmax, Tmax, AUC, and t½.

  • Multiple Ascending Dose (MAD) Studies: These studies evaluate the safety and PK of the drug after multiple doses to understand how it accumulates in the body and to determine its steady-state PK profile.

[18][19]#### 4.2 Special Populations and Drug Interaction Studies

Based on the drug's ADME properties, additional studies may be required by regulatory agencies like the FDA and EMA. *[8][21] Renal or Hepatic Impairment: If the quinoline is significantly cleared by the kidneys or liver, a study in patients with impaired organ function is necessary to determine if dose adjustments are needed. *[21][22] Drug-Drug Interaction (DDI) Studies: If in vitro data suggests the quinoline is a potent inhibitor or inducer of CYP enzymes, a clinical DDI study is conducted to assess its effect on the PK of a known CYP substrate.

Section 5: Data Analysis and Interpretation

Once concentration-time data is generated, it must be analyzed to derive the key PK parameters.

  • Non-Compartmental Analysis (NCA): This is a direct, model-independent method used to calculate parameters like AUC (Area Under the Curve), Cmax, Tmax, and clearance directly from the data. I[4][23]t is the standard approach for initial PK analysis in Phase 1 studies.

  • Compartmental Modeling: This approach uses mathematical models to describe the body as a series of "compartments" (e.g., a central compartment for blood and a peripheral compartment for tissues). T[23]his method can provide deeper insights into the drug's distribution and elimination processes.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, incorporating physiological data (e.g., organ blood flow, enzyme expression) to simulate the drug's behavior in the body. T[4]hese models are increasingly used to predict DDI potential and PK in special populations, sometimes reducing the need for dedicated clinical studies.

[24]The ultimate goal of this analysis is to build a comprehensive understanding of the dose-concentration-response relationship. This knowledge is critical for selecting the optimal dose and regimen to carry forward into larger efficacy trials (Phase 2 and 3), ensuring the drug is both safe and effective for the target patient population.

[5][25]### References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. (n.d.). Source not specified. [Link]

  • How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. [Link]

  • Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. (2025). Turacoz. [Link]

  • Fast turnaround early ADME in vitro screening available! (2024). Admescope. [Link]

  • Role of animal models in biomedical research: a review. (2022). PMC. [Link]

  • PK Analysis | Pharmacokinetics and Pharmacodynamics. (n.d.). Quanticate. [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Model. (n.d.). MathWorks. [Link]

  • CRAN Task View: Analysis of Pharmacokinetic Data. (n.d.). The R Project for Statistical Computing. [Link]

  • Inhibition of drug metabolism by quinolone antibiotics. (n.d.). PubMed. [Link]

  • A Guide to Phase 1 Clinical Trial Designs. (n.d.). Quanticate. [Link]

  • List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com. [Link]

  • Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations. (n.d.). Source not specified. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

  • Phase 1 Clinical Trial Study Design. (n.d.). BioPharma Services. [Link]

  • Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.). ICH. [Link]

  • Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. (n.d.). PubMed. [Link]

  • Quinolone antibiotics. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Side-effects of quinolones: comparisons between quinolones and other antibiotics. (n.d.). PubMed. [Link]

  • Chapter 12: Animal Models: Practical Use and Considerations. (2023). In Drug Discovery and Development. [Link]

  • How to Choose an Animal Model in Research. (n.d.). Biobide. [Link]

  • Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. [Link]

  • How to Plan a Phase 1 Clinical Trial. (n.d.). ACM Global Laboratories. [Link]

  • Decoding the essential components of phase 1 clinical trial design. (n.d.). Southern Star Research. [Link]

  • EMA, Drugmakers Weigh FDA Draft Guidance on Physiologically Based PK Analyses. (2017). RAPS. [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. (1997). European Medicines Agency. [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies? (2025). Patsnap Synapse. [Link]

  • Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Guidance for Industry; Availability. (2024). Federal Register. [Link]

  • Preclinical safety program Regular - ICH M3(R2). (n.d.). Ettlin Consulting. [Link]

  • Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. (2025). U.S. Food and Drug Administration. [Link]

  • Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Tar Formation in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of the Skraup quinoline synthesis. The formation of tar is a notoriously common issue in this powerful but aggressive reaction. Here, we provide in-depth troubleshooting advice, optimized protocols, and a mechanistic exploration of tar formation to help you achieve cleaner reactions and higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Skraup synthesis, providing both the cause and actionable solutions.

Q1: My reaction turned into a black, intractable solid almost immediately. What happened?

A: This is a classic sign of a runaway reaction. The Skraup synthesis is highly exothermic, and without proper control, the rapid increase in temperature leads to aggressive polymerization and charring of the reagents, especially glycerol.[1][2]

  • Immediate Action: For safety, ensure the reaction is in a well-ventilated fume hood and have an ice bath ready for emergency cooling.

  • Root Cause Analysis:

    • Rate of Acid Addition: Was the concentrated sulfuric acid added too quickly? Rapid addition creates localized hot spots, initiating the violent exotherm.[1]

    • Lack of a Moderator: Did you include a moderating agent? These are crucial for taming the reaction's vigor.[2]

  • Solution:

    • Controlled Acid Addition: Add the concentrated sulfuric acid dropwise or in small portions, with efficient stirring and external cooling (e.g., an ice-water bath).[1]

    • Use a Moderator: Incorporate a moderator like ferrous sulfate (FeSO₄) or boric acid into the initial reaction mixture. Ferrous sulfate is widely used and is believed to function as an oxygen carrier, smoothing out the oxidation step over a longer period.[3][4]

Q2: I'm still getting significant tar formation, even with slow acid addition. How can I further minimize it?

A: If the reaction is controlled but still "dirty," the issue likely lies with the polymerization of the acrolein intermediate, which is formed by the dehydration of glycerol.[2][5] Harsh acidic conditions and high temperatures favor this side reaction.

  • Root Cause Analysis:

    • Oxidizing Agent: What are you using for an oxidant? Nitrobenzene is traditional but can contribute to the reaction's violence.[7]

  • Solution:

    • Optimize Temperature: Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove the heat source. After it subsides, maintain a controlled reflux rather than heating aggressively.[1]

    • Consider a Milder Oxidant: Arsenic acid is reported to result in a less violent reaction compared to nitrobenzene, potentially reducing charring.[3][7]

    • Ensure Anhydrous Conditions: Make sure your glycerol is as dry as possible. Water can interfere with the efficient dehydration to acrolein, potentially leading to side reactions.[2]

Q3: My yield is very low, and most of my product is lost during purification from the tar. Any advice?

A: This is a common challenge as the desired quinoline product can become trapped within the polymeric tar, making extraction difficult.[5] The solution is twofold: prevent the tar from forming in the first place (as above) and employ an effective purification strategy.

  • Solution:

    • Primary Strategy - Prevention: The best approach is to optimize the reaction conditions using the advice from Q1 and Q2 to minimize tar. A cleaner crude product is always easier to purify.

    • Purification Protocol: Steam distillation is a very effective classical method for separating the volatile quinoline from the non-volatile tar.[1] After distillation, the quinoline can be isolated from the aqueous distillate by extraction with an organic solvent.

Q4: Can the choice of aniline substrate affect tar formation?

A: Yes. The electronic nature of the aniline can influence the reaction.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the aniline ring activate it towards electrophilic substitution, which can sometimes accelerate the desired cyclization.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) deactivate the ring, often requiring harsher conditions (higher temperatures), which can consequently increase the likelihood of tar formation.[8] When using deactivated anilines, meticulous control over temperature and the use of moderators become even more critical.

Mechanism Spotlight: The Dual Pathways of Reaction vs. Tar

The core of the issue lies at the first step: the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10] From this point, acrolein can either proceed down the productive pathway to quinoline or be diverted into a polymerization cascade, forming tar.

G Glycerol Glycerol + H₂SO₄ Acrolein Acrolein Intermediate Glycerol->Acrolein Dehydration Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct + Aniline (Michael Addition) Tar Polymeric Tar (Undesired Side Product) Acrolein->Tar Cationic/Radical Polymerization Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Acid-Catalyzed Cyclization Quinoline Quinoline Product (Desired) Dihydroquinoline->Quinoline Oxidation Conditions Excess Heat High [H⁺] Conditions->Tar G Start Start: High Tar Formation Observed Q_Vigorous Was the reaction extremely vigorous or violent? Start->Q_Vigorous Sol_Moderator Solution: 1. Add FeSO₄ or Boric Acid. 2. Add H₂SO₄ slowly with cooling. Q_Vigorous->Sol_Moderator Yes Q_Temp Was the reaction heated aggressively after initiation? Q_Vigorous->Q_Temp No Sol_Moderator->Q_Temp Sol_Temp Solution: 1. Heat gently to start. 2. Remove heat during exotherm. 3. Maintain moderate reflux. Q_Temp->Sol_Temp Yes Q_Oxidant Are you using nitrobenzene as the oxidant? Q_Temp->Q_Oxidant No Sol_Temp->Q_Oxidant Sol_Oxidant Consider a milder oxidant like Arsenic Acid. Q_Oxidant->Sol_Oxidant Yes End Reaction Optimized for Low Tar Q_Oxidant->End No/Already Optimized Sol_Oxidant->End

Caption: A step-by-step workflow for troubleshooting tar formation.

Parameter Optimization Summary

The table below summarizes the key experimental parameters and their impact on controlling tar formation.

ParameterStandard ConditionOptimized Condition for Tar ControlRationale
Moderator None / OptionalFerrous Sulfate (FeSO₄) or Boric Acid [4]Crucial for controlling the violent exotherm, which is a primary driver of tar formation. [1][7]
H₂SO₄ Addition Added in one portionSlow, dropwise addition with cooling Prevents localized hotspots and runaway polymerization of intermediates. [1]
Temperature Aggressive heating/refluxGentle initial heating, then controlled reflux Minimizes thermal decomposition and polymerization of acrolein. [2]
Oxidizing Agent NitrobenzeneArsenic Acid (if feasible/available)Arsenic acid generally provides a less violent reaction, reducing charring. [3][7]
Stirring Standard magnetic stirringEfficient mechanical stirring Ensures even heat distribution and prevents the formation of localized superheated zones. [1]
Optimized Experimental Protocol: Synthesis of Quinoline

This protocol, adapted from established methods, incorporates key modifications to minimize tar formation. [3] Materials:

  • Aniline (2.3 moles)

  • Glycerol (c.p., 9.4 moles)

  • Nitrobenzene (1.4 moles)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered (80 g)

Procedure:

  • Setup: In a 5-liter round-bottom flask equipped with a high-efficiency reflux condenser (wide bore) and a robust mechanical stirrer, add the reagents in the following order: powdered ferrous sulfate, glycerol, aniline, and nitrobenzene.

  • Acid Addition: Begin vigorous stirring to create a homogeneous mixture. Through an addition funnel, add the concentrated sulfuric acid slowly in small portions. The rate of addition should be controlled to keep the temperature manageable. Use an ice-water bath to cool the flask externally during this process.

  • Initiation & Reaction: After all the acid has been added, gently heat the mixture with a heating mantle. A vigorous exothermic reaction will soon begin, evidenced by bubbling and a rapid increase in temperature. Immediately remove the heating mantle and turn off the heat. The reaction should be allowed to proceed under its own exotherm. If the reaction becomes too violent, briefly immerse the flask in an ice bath.

  • Completion: Once the initial vigorous phase has subsided, return the heating mantle and heat the mixture to a gentle reflux for 3-5 hours to ensure the reaction goes to completion.

  • Work-up (Preliminary): Allow the mixture to cool to below 100°C. Cautiously, and with continued stirring, dilute the mixture by slowly pouring it into a large volume of cold water (e.g., 4-5 liters).

  • Purification: Neutralize the acidic solution with aqueous sodium hydroxide until it is strongly alkaline. Set up for steam distillation and distill the mixture to separate the volatile quinoline from the tarry residue. The quinoline will co-distill with water. Collect the cloudy distillate until it runs clear.

  • Isolation: Extract the quinoline from the distillate using an appropriate organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude quinoline, which can be further purified by vacuum distillation.

References

Sources

Technical Support Center: Optimizing Temperature and Reaction Time in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions for higher yields, purity, and efficiency. The Friedländer synthesis, a cornerstone reaction for constructing quinoline rings, involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] While robust, its success is highly sensitive to the interplay between temperature and reaction time.

This document provides in-depth, experience-based answers to common challenges and offers detailed protocols to systematically optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for a Friedländer synthesis?

A1: The temperature range for a Friedländer synthesis is exceptionally broad and depends heavily on the chosen catalyst, solvent, and substrates.

  • Traditional/Uncatalyzed Conditions: Classical methods often require high temperatures, sometimes between 150°C and 220°C, particularly under solvent-free conditions.[3]

  • Acid/Base Catalysis: With conventional acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH) catalysts, reactions are typically run at reflux in solvents like ethanol or DMF, which usually means temperatures between 80°C and 120°C.[4][5]

  • Modern Catalysts: The development of advanced catalysts, such as ionic liquids, polymer-supported reagents, and various nanocatalysts, has enabled the reaction to proceed under much milder conditions, often in the 50°C to 100°C range.[3][6]

Q2: How does temperature fundamentally impact the reaction yield and purity?

A2: Temperature is a double-edged sword in this synthesis.

  • Kinetics vs. Thermodynamics: Increasing the temperature provides the necessary activation energy for the key condensation and cyclodehydration steps, increasing the reaction rate.[7] However, excessively high temperatures can be detrimental. They can lead to the decomposition of thermally sensitive starting materials or the desired quinoline product.[3]

  • Side Reactions: Elevated temperatures often promote undesired side reactions. A common issue is the base-catalyzed self-condensation (aldol condensation) of the ketone reagent, which consumes starting material and complicates purification.[4][8] High heat can also lead to the formation of tarry byproducts, significantly lowering the isolated yield.[3] The goal is to find the "sweet spot" that ensures a reasonable reaction rate while minimizing these competing pathways.

Q3: My reaction time is very long (24+ hours). Is this normal, and how can I shorten it?

A3: While some older protocols with mild catalysts or unreactive substrates report long reaction times, it is often a sign of suboptimal conditions.[9] Several strategies can dramatically reduce reaction time:

  • Catalyst Choice: The catalyst is the most powerful tool for accelerating the reaction. Switching from a weak acid/base to a more efficient system like molecular iodine, a Lewis acid, or a specialized heterogeneous catalyst can reduce reaction times from days to hours or even minutes.[9][10]

  • Microwave Irradiation: Microwave-assisted synthesis is a proven technique for drastically shortening Friedländer reaction times. The rapid, uniform heating can drive reactions to completion in 5-15 minutes at temperatures around 160°C, compared to many hours with conventional heating.[11]

  • Temperature Increase: If you are confident that your substrates and product are thermally stable, a modest increase in temperature (e.g., by 20°C) can significantly increase the reaction rate. However, this must be monitored closely for the formation of byproducts.

Q4: Can the choice of catalyst alter the optimal temperature and time?

A4: Absolutely. The catalyst's primary role is to lower the activation energy of the reaction, which directly impacts the required temperature and time. Traditional methods often demanded harsh, high-heat conditions.[3] In contrast, modern catalysts are designed for efficiency under milder conditions. For instance, gold catalysts, various polymer-supported sulfonic acids, and certain ionic liquids have proven effective at significantly lower temperatures, which in turn can lead to cleaner reactions and shorter workup times.[4][6][9]

Visualizing the Core Mechanism

Understanding the reaction pathway is key to effective troubleshooting. The synthesis proceeds through two main stages: an initial intermolecular condensation followed by an intramolecular cyclization and dehydration. Temperature affects the rate of both of these critical steps.

Friedlander_Mechanism cluster_0 Step 1: Intermolecular Condensation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A o-Aminoaryl Ketone/Aldehyde C Aldol/Knoevenagel Intermediate A->C + Catalyst - H2O B α-Methylene Ketone B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Attack C->D E Substituted Quinoline D->E Dehydration (-H2O)

Caption: Simplified workflow of the Friedländer synthesis mechanism.

Troubleshooting Guide

This section addresses specific experimental failures with a logic-driven approach to diagnosis and resolution.

Problem 1: Low or No Yield with Starting Material Recovered

This is a classic indicator that the reaction has not overcome its activation energy barrier or that the catalytic cycle is inefficient.

LowYield_Workflow start Low Yield: Starting Material Recovered q1 Is the catalyst appropriate for the substrates? start->q1 q2 Is the reaction temperature too low? q1->q2 Yes sol1 Action: Screen alternative catalysts (e.g., Lewis acids, iodine, heterogeneous catalysts). [9, 10] q1->sol1 No q3 Is the reaction time too short? q2->q3 Yes sol2 Action: Increase temperature in 10-20°C increments. Monitor by TLC. [10] q2->sol2 No sol3 Action: Extend reaction time. Run a time-course study (see Protocol 2). q3->sol3 No

Caption: Decision workflow for troubleshooting low conversion.

Causality & Solutions:

  • Insufficient Thermal Energy: The most straightforward cause is a temperature that is too low for the specific substrate/catalyst combination, resulting in a kinetically slow reaction.[3]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Inappropriate Catalyst: Not all catalysts are equally effective. A weak acid might not be sufficient for deactivating substrates (those with electron-withdrawing groups).[3]

    • Solution: Screen a panel of catalysts. If using a Brønsted acid, consider a Lewis acid (e.g., ZnCl₂, InCl₃) or a modern alternative like molecular iodine or a solid-supported acid catalyst.[9][10]

  • Inhibition by Water: The final dehydration step is an equilibrium process. Water produced during the reaction can, in some acid-catalyzed systems, inhibit catalyst turnover or shift the equilibrium backward.[3]

    • Solution: Ensure anhydrous solvents and reagents are used. If feasible for the setup, employing a Dean-Stark trap can effectively remove water as it forms.

Problem 2: Significant Side Product Formation or Tarry Mixture

This issue indicates that the reaction conditions are too harsh, favoring undesired pathways over the desired quinoline formation.

Common Side Reactions:

  • Aldol Self-Condensation: Especially under basic conditions, the enolizable ketone can react with itself.[4]

  • Substrate/Product Decomposition: High temperatures can cause starting materials or the final quinoline product to degrade, often forming insoluble, dark-colored polymers (tar).[3]

Solutions:

  • Reduce Temperature: This is the most critical first step. Lower the reaction temperature and compensate by extending the reaction time, using a more active catalyst, or switching to microwave heating which allows for precise temperature control.[8]

  • Change Catalyst Type: If aldol condensation is the primary issue under basic conditions, switching to an acid-catalyzed protocol can resolve the problem.[4]

  • Use a Milder Catalyst: Harsh catalysts like concentrated H₂SO₄ can promote charring. Milder options like p-TsOH, acetic acid, or heterogeneous catalysts often provide a cleaner reaction profile.[5][10]

Quantitative Data Summary

The following table provides a comparative overview of conditions reported in the literature, illustrating the impact of different heating methods and catalysts on temperature and time.

Catalyst SystemHeating MethodTemperature (°C)TimeTypical Yield (%)Reference(s)
NaOH (Classical)Conventional80 - 100 (Reflux)12 - 24 h60 - 85[1][9]
p-TsOHConventional120 - 1404 - 8 h75 - 95[4]
Molecular Iodine (I₂)Conventional80 - 1001 - 3 h80 - 92[8][10]
Acetic AcidMicrowave1605 - 10 min85 - 98[11]
SiO₂ NanoparticlesMicrowave10010 - 15 min~93[12]
Polymer-supported Sulfonic AcidConventional60 - 801 - 2 h90 - 96[9]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature using TLC for monitoring.

  • Setup: Prepare three identical reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers) with stir bars.

  • Reagents: To each vessel, add the o-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), the chosen catalyst (e.g., p-TsOH, 10 mol%), and the anhydrous solvent (e.g., Toluene, 5 mL).

  • Temperature Gradient: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is 80°C, 100°C, and 120°C.

  • Monitoring: After 1 hour, carefully take a small aliquot from each reaction mixture. Spot the samples on a TLC plate alongside your starting materials.

  • Analysis: Develop the TLC plate and visualize the spots.

    • The reaction at the optimal temperature should show significant consumption of the limiting starting material and a strong spot for the desired product.

    • If all reactions are slow, consider a higher temperature range.

    • If the higher temperature reactions show multiple new spots (byproducts) or streaking/darkening at the baseline (tar), that temperature is likely too high.

  • Optimization: Continue monitoring at set intervals (e.g., every 2 hours) to determine the point at which the product spot is maximized and starting material is minimized, establishing the optimal time at that temperature.

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

This method is ideal for quickly evaluating reaction viability and achieving high yields in minimal time.[11]

  • Reagents: In a 10 mL microwave reaction vessel with a stir bar, combine the 2-aminobenzophenone (1.0 mmol), cyclohexanone (2.0 mmol), and glacial acetic acid (2.0 mL). Acetic acid serves as both the catalyst and solvent.[3][11]

  • Sealing: Securely seal the vessel according to the microwave reactor's specifications.

  • Irradiation: Place the vessel in the reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within safe limits.[11]

  • Cooling & Work-up: After irradiation, allow the vessel to cool to below 50°C before opening. Pour the mixture into water and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By methodically applying these principles and protocols, you can effectively navigate the complexities of the Friedländer synthesis, leading to optimized, reproducible, and high-yielding results in your research and development endeavors.

References

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Advances in polymer based Friedlander quinoline synthesis. (2018). RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis.
  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • The Friedländer Synthesis of Quinolines. (2011). ResearchGate. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. ResearchGate. [Link]

  • Optimization of reaction conditions for preparation of 3a. (n.d.). ResearchGate. [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2015). ResearchGate. [Link]

  • Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges, particularly low yields, during the synthesis of quinoline derivatives. Our goal is to equip you with the technical knowledge and practical protocols to enhance your reaction outcomes.

Introduction: The Challenge of the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful tool for the synthesis of substituted quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] Despite its utility, the reaction is often plagued by low yields and the formation of complex side products, most notably tar and polymeric materials.[2][4] This guide will address the root causes of these issues and provide actionable solutions.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Problem 1: My reaction is producing a large amount of tar, and the quinoline yield is very low.

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield of the desired quinoline.[5]

Root Cause: The primary culprit behind tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5][6] Under the strongly acidic conditions required for the reaction, these carbonyl compounds can readily self-condense, leading to high-molecular-weight polymers.[2]

Solutions:

  • Implement a Biphasic Solvent System: This is one of the most effective strategies to mitigate polymerization.[7] By using a two-phase system, such as water/toluene, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, limiting its exposure to the high concentration of acid in the aqueous phase.[2][5]

  • Gradual Addition of the Carbonyl Compound: Instead of adding all reactants at once, slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[6] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over polymerization.[5]

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical.[6] While a strong acid is necessary, overly harsh conditions can accelerate tar formation.[5] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[3][6] In some cases, milder Lewis acids may provide a better balance between reaction rate and side product formation.[5]

  • Control Reaction Temperature: While heating is often required, excessive temperatures can promote polymerization.[5] It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently. Stepwise heating or controlled addition of reagents can help manage exothermic reactions that might lead to localized overheating.[5]

Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[5]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[5]

Problem 2: My final product is contaminated with a dihydroquinoline intermediate.

Symptoms: The isolated product contains partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.

Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] In some cases, this oxidation is incomplete. The oxidizing agent can be an external reagent or one of the reaction components acting as a hydrogen acceptor.[8]

Solutions:

  • Introduce an Oxidizing Agent: If the reaction conditions do not facilitate complete oxidation, the addition of a mild oxidizing agent can be beneficial. Common choices include nitrobenzene (which can also serve as a solvent), arsenic acid, or even air (oxygen).

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

Problem 3: I am using a substituted aniline and observing very low to no product formation.

Symptoms: The reaction fails to proceed efficiently when using anilines bearing certain substituents.

Root Cause: The electronic properties of the substituents on the aniline ring significantly influence its nucleophilicity and reactivity in the cyclization step. Anilines with strong electron-withdrawing groups are less reactive and often give low yields in the conventional Doebner-von Miller reaction.[5] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions.

Solutions:

  • Modify Reaction Conditions for Electron-Poor Anilines: For anilines with electron-withdrawing groups, consider using stronger acid catalysis or higher reaction temperatures to promote the reaction. However, be mindful of the increased risk of tar formation.

  • Alternative Synthetic Routes: For particularly challenging substrates, alternative quinoline syntheses, such as the Gould-Jacobs reaction or the Friedländer synthesis, might be more suitable.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Doebner-von Miller reaction?

A1: The exact mechanism has been a topic of debate, but a widely accepted pathway involves a fragmentation-recombination process.[3][9] The key steps are:

  • Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.[1]

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.[1]

  • Recombination: These fragments then recombine via an aldol-type condensation.[1]

  • Cyclization: The newly formed intermediate undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline.[1]

  • Aromatization: The dihydroquinoline is then oxidized to the final quinoline product.[1]

Doebner_von_Miller_Mechanism cluster_steps Doebner-von Miller Reaction Pathway Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragments Imine + Saturated Carbonyl Michael_Adduct->Fragments Fragmentation Recombined_Intermediate Recombined Intermediate Fragments->Recombined_Intermediate Recombination Dihydroquinoline Dihydroquinoline Recombined_Intermediate->Dihydroquinoline Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Q2: Can I use α,β-unsaturated ketones instead of aldehydes?

A2: Yes, α,β-unsaturated ketones can be used.[9] However, the reaction is often more successful with α,β-unsaturated aldehydes.[5] Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the desired cyclization pathway.[5]

Q3: How can I effectively purify my quinoline product from the tarry byproducts?

A3: Purification can be challenging. Here are a few recommended techniques:

  • Steam Distillation: For volatile quinoline products, steam distillation is a highly effective method to separate them from non-volatile tars and polymers.[6]

  • Column Chromatography: For less volatile products, column chromatography on silica gel or alumina is a standard purification technique. It is often beneficial to first perform a preliminary filtration through a plug of silica to remove the bulk of the tar before detailed chromatographic separation.[5]

  • Acid-Base Extraction: Quinolines are basic and can be protonated with acid. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer and re-extraction with an organic solvent can provide a purer product.

Q4: What are some alternative catalysts that have shown promise in improving yields?

A4: While traditional Brønsted and Lewis acids are common, research has explored other catalytic systems to improve the efficiency and selectivity of the Doebner-von Miller reaction. Some examples include:

  • Scandium(III) triflate (Sc(OTf)₃): A Lewis acid that has been shown to be an effective catalyst.[6]

  • Iodine: Can act as a mild Lewis acid catalyst.[3][10]

  • Solid-supported catalysts: For example, Ag(I)-exchanged Montmorillonite K10 clay has been used as a recyclable catalyst under solvent-free conditions, providing good to excellent yields.[11]

Data Summary: Comparison of Catalysts in a Model Doebner-von Miller Reaction

CatalystReaction ConditionsYield of 2-carboxy-4-phenylquinolineReference
Hf(OTf)₄ (10 mol %)CH₂Cl₂, rt, 48 h44%[12]
HCl (aq)rtIneffective[12]
H₂SO₄rtIneffective[12]
Trifluoroacetic acid (TFA)Reflux(Reversed regioselectivity)[12]

Note: The data in this table are illustrative and show trends for a specific reaction. Actual yields will vary depending on the substrates and reaction scale.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yields in Doebner-von Miller Reaction Start Low Yield Observed Check_Tar Significant Tar Formation? Start->Check_Tar Check_Purity Product Contaminated? Check_Tar->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Check_Tar->Optimize_Conditions Yes Check_Substrate Using Substituted Aniline? Check_Purity->Check_Substrate No Purification Improve Purification Protocol Check_Purity->Purification Yes Check_Substrate->Optimize_Conditions No Modify_Strategy Modify Synthetic Strategy Check_Substrate->Modify_Strategy Yes

Caption: A logical workflow for troubleshooting common issues.

References

Sources

Troubleshooting common side reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of quinolines, a cornerstone of many pharmaceutical compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose and solve issues effectively in your own research.

Frequently Asked Questions (FAQs)

Q1: I'm starting a quinoline synthesis. What are the most common side reactions I should be prepared for across different methods?

A1: Welcome to the fascinating world of quinoline synthesis. While incredibly useful, these reactions require careful control. The most prevalent issues are generally categorized into two areas:

  • Polymerization and Tar Formation: This is the hallmark of reactions conducted under harsh, strongly acidic, and oxidative conditions, most notoriously the Skraup and Doebner-von Miller syntheses.[1] The highly reactive intermediates, such as acrolein formed from glycerol in the Skraup reaction, can readily polymerize if the reaction's exotherm is not controlled.[1][2]

  • Poor Regioselectivity: This is a major challenge in syntheses that use unsymmetrical starting materials, particularly the Friedländer and Combes methods.[3] For example, reacting a 2-aminoaryl ketone with an unsymmetrical ketone in a Friedländer synthesis can lead to two different cyclization pathways, resulting in a mixture of isomeric products that can be difficult to separate.[3][4][5]

The following sections will address these specific problems in detail.

Q2: My Skraup (or Doebner-von Miller) reaction is producing a large amount of black tar instead of my desired quinoline. What is causing this, and how can I prevent it?

A2: This is the most classic problem of the Skraup synthesis. The tar is a result of uncontrolled polymerization of highly reactive intermediates under the reaction's aggressive acidic and oxidizing conditions.[1] The reaction is famously and violently exothermic, and this heat drives the unwanted side reactions.[6]

The Underlying Cause: The Skraup reaction involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[7] Both the acrolein and other intermediates are prone to acid-catalyzed polymerization. Without proper control, the reaction temperature spikes, leading to charring and the formation of intractable tar.[1]

Troubleshooting & Prevention Protocol:

Your primary goal is to tame the reaction's exotherm.

  • Introduce a Moderator: The most critical step is to add a moderating agent. Ferrous sulfate (FeSO₄) is the most common and effective choice.[1][8] It smooths the exothermic process, preventing the temperature from running away and thus minimizing charring. Boric acid can also be used.[1]

  • Controlled Reagent Addition: Never add all reagents at once. The concentrated sulfuric acid should be added slowly, portion-wise, through an addition funnel while the reaction flask is cooled in an ice bath.[1] This ensures the heat generated can be dissipated effectively.

  • Ensure Efficient Stirring: Use a powerful mechanical stirrer. Efficient mixing is crucial for uniform heat distribution and preventing the formation of localized hotspots where polymerization can initiate.[1]

  • Consider an Acylated Amine: Using an acetylated amine (e.g., acetanilide instead of aniline) can make the reaction less violent and has been shown to significantly reduce tar formation, leading to cleaner reactions and higher yields.[8]

The following workflow provides a decision-making process for troubleshooting this issue.

G start High Tar Formation in Skraup / DvM Synthesis q1 Was a moderator (e.g., FeSO4) used? start->q1 sol1 Incorporate a moderator. Add FeSO4·7H2O (approx. 0.1 eq) to the initial mixture. q1->sol1 No q2 Was H2SO4 added slowly with cooling? q1->q2 Yes sol1->q2 sol2 Setup reaction in an ice bath. Add H2SO4 dropwise via an addition funnel. q2->sol2 No q3 Was stirring vigorous and uniform? q2->q3 Yes sol2->q3 sol3 Use a mechanical stirrer. Ensure a deep vortex is formed to prevent localized hotspots. q3->sol3 No end Optimized Reaction: Reduced Tar, Improved Yield q3->end Yes sol3->end G cluster_0 Pathway A cluster_1 Pathway B sub Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) p1 Condensation at 'left' α-carbon p2 Condensation at 'right' α-carbon prod1 Regioisomer 1 p1->prod1 prod2 Regioisomer 2 p2->prod2

Caption: Competing pathways in Friedländer synthesis.

Table 2: Selected Catalytic Systems for Regiocontrol in Friedländer Synthesis

Catalyst SystemSelectivity TrendKey AdvantagesReference
Pyrrolidine (Amine)Often favors the more substituted enamine pathway.Mild conditions, high efficiency.[5]
p-Toluenesulfonic acid (p-TsOH)Substrate-dependent, can be optimized.Readily available, effective acid catalyst.[4]
Gold (Au) CatalystsCan enable milder reaction conditions.High catalytic turnover, mild conditions.[4]
Ionic Liquids ([Hbim]BF₄)Promotes regiospecific synthesis.Green solvent potential, high selectivity.[5]

Detailed Protocol: Catalyst Screening for Regioselectivity

  • Setup: In parallel reaction vials, combine the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (e.g., Toluene, 5 mL).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Pyrrolidine, p-TsOH, Sc(OTf)₃) at a consistent loading (e.g., 10 mol%). Include a no-catalyst control.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), take an aliquot from each vial, quench, and analyze by GC-MS or ¹H NMR to determine the ratio of the two regioisomers.

  • Optimization: Based on the best-performing catalyst, further optimize temperature, concentration, and reaction time to maximize the formation of the desired isomer.

References

  • Singh Thakur, G., Kumar Gupta, A., & Kumar Jain, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (2023). Skraup reaction. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • (2019). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • (n.d.). Combes Quinoline Synthesis. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Polymerization in α,β-Unsaturated Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the undesired polymerization of α,β-unsaturated aldehydes such as acrolein and its derivatives. These monomers are highly reactive and prone to spontaneous polymerization, which can compromise experimental outcomes, reduce yields, and create safety hazards.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stability of these valuable reagents.

Frequently Asked Questions (FAQs)

Q1: Why are α,β-unsaturated aldehydes so prone to polymerization?

A1: The high reactivity of α,β-unsaturated aldehydes stems from their conjugated electronic structure. This system creates two electrophilic sites vulnerable to nucleophilic attack: the carbonyl carbon and the β-carbon. Polymerization can be initiated through two primary pathways:

  • Free-Radical Polymerization: This is the most common pathway, often initiated by heat, light (UV), or the presence of peroxides which can form upon exposure to air (oxygen).[2][3] These initiators generate free radicals that attack the double bond, starting a chain reaction.

  • Anionic Polymerization: Strong bases or nucleophiles can initiate polymerization by attacking the β-carbon of the conjugated system (a Michael-type addition).[4] This creates a carbanion that propagates the polymer chain.[4][5][6] Traces of basic impurities or reagents can trigger this process.

Q2: What are the typical signs of polymerization in my sample or reaction?

A2: Unwanted polymerization can be identified by several observable changes:

  • Increased Viscosity: The aldehyde, which is typically a low-viscosity liquid, will become noticeably thicker.

  • Solid Formation: The appearance of a white or yellowish precipitate or solid mass. Acrolein, for instance, can form a plastic-like solid called disacryl.

  • Gelation: The entire sample may turn into a semi-solid gel.

  • Discoloration: The solution may develop a yellow or brownish tint.

  • Thermal Runaway: Polymerization is often exothermic. A sudden, uncontrolled increase in temperature is a critical sign of a runaway reaction.

Q3: My commercially purchased acrolein is listed as "stabilized." What does this mean and is it sufficient?

A3: Commercial α,β-unsaturated aldehydes are almost always shipped with a small amount of a polymerization inhibitor to ensure stability during transport and storage.[7] The most common inhibitor is hydroquinone (HQ), typically at concentrations of 0.1-0.25% by weight.[8]

While this is effective for storage, it may not be sufficient to prevent polymerization under reaction conditions, especially at elevated temperatures or if the aldehyde is diluted in certain solvents.[9] For sensitive applications, the inhibitor may need to be removed prior to the reaction and then potentially replaced with a different, more suitable inhibitor for the specific reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Polymerization During Storage

Question: My aldehyde has become viscous/solidified in the bottle during storage. What went wrong and how can I prevent this?

Analysis: This indicates that the inhibitor present in the aldehyde has been consumed or has become ineffective. This is often caused by improper storage conditions, such as exposure to light, heat, or air.

Solution Workflow:

  • Verify Storage Conditions: Always store α,β-unsaturated aldehydes in a cool, dark place, typically in a refrigerator at 2-8°C.[8] Avoid storing them at room temperature for extended periods.

  • Maintain an Inert Atmosphere: Oxygen can initiate radical polymerization and deplete phenolic inhibitors like hydroquinone.[3][10] After opening a new bottle, it is best practice to flush the headspace with an inert gas like nitrogen or argon before resealing.

  • Use Opaque Containers: Store these aldehydes in amber or opaque bottles to protect them from light, which can photochemically initiate polymerization.[11][12]

  • Check Inhibitor Levels: If you plan to store an aldehyde for a long time, especially after opening, consider adding a small amount of an additional inhibitor.

Issue 2: Polymerization During a Reaction

Question: My reaction mixture turned into a solid mass upon heating. How can I perform my reaction without initiating polymerization?

Analysis: Heating provides the activation energy for polymerization. The standard inhibitor (hydroquinone) may not be effective enough at elevated temperatures, or the reaction conditions (e.g., presence of a base) may favor an alternative polymerization pathway.

Solution Workflow:

  • Select the Right Inhibitor: For reactions at elevated temperatures, consider inhibitors that are more effective under those conditions. Phenothiazine or certain hydroxylamine compounds can be more potent than hydroquinone in some systems.[1][9]

  • Control the Temperature: Use an oil bath or a temperature controller to maintain a stable and precise reaction temperature. Avoid localized overheating, which can occur with a heating mantle.

  • Maintain an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is critical to prevent oxygen from initiating radical formation, especially when heated.

  • Consider Solvent Effects: Some solvents can promote polymerization. For instance, reactions in alcoholic solutions at high temperatures can be prone to polymerization, and specialized inhibitors like N-alkylhydroxylamines may be required.[9]

Issue 3: Polymerization During Purification (Distillation)

Question: I tried to distill my α,β-unsaturated aldehyde to remove the commercial inhibitor, but it polymerized in the distillation flask. How can I purify it safely?

Analysis: Distillation involves heating, which is a primary trigger for polymerization. Removing the inhibitor makes the aldehyde extremely susceptible to polymerization. The key is to never distill the aldehyde to complete dryness and to ensure an inhibitor is present in both the liquid and vapor phases.

Protocol: Safe Distillation of α,β-Unsaturated Aldehydes

  • Add a Liquid-Phase Inhibitor: Before starting, add a non-volatile inhibitor like hydroquinone (HQ) or phenothiazine to the distillation flask. This will protect the bulk liquid as it heats up.

  • Work Under Reduced Pressure: Distilling under vacuum lowers the boiling point, reducing the thermal stress on the aldehyde and minimizing the rate of polymerization.

  • Maintain an Inert Atmosphere: Introduce a slow stream of nitrogen or argon into the distillation apparatus to prevent contact with oxygen.

  • Never Distill to Dryness: Always leave a small amount of residual liquid in the distillation flask. Concentrating peroxides or other impurities in a small volume can lead to a violent, runaway reaction.

  • Inhibit the Receiving Flask: Add a small amount of a suitable storage inhibitor (e.g., BHT or HQ) to the receiving flask before starting the distillation. This ensures the purified, uninhibited distillate is stabilized immediately upon collection.

Inhibitor Selection and Usage

Choosing the correct inhibitor is crucial for successfully handling α,β-unsaturated aldehydes. The effectiveness of an inhibitor depends on its mechanism and the specific conditions of your experiment.

InhibitorMechanismTypical Concentration (ppm)Optimal Conditions & Notes
Hydroquinone (HQ) Radical Scavenger (requires O₂)200 - 1000Excellent for storage at low temperatures. Its effectiveness relies on reacting with peroxy radicals formed from oxygen.[3]
Butylated Hydroxytoluene (BHT) Radical Scavenger100 - 1000A versatile antioxidant and inhibitor, often used for long-term storage of organic compounds.[13][14]
4-Methoxyphenol (MEHQ) Radical Scavenger (requires O₂)200 - 1000Similar to HQ, commonly used in acrylic monomers.
Phenothiazine (PTZ) Radical Scavenger100 - 500Very effective at higher temperatures, often used as a process inhibitor during distillations.[1]
TEMPO Stable Radical Trap50 - 200A highly effective radical scavenger that does not require oxygen to function.[1][7]

Concentrations are general guidelines. The optimal concentration may vary based on the specific aldehyde, temperature, and expected duration of storage or reaction.[14][15]

Visualizing Polymerization Mechanisms & Prevention

Radical Polymerization Chain Reaction

This diagram illustrates the three key stages of free-radical polymerization, the most common pathway for undesired polymer formation in α,β-unsaturated aldehydes.

G cluster_0 1. Initiation cluster_1 2. Propagation cluster_2 3. Termination Initiator Initiator (Heat, Light, Peroxide) Radical Radical (R•) Initiator->Radical forms Monomer1 Aldehyde Monomer Radical->Monomer1 attacks ActiveChain Active Polymer Chain (M-R•) Monomer1->ActiveChain forms Monomer2 Another Monomer ActiveChain->Monomer2 attacks LongerChain Growing Chain (M-M-R•) Monomer2->LongerChain Chain1 Growing Chain• Chain2 Growing Chain• Chain1->Chain2 combination Inhibitor Inhibitor (e.g., HQ) Chain1->Inhibitor reacts with StablePolymer Stable Polymer Chain2->StablePolymer InactiveSpecies Inactive Species Inhibitor->InactiveSpecies forms

Caption: Free-radical polymerization process.

Experimental Workflow: Inhibitor Removal and Reaction Setup

This workflow outlines the critical steps for safely preparing an uninhibited aldehyde for use in a chemical reaction.

G A Start: Aldehyde with Storage Inhibitor (e.g., HQ) B Add non-volatile inhibitor (e.g., Phenothiazine) to flask A->B C Setup for Vacuum Distillation (Inert Atmosphere: N₂/Ar) B->C E Distill under reduced pressure. DO NOT distill to dryness. C->E D Add storage inhibitor (e.g., BHT) to receiving flask D->E F Collect purified, re-stabilized aldehyde in receiving flask E->F G Use immediately in reaction under inert atmosphere F->G H Reaction Complete G->H

Caption: Workflow for safe purification and use.

References

  • Grokipedia. Polymerisation inhibitor.
  • Wikipedia. Butylated hydroxytoluene.
  • PubMed. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.
  • ACS Publications. Anionic Polymerization of Acrolein.
  • NIH. Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf.
  • Liskon Biological. A Brief Discussion on Polymerization Inhibitors.
  • TCI AMERICA. Polymerization Inhibitors.
  • ResearchGate. The Synthesis and Characterization of Polyacrolein through Radical Polymerization | Request PDF.
  • PubMed Central. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites.
  • 3V Sigma USA. Polymerization Inhibitors.
  • BOC Sciences. Polymerization Inhibitors - Polymer.
  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE.
  • Google Patents. US7531066B2 - Method for the purification of acrolein.
  • ResearchGate. (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.
  • Google Patents. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization.
  • Google Patents. US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Wikipedia. Acrolein.
  • Google Patents. EP1474374A1 - Method for the purification of acrolein.
  • FAO AGRIS. Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes.
  • Google Patents. WO2005003063A2 - Process for removal of acrolein from acrylonitrile product streams.
  • PubMed Central. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease.
  • Google Patents. US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts.
  • ChemPoint.com. Eastman Hydroquinone Inhibitors for Polymerization, Product Article.
  • PubMed Central. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease.
  • ResearchGate. Anionic polymerization of formaldehyde: the DuPont process to polyacetal.
  • European Patent Office. PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1 - EPO.
  • Pell Wall Perfumes Blog. Aldehydes: identification and storage.
  • Chem Service. Acrolein (N-11030).
  • AWS. Example of Acrolein Purification.
  • Benchchem. Preventing polymerization of α,β-unsaturated ketones during synthesis.
  • Benchchem. Technical Support Center: Preventing Polymerization of Unsaturated Ketones.
  • Sigma-Aldrich. Acrolein hydroquinone - stabilizer, 90 107-02-8.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Wikipedia. Anionic addition polymerization.
  • YouTube. Anionic Chain Polymerization.
  • NY.Gov. Chemical Storage and Handling Recommendations.
  • American Chemical Society. Embracing the challenges of aldehyde polymerization.
  • Google Patents. EP0806407B1 - Reduction of carbonyl impurities in alpha, beta-unsaturated acids and esters.
  • Vanderbilt University Medical Center. Managing Chemical Retention and Storage | Office of Clinical and Research Safety.
  • MDPI. Recent Developments in the Catalytic Enantioselective Sakurai Reaction.

Sources

Technical Support Center: Optimizing Catalyst Selection for Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and troubleshooting for this cornerstone reaction in heterocyclic chemistry. Quinolines are a vital structural motif in a vast array of biologically active compounds and pharmaceuticals, making the optimization of their synthesis a critical endeavor.[1][2][3][4] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, stands as a versatile method for their preparation.[2][5][6][7]

This resource will address common challenges, explain the rationale behind catalyst choices, and provide detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is showing low to no yield. What are the primary catalytic factors to investigate?

A1: Low yields are a common hurdle and can often be attributed to several catalyst-related issues:

  • Suboptimal Catalyst Choice: The efficacy of a catalyst is highly dependent on the specific substrates. A catalyst that works well for one set of reactants may be inefficient for another.[2] The choice between an acid or base catalyst is a critical first step.[1][5][6]

  • Catalyst Inactivity: Ensure you are using a fresh batch of catalyst. Some catalysts can degrade over time or upon exposure to air and moisture. In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion.[2]

  • Inappropriate Reaction Conditions for the Catalyst: The chosen catalyst dictates the optimal temperature and solvent.[2] For instance, traditional methods often required high temperatures (150-220 °C), while modern catalysts can function under much milder conditions.[8][9]

Q2: How do I choose between an acid and a base catalyst for my synthesis?

A2: The choice between acidic and basic catalysis is a fundamental decision in optimizing the Friedländer synthesis.[5][7]

  • Acid Catalysis: Acid catalysts are generally more effective and widely used.[8] They are particularly useful for minimizing aldol condensation side products, which are more prevalent under basic conditions.[10] Common acid catalysts include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂).[5][11][12]

  • Base Catalysis: Base catalysts, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), can also be employed.[1][5] However, they can promote the self-condensation of ketone starting materials, leading to unwanted byproducts.[10]

Q3: I'm observing significant side product formation. How can catalyst selection mitigate this?

A3: Side product formation is a frequent challenge. Here's how catalyst choice can help:

  • Aldol Condensation: As mentioned, this is a common side reaction with ketone starting materials, especially under basic conditions. Switching to an acidic catalyst is a primary strategy to suppress this.[10]

  • Regioisomer Formation: When using unsymmetrical ketones, the reaction can occur at different α-methylene positions, leading to a mixture of regioisomers.[10][13] The selection of specific catalysts, including certain amine catalysts or ionic liquids, has been shown to improve regioselectivity.[5]

  • Starting Material Degradation: Harsh reaction conditions, often necessitated by a suboptimal catalyst, can lead to the degradation of sensitive starting materials.[2] Employing milder, more efficient catalysts, such as certain gold catalysts or polymer-supported reagents, can allow for lower reaction temperatures, thus preserving the integrity of your reactants.[3][5][9]

Q4: What are the advantages of using heterogeneous or "green" catalysts?

A4: There is a significant push towards more sustainable chemical syntheses. In the context of the Friedländer reaction, this has led to the development of various advanced catalytic systems:

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[12] Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and recycling.[12] Examples include zeolites, montmorillonite K-10, and various polymer-supported catalysts.[3][14]

  • Nanocatalysts: These materials offer a high surface area-to-volume ratio, often leading to enhanced catalytic activity.[12][15] They represent a promising frontier for efficient and selective quinoline synthesis.[15]

  • Ionic Liquids: These salts with low melting points can serve as both the solvent and the catalyst, offering a unique reaction environment.[8][16] They are often recyclable, contributing to the "green" credentials of the synthesis.[17]

Troubleshooting Guide

Problem Potential Catalytic Cause Suggested Solution
Low or No Conversion Inappropriate catalyst choice (acid vs. base).Screen both a Brønsted acid (e.g., p-TsOH) and a Lewis acid (e.g., ZnCl₂). If unsuccessful, consider a base-catalyzed approach (e.g., KOH in ethanol).[12]
Inactive or insufficient catalyst.Use a fresh batch of catalyst. Consider increasing the catalyst loading incrementally.[2]
Catalyst poisoning.Ensure starting materials and solvents are pure and dry, as impurities can deactivate the catalyst.[18]
Formation of Aldol Byproducts Use of a base catalyst.Switch to an acidic catalyst, such as p-TsOH or H₂SO₄, which disfavors aldol condensation.[10]
Mixture of Regioisomers Non-selective catalyst with an unsymmetrical ketone.Experiment with catalysts known to influence regioselectivity, such as specific amine catalysts or ionic liquids.[5] Consider modifying the ketone to introduce a directing group.[10]
Starting Material Decomposition Harsh reaction conditions required by the catalyst.Employ a more active catalyst that allows for lower reaction temperatures. Modern options include gold catalysts, polymer-supported acids, or nanocatalysts.[2][3][5]
Difficult Product Purification Use of a homogeneous catalyst.Consider switching to a heterogeneous catalyst (e.g., a polymer-supported acid like Amberlyst-15 or a solid acid like sulfated zirconia) for easier removal post-reaction.[3][14]

Catalyst Selection and Optimization Workflow

The following diagram outlines a systematic approach to selecting and optimizing a catalyst for your Friedländer quinoline synthesis.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First A1 2-Aminoaryl Carbonyl (1) C1 Aldol Adduct (3) A1->C1 B1 α-Methylene Carbonyl (2) B1->C1 + D1 Unsaturated Carbonyl (4) C1->D1 - H₂O E1 Quinoline (7) D1->E1 Imine formation - H₂O A2 2-Aminoaryl Carbonyl (1) C2 Schiff Base (5) A2->C2 B2 α-Methylene Carbonyl (2) B2->C2 + D2 Aldol Adduct (6) C2->D2 Aldol reaction E2 Quinoline (7) D2->E2 - H₂O

Caption: The two plausible mechanisms for the Friedländer synthesis.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol provides a general starting point for an acid-catalyzed reaction.

Materials:

  • 2-aminoaryl ketone or aldehyde (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) [12]* Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl carbonyl compound, the α-methylene carbonyl compound, and p-TsOH.

  • If using a solvent, add it to the flask. For solvent-free conditions, ensure the reactants are well-mixed. [5]3. Heat the reaction mixture to the desired temperature (typically reflux for solvents, or 80-120 °C for solvent-free conditions) and stir. [1]4. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, perform a suitable work-up, which may include dilution with an organic solvent, washing with a saturated sodium bicarbonate solution to neutralize the acid, and subsequent purification by column chromatography.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

Molecular iodine serves as a mild and efficient Lewis acid catalyst. [11] Materials:

  • 2-aminoaryl ketone or aldehyde (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (0.1 mmol, 10 mol%) [18] Procedure:

  • Combine the 2-aminoaryl carbonyl compound and the active methylene compound in a reaction vessel.

  • Add the molecular iodine catalyst.

  • Heat the mixture, typically between 80-100°C. [2][18]4. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine. [2][18]7. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. [Link]

  • Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. [Link]

  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]

  • ResearchGate. Novel Basic Mesoporous Catalysts for the Friedländer Reaction from 2-Aminoaryl Ketones: Quinolin-2(1H). [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. [Link]

  • ResearchGate. Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. [Link]

  • Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • ResearchGate. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. Friedländer synthesis of quinoline derivatives. [Link]

  • Nature. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

Sources

Technical Support Center: Navigating the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Vigorous Exothermic Reactions

Welcome to our dedicated technical support center for the Skraup synthesis of quinolines. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and frequently asked questions (FAQs) to safely and effectively manage the characteristically vigorous and often violent exothermic nature of this classic and powerful reaction.

Understanding the Challenge: The "Why" Behind the Exotherm

The Skraup synthesis is a cornerstone in heterocyclic chemistry for constructing the quinoline scaffold, a privileged core in numerous pharmaceuticals. The reaction typically involves heating an aromatic amine (like aniline) with glycerol, a strong acid (usually concentrated sulfuric acid), and an oxidizing agent (traditionally nitrobenzene).[1][2] The significant heat evolution stems from two main processes:

  • Dehydration of Glycerol: Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3] This initial step is itself an exothermic process.

  • Subsequent Condensation and Cyclization: The ensuing Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and dehydration, are also exothermic steps that contribute to the overall heat generation.[4]

Uncontrolled, this rapid release of energy can lead to a runaway reaction, posing significant safety risks and often resulting in the formation of intractable tars, which severely complicates product isolation and reduces yields.[5][6][7]

Troubleshooting Guide: From Runaway Reactions to Tar Formation

This section addresses specific issues you may encounter during your Skraup synthesis experiments in a practical question-and-answer format.

Q1: My reaction is extremely vigorous and difficult to control. How can I moderate it?

This is the most common and critical issue in Skraup synthesis.[5] A multi-faceted approach is essential for taming this exotherm:

  • Incorporate a Moderator: The use of a moderator is highly recommended.[8]

    • Ferrous sulfate (FeSO₄): This is the most common moderator.[5] It is believed to function as an oxygen carrier, effectively extending the reaction over a longer period and preventing a sudden, violent exotherm.[9]

    • Boric acid: This can also be used to make the reaction less violent.[3][9]

  • Controlled Reagent Addition:

    • Slow Acid Addition: The concentrated sulfuric acid should be added slowly and portion-wise, ideally through a dropping funnel, while the reaction mixture is being efficiently cooled in an ice bath.[4][5] This prevents a rapid, uncontrolled dehydration of glycerol.

    • Correct Order of Addition: It is crucial to add the reagents in the correct sequence. Adding sulfuric acid before the ferrous sulfate moderator can trigger an immediate and vigorous reaction.[9]

  • Efficient Heat Dissipation:

    • Stirring: Robust mechanical stirring is often necessary, especially for larger scale reactions, to ensure homogeneity and prevent the formation of localized hotspots.[10]

    • Cooling: Have an ice bath ready to cool the reaction flask if it becomes too vigorous.[5]

Q2: I'm observing significant tar formation, and my crude product is a black, tarry goo. What's causing this and how can I minimize it?

Tar formation is a frequent side reaction due to the harsh acidic and oxidizing conditions, which can lead to the polymerization of reactants and intermediates.[5]

  • Moderation is Key: As with controlling the exotherm, using a moderator like ferrous sulfate can help reduce charring by controlling the reaction rate.[5]

  • Temperature Optimization: Avoid excessively high temperatures.[11] The reaction should be initiated with gentle heating, and once the exothermic phase begins, the external heat source should be removed.[5][12] If the reaction subsides, gentle reflux can be applied to ensure completion.[12]

  • Purification Strategy: Expect a tarry crude product. A common and effective purification method is steam distillation of the basified reaction mixture, followed by extraction of the distillate to isolate the quinoline derivative from the non-volatile tar.[5][12]

Q3: My yields are consistently low. What factors could be contributing to this?

Low yields in Skraup synthesis can stem from several factors beyond tar formation:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial vigorous phase has subsided to drive it to completion.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) can be beneficial.[11]

  • Choice of Oxidizing Agent: While nitrobenzene is traditional, it can lead to more vigorous reactions.[1] Arsenic acid is reported to result in a less violent reaction and may be a suitable alternative.[1][2] Some procedures have also successfully used iodine or even air as the oxidant.[13][14]

  • Substituent Effects: The nature and position of substituents on the starting aniline can significantly influence the reaction's success and yield.[2] For instance, meta-substituted anilines may lead to a mixture of products.[8]

Experimental Protocols & Data

Table 1: Recommended Moderators and Their Role
ModeratorTypical AmountPrimary FunctionReference
Ferrous sulfate (FeSO₄·7H₂O)CatalyticControls the rate of oxidation, making the reaction less violent by extending it over a longer period.[3][9]
Boric acidStoichiometricModerates the reaction vigor.[3][8]
Detailed Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol incorporates best practices for controlling the reaction's exotherm.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (as oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a robust mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: Begin stirring the mixture and immerse the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid through the dropping funnel.[5] Ensure the addition rate is controlled to prevent a rapid temperature increase.[12]

  • Initiation: After the acid addition is complete, gently heat the mixture with a heating mantle. The reaction will become exothermic and begin to boil.[12]

  • Reaction Control: Once the reaction is self-sustaining, immediately remove the external heat source.[12] If the reaction becomes too vigorous, use the ice bath to cool the flask.[5]

  • Completion: After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for several hours by reapplying heat as necessary to ensure the reaction goes to completion.[12]

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the mixture into a large beaker of cold water.

  • Neutralization: Make the solution strongly alkaline by cautiously adding a concentrated sodium hydroxide solution. This step is also exothermic and should be done with external cooling.

  • Purification: Isolate the crude quinoline via steam distillation.[12]

Visualizing the Workflow

A systematic approach is crucial for troubleshooting. The following diagram outlines a decision-making workflow for managing common issues in the Skraup synthesis.

Skraup_Troubleshooting start Start Skraup Synthesis issue Encounter Issue? start->issue exotherm Violent Exotherm / Runaway Reaction issue->exotherm Yes tar Excessive Tar Formation issue->tar Yes low_yield Low Yield issue->low_yield Yes end Successful Synthesis issue->end No sol_exotherm1 Add Moderator (FeSO4 / Boric Acid) exotherm->sol_exotherm1 sol_exotherm2 Ensure Slow, Cooled Acid Addition exotherm->sol_exotherm2 sol_exotherm3 Improve Stirring & Cooling exotherm->sol_exotherm3 sol_tar1 Use Moderator tar->sol_tar1 sol_tar2 Optimize Temperature Control (Avoid Overheating) tar->sol_tar2 sol_tar3 Plan for Steam Distillation tar->sol_tar3 sol_yield1 Check Reaction Time & Completion (TLC) low_yield->sol_yield1 sol_yield2 Consider Alternative Oxidizing Agent low_yield->sol_yield2 sol_yield3 Review Substrate Compatibility low_yield->sol_yield3 sol_exotherm1->issue sol_exotherm2->issue sol_exotherm3->issue sol_tar1->issue sol_tar2->issue sol_tar3->issue sol_yield1->issue sol_yield2->issue sol_yield3->issue

Caption: Troubleshooting workflow for the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions for a Skraup synthesis? A: Always conduct the reaction in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Be prepared for a vigorous reaction by having a cooling bath readily accessible. Concentrated sulfuric acid is highly corrosive, and aniline and nitrobenzene are toxic; handle them with extreme care.[12]

Q: Can I perform this reaction without an oxidizing agent? A: The final step of the mechanism is the oxidation of 1,2-dihydroquinoline to the aromatic quinoline.[3] Therefore, an oxidizing agent is necessary. In its absence, the reaction will not yield the desired aromatic product.

Q: Are there "greener" alternatives to the traditional Skraup synthesis? A: Yes, research has been conducted on modifying the Skraup synthesis to make it more environmentally friendly.[7] This includes using ionic liquids as catalysts and solvents, which can improve reaction outcomes, and even employing microwave-assisted heating to dramatically reduce reaction times.[6]

Q: Why is anhydrous glycerol specified in some protocols? A: The first step of the reaction is the dehydration of glycerol. Using glycerol that already contains a significant amount of water can hinder this initial step and potentially affect the overall reaction efficiency and yield.[9]

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (2020, April 17). Pharmaguideline. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Skraup's Synthesis. (2012, November 3). Vive Chemistry. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2007, March 20). The Journal of Organic Chemistry. [Link]

  • Skraup reaction. (n.d.). Wikipedia. [Link]

  • Alternative Oxidisers in Skraup reaction. (2009, September 9). Sciencemadness.org. [Link]

  • QUINOLINE. (n.d.). Organic Syntheses. [Link]

  • Skraup quinoline synthesis. (2023, March 25). Chemistry Online. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Molecules. [Link]

  • 6-METHOXY-8-NITROQUINOLINE. (n.d.). Organic Syntheses. [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... (n.d.). ResearchGate. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019, May 10). Molecules. [Link]

  • Skraup Reaction. (2023, September 3). Reddit. [Link]

  • Skraup Reaction- Preferred Workup? (2010, December 10). Sciencemadness.org. [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

Sources

Technical Support Center: Inducing Crystallization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced art and science of obtaining high-quality crystals of quinoline derivatives. The unique electronic and structural properties of the quinoline scaffold can present specific challenges, from persistent oils to elusive polymorphic forms.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to guide you toward successful crystallization.

Troubleshooting Guide: Common Crystallization Problems & Solutions

Issue 1: My Compound Refuses to Crystallize and Remains in Solution.

This is a primary and often frustrating challenge, typically rooted in issues of supersaturation or nucleation.

Potential Causes & Strategic Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for molecules to begin assembling into a crystal lattice.[1]

    • Solution: Carefully and slowly evaporate the solvent. This can be done by leaving the vessel partially open in a fume hood or by passing a gentle stream of inert gas (e.g., nitrogen) over the solution's surface.[2] For temperature-sensitive compounds, evaporation can be slowed by placing the vessel in a desiccator.[3]

  • Inappropriate Solvent Choice: The compound may be excessively soluble in the selected solvent, even at lower temperatures.[1]

    • Solution: Re-evaluate your solvent system. An ideal solvent should dissolve the quinoline derivative when hot but have poor solubility when cold.[4][5] If no single solvent works, a binary solvent system is a powerful alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly turbid. Gentle warming should redissolve the turbidity, and upon slow cooling, crystals should form.[6]

  • Lack of Nucleation Sites: Crystal growth requires an initial point to begin. Highly clean and smooth glassware can sometimes inhibit spontaneous nucleation.[1]

    • Solution 1 (Scratching): Gently scratch the inside surface of the glass vessel below the liquid level with a glass rod.[7][8] The microscopic imperfections created can serve as effective nucleation points.[1][8]

    • Solution 2 (Seeding): If you have a previous batch of the crystalline material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution.[7][8] This provides a perfect template for further crystal growth.

Issue 2: My Compound "Oils Out" Instead of Forming Crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This happens when a solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure form of the compound).[9][10] These oils often trap impurities and rarely solidify into high-quality crystals.[9][10]

Potential Causes & Strategic Solutions:

  • Supersaturation Achieved Too Rapidly/At Too High a Temperature: Rapid cooling can cause the compound to crash out of solution as a liquid before it has time to organize into a crystal lattice.[9]

    • Solution: Slow down the cooling process. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to ensure a gradual temperature decrease.[7][11] An ideal crystallization should show initial crystal growth over 5-20 minutes, not instantaneously.[9]

  • High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[9][12]

    • Solution: Attempt further purification of the crude material before crystallization. Techniques like column chromatography can be effective. If the impurities are colored, adding a small amount of activated charcoal to the hot solution and then filtering it can remove them.[13]

  • Solvent Choice: The boiling point of your solvent may be too high relative to your compound's melting point.

    • Solution: Select a solvent or solvent system with a lower boiling point. If you suspect oiling out, reheat the solution, add a small amount of additional "good" solvent to ensure everything redissolves, and attempt to cool more slowly.[7][9]

Crystallization Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G cluster_start Initial State cluster_problem Problem Identification cluster_solutions Troubleshooting Paths start Supersaturated Solution of Quinoline Derivative problem Observe Outcome (After Cooling/Evaporation) start->problem no_xtal No Crystals Formed problem->no_xtal Clear Solution oiling Compound 'Oils Out' problem->oiling Liquid Droplets Form poor_xtal Poor Quality Crystals (Small, Needles) problem->poor_xtal Fine Powder/Needles success High-Quality Crystals problem->success Well-formed Crystals sol_no_xtal 1. Increase Concentration (Slow Evaporation) 2. Induce Nucleation (Scratch/Seed) 3. Change Solvent System no_xtal->sol_no_xtal sol_oiling 1. Reheat & Add More Solvent 2. Cool VERY Slowly 3. Use Lower-Boiling Solvent 4. Purify Material Further oiling->sol_oiling sol_poor_xtal 1. Slow Down Cooling/Evaporation 2. Use Dilute Solution 3. Redissolve & Recrystallize poor_xtal->sol_poor_xtal

Caption: Decision workflow for troubleshooting quinoline derivative crystallization.

Frequently Asked Questions (FAQs)

Q1: I only have a very small amount of my quinoline derivative (<10 mg). Which crystallization technique is best?

A: For milligram-scale quantities, vapor diffusion is arguably the most successful method.[3][14] This technique involves dissolving your compound in a small volume of a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container (like a jar or beaker) that contains a "poor" solvent (anti-solvent). The anti-solvent should be more volatile than the good solvent. Over time, the anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the solubility of your compound and promoting the slow growth of high-quality crystals.[3][15]

Q2: My crystals are always extremely fine needles or a microcrystalline powder. How can I grow larger crystals suitable for X-ray diffraction?

A: The formation of very small crystals is typically a sign of rapid nucleation.[11] When too many nucleation sites form at once, they compete for the solute, resulting in a large number of small crystals rather than a few large ones.

  • Solution: The key is to slow down the entire process.[3][11]

    • Use a more dilute solution. This requires more solvent to be removed (by evaporation) or a larger temperature change, but the process will be slower.

    • Consider the solvent layering technique, where a less dense anti-solvent is carefully layered on top of a solution of your compound in a denser, good solvent. Diffusion at the interface is very slow and can yield excellent crystals.[3]

Q3: What role does polymorphism play in the crystallization of quinoline derivatives?

A: Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[17] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability, which is critically important in drug development.[17][18] Quinoline derivatives, like many active pharmaceutical ingredients (APIs), can exhibit polymorphism.[19][20][21] The specific polymorph you obtain can be influenced by the choice of solvent, the rate of cooling, and the temperature.[22] It is crucial to characterize your crystalline product using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify which polymorphic form you have and to ensure consistency between batches.[17]

Q4: Can the pH of my solution affect the crystallization of a quinoline derivative?

A: Absolutely. The quinoline ring system contains a basic nitrogen atom.[23] If your derivative also contains acidic or basic functional groups (e.g., a carboxylic acid), its overall charge state will be highly pH-dependent.[24] This dramatically affects solubility. For a quinoline with a carboxylic acid substituent, for example, it will be least soluble at its isoelectric point and more soluble at very low or high pH.[24] You can leverage this by dissolving the compound at a pH where it is soluble and then slowly adjusting the pH to bring it to a point of lower solubility, thereby inducing crystallization.

Key Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture (e.g., on a hot plate or steam bath) while swirling until the solid completely dissolves.[4] If some solid remains, add very small portions of hot solvent until a clear solution is obtained.[4]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow the cooling further, the flask can be insulated.[5][7]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.[5]

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This method is excellent for small quantities and is widely used in protein crystallography but is equally effective for small molecules.[25][26][27]

  • Reservoir Preparation: In a well of a 24-well plate or a small beaker, place approximately 0.5-1.0 mL of the anti-solvent (the "poor" solvent).[25]

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (e.g., 1-5 µL) of a concentrated solution of your quinoline derivative dissolved in the "good" solvent.[25][26]

  • Sealing: Invert the coverslip and place it over the well, so the drop is hanging suspended over the anti-solvent reservoir. Use vacuum grease to ensure an airtight seal.[25][26]

  • Incubation: Place the sealed plate in a location free from vibrations and temperature fluctuations.[2][25]

  • Monitoring: Over several hours to days, the anti-solvent vapor will diffuse into the hanging drop, slowly inducing the formation of crystals.

Solvent Selection & Properties for Quinoline Derivatives

The choice of solvent is the most critical parameter in crystallization. Quinolines are aromatic heterocycles and are generally polar. The following table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Key Characteristics & Potential Use for Quinolines
Ethanol Polar Protic78A good general-purpose solvent for many polar organic molecules. Often a good first choice.[28]
Methanol Polar Protic65More polar than ethanol; useful for more polar quinoline derivatives.[29]
Ethyl Acetate Polar Aprotic77A moderately polar solvent, often effective in binary systems with hexane. Good for ester-containing derivatives.[28][29]
Acetone Polar Aprotic56A strong, polar solvent. Its volatility can sometimes lead to rapid crystallization.[29]
Toluene Nonpolar111Useful for less polar derivatives or as an anti-solvent with more polar solvents.
Hexane/Heptane Nonpolar69 / 98Typically used as anti-solvents to precipitate quinolines from more polar solutions.[28]
Water Very Polar100Can be used for quinoline salts or derivatives with highly polar, water-soluble groups.[28]

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]

  • Chen, A., et al. (2011). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Retrieved January 15, 2026, from [Link]

  • Prajapati, S. K., & Patel, C. (2020). Polymorphism in Active Pharmaceutical Ingradients (APIs). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Drug Polymorphism: A Key Consideration for API Development. (2020). Curia Global. Retrieved January 15, 2026, from [Link]

  • Drug Polymorphism: A Key Consideration for API Development. (2020). Xtalks. Retrieved January 15, 2026, from [Link]

  • Polymorphism. (n.d.). All About Drugs. Retrieved January 15, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 15, 2026, from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved January 15, 2026, from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. Retrieved January 15, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013). YouTube. Retrieved January 15, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved January 15, 2026, from [Link]

  • Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Lorber, B., et al. (2011). Protein Crystallization for X-ray Crystallography. PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. Retrieved January 15, 2026, from [Link]

  • Crystallisation Techniques. (2006). Retrieved January 15, 2026, from [Link]

  • Crystal Growing Tips. (2015). University of Florida. Retrieved January 15, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 15, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. SciSpace. Retrieved January 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. American Chemical Society. Retrieved January 15, 2026, from [Link]

  • The crystallization of quinoline. (n.d.). Google Patents.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 15, 2026, from [Link]

  • Inducing Recrystallization. (2025). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • What is the problem with my quinolin crystal? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Crystallization Solvents. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

The Quinoline Scaffold: A Comparative Analysis of Targeted Anticancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, a structural motif that has yielded a remarkable array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an ideal framework for designing molecules that can precisely interact with biological targets. In oncology, this versatility has been exploited to develop drugs that address a wide spectrum of malignancies through diverse mechanisms of action. This guide provides a comparative analysis of key quinoline-based anticancer drugs, examining their molecular mechanisms, contrasting their clinical and preclinical efficacy, and detailing the experimental methodologies used for their evaluation.

Section 1: The Multi-Kinase Inhibitors - Strangling Tumor Growth and Angiogenesis

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs), which control cellular processes like growth, proliferation, and the formation of new blood vessels (angiogenesis). Two leading quinoline-based drugs, Cabozantinib and Lenvatinib, function as multi-targeted RTK inhibitors, effectively cutting multiple signaling wires that tumors rely on for survival and expansion.

Cabozantinib (COMETRIQ®, CABOMETYX®)

Mechanism of Action: Cabozantinib exerts its potent antitumor effects by simultaneously inhibiting multiple RTKs crucial for tumor progression, most notably MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL.[1][2] The dual inhibition of MET and VEGFR is particularly significant, as MET signaling is a known mechanism of resistance to VEGFR-targeted therapies.[3] By blocking these pathways, Cabozantinib disrupts tumor angiogenesis, invasion, and metastasis.[1][4]

Signaling Pathway:

Cabozantinib_MOA cluster_ligands Ligands cluster_receptors Receptors cluster_cell Tumor Cell HGF HGF MET MET HGF->MET VEGF VEGF VEGFR VEGFR VEGF->VEGFR Invasion Invasion MET->Invasion Proliferation Proliferation MET->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL AXL Metastasis Metastasis AXL->Metastasis Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR Cabozantinib->AXL

Figure 1: Cabozantinib Mechanism of Action.
Lenvatinib (LENVIMA®)

Mechanism of Action: Lenvatinib is also a multi-kinase inhibitor but with a distinct target profile. It potently inhibits VEGFR1-3, Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogenes.[5] Its strong anti-angiogenic effect is driven by the dual blockade of VEGFR and FGFR pathways, which are critical for blood vessel formation and tumor cell proliferation.[6]

Signaling Pathway:

Lenvatinib_MOA cluster_ligands Ligands cluster_receptors Receptors cluster_cell Tumor Cell VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation KIT KIT KIT->Proliferation RET RET RET->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Figure 2: Lenvatinib Mechanism of Action.

Section 2: The DNA Damage Inducers - Corrupting the Blueprint of Cancer

A classic and highly effective anticancer strategy is to damage cellular DNA beyond repair, triggering programmed cell death (apoptosis). Amsacrine and Irinotecan are quinoline-based drugs that achieve this by targeting topoisomerases, essential enzymes that manage DNA topology during replication and transcription.

Amsacrine

Mechanism of Action: Amsacrine has a dual mechanism. It first intercalates, or inserts itself, between DNA base pairs, distorting the helical structure.[7] Subsequently, it acts as a "poison" for topoisomerase II, stabilizing the transient complex that this enzyme forms with DNA after creating a double-strand break.[8] By preventing the re-ligation of this break, Amsacrine leads to an accumulation of permanent DNA damage, which is lethal to rapidly dividing cancer cells.[8][9]

Signaling Pathway:

Amsacrine_MOA Amsacrine Amsacrine Intercalation 1. DNA Intercalation Amsacrine->Intercalation Stabilization 2. Stabilization of Complex Amsacrine->Stabilization DNA DNA Double Helix CleavageComplex Topo II-DNA Cleavage Complex DNA->CleavageComplex TopoII Topoisomerase II TopoII->CleavageComplex Intercalation->DNA DSB Permanent Double-Strand Breaks CleavageComplex->DSB Stabilization->CleavageComplex Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis

Figure 3: Amsacrine Mechanism of Action.
Irinotecan (CAMPTOSAR®)

Mechanism of Action: Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38.[10] SN-38 targets topoisomerase I, an enzyme that creates reversible single-strand breaks in DNA to relieve torsional strain.[10] SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand break. When a DNA replication fork encounters this stabilized complex, it results in a lethal double-strand break, triggering cell cycle arrest and apoptosis.[11][12]

Signaling Pathway:

Irinotecan_MOA Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active) Irinotecan->SN38 Hydrolysis CleavageComplex Topo I-DNA Cleavage Complex SN38->CleavageComplex Prevents re-ligation DNA DNA Double Helix DNA->CleavageComplex TopoI Topoisomerase I TopoI->CleavageComplex ReplicationFork Replication Fork Collision CleavageComplex->ReplicationFork DSB Lethal Double-Strand Break ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 4: Irinotecan Mechanism of Action.

Section 3: The Signal Transduction Modulator - Targeting Protein Processing

Beyond direct kinase inhibition and DNA damage, quinoline-based drugs can also disrupt other critical cellular processes. Tipifarnib exemplifies this by targeting a key post-translational modification essential for the function of many oncogenic proteins.

Tipifarnib (ZARNESTRA®)

Mechanism of Action: Tipifarnib is a farnesyltransferase inhibitor.[13] Farnesyltransferase is an enzyme that attaches a farnesyl lipid group to specific proteins, a process called prenylation.[14] This modification is critical for anchoring proteins like Ras to the cell membrane, which is a prerequisite for their signaling activity.[15] By inhibiting farnesyltransferase, Tipifarnib prevents Ras localization and activation, thereby blocking downstream pro-growth and survival pathways.[13][15] It has shown particular efficacy in cancers with high-level mutations in the HRAS gene.[16]

Signaling Pathway:

Tipifarnib_MOA Tipifarnib Tipifarnib FTase Farnesyltransferase (FTase) Tipifarnib->FTase Ras Ras-farnesyl (active, membrane-bound) FTase->Ras preRas pre-Ras Protein (inactive, cytosolic) preRas:s->Ras:n Farnesylation Signaling Downstream Signaling (e.g., MAPK pathway) Ras->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Figure 5: Tipifarnib Mechanism of Action.

Section 4: Comparative Performance Analysis

The distinct mechanisms of these drugs translate into different efficacy profiles across various cancer types. The following tables summarize key preclinical and clinical data, providing a basis for objective comparison.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in vitro. Lower values indicate greater potency. The data below is representative of preclinical screening.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[5][17]
HCT-116 (Colon)5.34[5][17]
MCF-7 (Breast)5.21[5][17]
3-Quinoline Derivative Compound 11MCF-7 (Breast)29.8[18]
Control Drug 5-FluorouracilMGC-803 (Gastric)6.22[17]
HCT-116 (Colon)10.4[17]
MCF-7 (Breast)11.1[17]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions. This table illustrates the type of data generated in preclinical evaluations.

Clinical Efficacy Data

Clinical trial outcomes, such as Progression-Free Survival (PFS) and Objective Response Rate (ORR), are the ultimate measures of a drug's performance in patients.

DrugIndicationTrial PhaseKey OutcomeResultReference
Cabozantinib Medullary Thyroid CancerPhase III (EXAM)Median PFS11.2 months (vs. 4.0 months for placebo)[7][8][19]
Lenvatinib Differentiated Thyroid CancerPhase III (SELECT)Median PFS18.3 months (vs. 3.6 months for placebo)[1][20]
Lenvatinib + Everolimus Renal Cell CarcinomaPhase II (LenCabo)Median PFS15.7 months (vs. 10.2 months for Cabozantinib)[6][10]
Irinotecan (FOLFIRI) Metastatic Colorectal CancerPhase II/IIIMedian PFS~7 - 11 months[11][21][22]
Amsacrine + Cytarabine Acute Myeloid Leukemia (AML)-Complete Remission39.6% of patients[23]
Tipifarnib HRAS Mutant HNSCCPhase IIMedian PFS5.9 months [16]
ORR50%

Section 5: Key Experimental Protocols

Validating the mechanism and efficacy of these drugs relies on robust, standardized assays. Below are step-by-step methodologies for two foundational experiments.

Protocol: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on a cancer cell line. It measures the metabolic activity of cells, which correlates with the number of viable cells.[24]

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells (Add quinoline drug dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate (2-4h, allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Figure 6: MTT Cell Viability Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and dilute to the optimal seeding density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the quinoline-based drug in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated and vehicle-only controls.[25]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background.

  • Data Analysis: Subtract the background absorbance from the readings. Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound like Amsacrine to inhibit the decatenating activity of Topoisomerase II. The enzyme's activity is measured by its ability to separate interlocked DNA rings (catenanes) from kinetoplast DNA (kDNA) into free minicircles.[26][27]

Workflow Diagram:

TopoII_Workflow A 1. Prepare Reaction Mix (Buffer, ATP, kDNA Substrate) B 2. Add Inhibitor (Amsacrine dilutions) A->B C 3. Add Enzyme (Purified Topoisomerase II) B->C D 4. Incubate (30 min, 37°C) C->D E 5. Stop Reaction (Add Stop Buffer/Loading Dye) D->E F 6. Agarose Gel Electrophoresis (Separate catenated vs. decatenated DNA) E->F G 7. Stain & Visualize Gel (e.g., Ethidium Bromide, UV light) F->G H 8. Analyze Results (Assess inhibition of minicircle release) G->H

Figure 7: Topoisomerase II Decatenation Assay Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix. For a 20 µL final volume, combine distilled water, 2 µL of 10x Topoisomerase II reaction buffer (containing MgCl₂ and DTT), ATP (to a final concentration of ~1 mM), and 200 ng of kDNA substrate.[26][28]

  • Inhibitor Addition: Add the quinoline-based drug (e.g., Amsacrine) at various concentrations to the reaction tubes. Include a no-drug control (enzyme activity) and a no-enzyme control (substrate only).

  • Enzyme Addition: Add a predetermined amount of purified Topoisomerase II enzyme (e.g., 1-5 units) to each tube (except the no-enzyme control). Mix gently.[26]

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow the decatenation reaction to proceed.

  • Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye (containing Sarkosyl and bromophenol blue).[27]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated an adequate distance.[26]

  • Visualization: Stain the gel with an intercalating dye like ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[27]

  • Analysis: In the active enzyme control, the kDNA (which remains in the well) will be converted to fast-migrating decatenated minicircles. An effective inhibitor will prevent this conversion, resulting in a band pattern similar to the no-enzyme control.

Conclusion

The quinoline scaffold has proven to be an exceptionally fruitful starting point for the development of potent and diverse anticancer agents. The drugs analyzed here—Cabozantinib, Lenvatinib, Amsacrine, Irinotecan, and Tipifarnib—highlight this diversity, with mechanisms spanning multi-target kinase inhibition, DNA topoisomerase poisoning, and disruption of essential protein processing. The choice of agent depends critically on the cancer's underlying molecular drivers, as demonstrated by the targeted success of Tipifarnib in HRAS-mutant tumors. Head-to-head clinical trials, such as the LenCabo study, are invaluable for guiding treatment decisions in the clinic. As our understanding of cancer biology deepens, the versatile quinoline structure will undoubtedly continue to serve as a cornerstone for the design of next-generation targeted therapies.

References

  • Hahn, A. W., et al. (2025). Lenvatinib plus everolimus versus cabozantinib for second-line or third-line treatment of metastatic renal cell cancer. Annals of Oncology. [Link]

  • CancerNetwork. (2025). Lenvatinib/Everolimus Beats Cabozantinib in Phase 2 RCC Study. CancerNetwork. [Link]

  • Elisei, R., et al. (2013). Cabozantinib in Progressive Medullary Thyroid Cancer. Journal of Clinical Oncology, 31(29), 3639-3646. [Link]

  • MedPath. (n.d.). Lenvatinib-Everolimus Combination Outperforms Cabozantinib in Second-Line Kidney Cancer Treatment. MedPath. [Link]

  • Nitiss, J. L., et al. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 83(1), e44. [Link]

  • The ASCO Post. (2013). Cabozantinib Improves Disease-Free Survival in Progressive Medullary Thyroid Cancer. The ASCO Post. [Link]

  • Schlumberger, M., et al. (2017). Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma. Annals of Oncology, 28(11), 2813-2819. [Link]

  • Clinicaltrials.eu. (n.d.). Amsacrine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Wells, S. A., et al. (2019). Cabozantinib boosts survival for some patients with RET+ medullary thyroid cancer. Endocrine Today. [Link]

  • ResearchGate. (n.d.). Progression-free survival and overall survival in the FOLFIRI-3 study (65 patients). ResearchGate. [Link]

  • Journal of Clinical Oncology. (2013). Cabozantinib in Progressive Medullary Thyroid Cancer. Journal of Clinical Oncology. [Link]

  • Sherman, S. I., et al. (2013). A phase 2 trial of lenvatinib (E7080) in advanced, progressive, radioiodine-refractory, differentiated thyroid cancer: A clinical outcomes and biomarker assessment. Cancer, 119(21), 3897-3904. [Link]

  • Aul, C., et al. (1992). AMSA combination chemotherapy in patients with acute myelogenous leukemia unsuitable for standard antileukemic treatment. Leukemia & Lymphoma, 7(5-6), 415-419. [Link]

  • Schlumberger, M., et al. (2017). Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma. Annals of Oncology, 28(11), 2813-2819. [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bio-protocol. [Link]

  • OncLive. (2015). FDA Approves Lenvatinib in Differentiated Thyroid Cancer. OncLive. [Link]

  • CenterWatch. (2025). Lenvatinib With Everolimus Versus Cabozantinib for Second-Line or Third-Line Treatment of Metastatic Renal Cell Cancer. CenterWatch. [Link]

  • ASCO Publications. (2016). Phase II study of lenvatinib in patients with differentiated, medullary, and anaplastic thyroid cancer: Final analysis results. ASCO Publications. [Link]

  • UVA Health. (n.d.). A phase II multicenter study of lenvatinib plus everolimus versus cabozantinib in patients with metastatic renal cell carcinoma that progressed on a PD-1/PD-L1 checkpoint inhibitor. UVA Health. [Link]

  • Hiddemann, W., et al. (1990). A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia. Blut, 60(5), 279-283. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. [Link]

  • MedCrave. (2019). Weekly single agent irinotecan versus irinotecan, 5-flurouracil, and folinic acid (FOLFIRI) in advanced colorectal cancer. MedCrave. [Link]

  • Kura Oncology. (2020). Kura Oncology Reports Overall Survival Data from Phase 2 Trial of Tipifarnib in HRAS Mutant Head and Neck Squamous Cell Carcinoma. Kura Oncology. [Link]

  • Kessler, T., et al. (2007). Amsacrine containing induction therapy in elderly AML patients: comparison to standard induction regimens in a matched-pair analysis. Leukemia Research, 31(11), 1547-1553. [Link]

  • Köhne, C. H., et al. (2003). Irinotecan plus folinic acid/continuous 5-fluorouracil as simplified bimonthly FOLFIRI regimen for first-line therapy of metastatic colorectal cancer. Anticancer Drugs, 14(7), 519-525. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • AACR. (2019). Tipifarnib Shows Promising Clinical Activity in Patients With HRAS-mutant Head and Neck Cancer. AACR News Releases. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Sanoff, H. K., et al. (2016). FOLFOX and FOLFIRI use in Stage IV Colon Cancer: Analysis of SEER-Medicare Data. Cancer Epidemiology, Biomarkers & Prevention, 25(11), 1483-1490. [Link]

  • Chéreau, C., et al. (2020). Lenvatinib Therapy for Advanced Thyroid Cancer: Real-Life Data on Safety, Efficacy, and Some Rare Side Effects. Journal of the Endocrine Society, 4(11), bvaa114. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • PM360. (2018). Kura Oncology Presents Update on Positive Phase 2 Trial of Tipifarnib in HRAS Mutant HNSCC and Preliminary Results in HRAS Mutant SCC. PM360. [Link]

  • Finlay, G. J., et al. (1986). Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines. European Journal of Cancer & Clinical Oncology, 22(6), 653-662. [Link]

  • AACR Journals. (2019). Abstract PR08: Preliminary results from a phase 2 trial of tipifarnib in squamous cell carcinomas (SCCs) with HRAS mutations. Molecular Cancer Therapeutics, 18(12_Supplement_2), PR08. [Link]

  • ResearchGate. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate. [Link]

  • Ho, A. L., et al. (2020). Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. Journal of Clinical Oncology, 38(32), 3748-3757. [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 24(21), 3878. [Link]

  • Frontiers. (2022). The effective combination therapies with irinotecan for colorectal cancer. Frontiers in Pharmacology, 13, 981156. [Link]

  • Al-Ostoot, F. H., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3469-3488. [Link]

Sources

In Vitro Validation of 3-Methoxyquinolin-6-amine Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic Cytotoxicity Profiling

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1][2][3] The inherent chemical versatility of quinoline derivatives allows for a broad spectrum of biological activities. This guide provides an in-depth, comparative framework for the in vitro validation of the cytotoxic potential of a novel compound, 3-Methoxyquinolin-6-amine. We will explore its cytotoxic efficacy against relevant cancer cell lines and propose a mechanistic pathway for its mode of action, benchmarked against a standard chemotherapeutic agent, Doxorubicin.

Our approach is grounded in the principles of rigorous scientific validation, emphasizing not just the 'what' but the 'why' behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals seeking to not only generate robust cytotoxicity data but also to understand the underlying cellular mechanisms.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the precise mechanism of 3-Methoxyquinolin-6-amine is yet to be fully elucidated, based on the known activities of similar quinoline-based compounds, we hypothesize a dual-action mechanism.[1][3] Firstly, we propose that 3-Methoxyquinolin-6-amine may intercalate with DNA, leading to the inhibition of topoisomerase II and subsequent cell cycle arrest. Secondly, we postulate that this compound may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

To investigate this hypothesis, we will employ a multi-assay approach to dissect the cellular response to 3-Methoxyquinolin-6-amine exposure.

Comparative Cytotoxicity Profiling: 3-Methoxyquinolin-6-amine vs. Doxorubicin

To contextualize the cytotoxic potential of 3-Methoxyquinolin-6-amine, a direct comparison with a well-characterized chemotherapeutic agent, Doxorubicin, is essential. Doxorubicin is known to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.

Cell Line Selection: A Rationale

The choice of cell lines is critical for relevant and translatable results. For this validation, we have selected:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used in anti-cancer drug screening.[4]

  • A549 (Human Lung Carcinoma): A representative model for non-small cell lung cancer, known for its resistance to certain chemotherapeutic agents.

  • HCT-116 (Human Colorectal Carcinoma): A model for colorectal cancer, characterized by its high proliferative rate.[4]

Data Summary: Half-Maximal Inhibitory Concentration (IC50)

The IC50 value, representing the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for cytotoxicity.[5] The following table summarizes the hypothetical IC50 values for 3-Methoxyquinolin-6-amine and Doxorubicin after 48 hours of treatment, as determined by the MTT assay.

Cell Line3-Methoxyquinolin-6-amine IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.20.8
A54925.81.5
HCT-11618.51.1

Interpretation of Results: The hypothetical data suggests that while 3-Methoxyquinolin-6-amine exhibits cytotoxicity against all three cancer cell lines, its potency is lower than that of Doxorubicin. This is not unexpected for a novel, unoptimized compound and highlights the importance of further structure-activity relationship (SAR) studies.

Dissecting the Mechanism of Cell Death

To validate our proposed mechanism of action, we will employ a panel of assays designed to probe different aspects of cellular health and death.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[6][7]

Treatment (MCF-7 cells)LDH Release (% of Maximum)
Vehicle Control5.1
3-Methoxyquinolin-6-amine (15 µM)20.3
Doxorubicin (1 µM)25.6
Lysis Control100

Interpretation of Results: The modest increase in LDH release for both compounds at their approximate IC50 concentrations suggests that necrosis is not the primary mode of cell death.

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[8][9] The activation of effector caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic cascade.[10][11]

Treatment (MCF-7 cells)Caspase-3/7 Activity (Fold Change)
Vehicle Control1.0
3-Methoxyquinolin-6-amine (15 µM)4.2
Doxorubicin (1 µM)5.5

Interpretation of Results: The significant increase in caspase-3/7 activity for both compounds strongly indicates the induction of apoptosis.

Experimental Workflows and Signaling Pathways

Visualizing the experimental design and the hypothesized signaling pathway is crucial for a clear understanding of the scientific approach.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Mechanistic Assays cluster_2 Data Analysis & Interpretation cell_seeding Seed MCF-7, A549, HCT-116 cells treatment Treat with 3-Methoxyquinolin-6-amine & Doxorubicin (24, 48, 72h) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Incubation ldh LDH Assay (Membrane Integrity) treatment->ldh Incubation caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Incubation ic50 Calculate IC50 Values mtt->ic50 mechanism Elucidate Mechanism of Action ldh->mechanism caspase->mechanism comparison Compare Cytotoxicity Profiles ic50->comparison

Caption: A streamlined workflow for the in vitro validation of 3-Methoxyquinolin-6-amine cytotoxicity.

Proposed Signaling Pathway for 3-Methoxyquinolin-6-amine-Induced Apoptosis

G compound 3-Methoxyquinolin-6-amine dna Nuclear DNA compound->dna ros Mitochondrial ROS Production compound->ros topo2 Topoisomerase II dna->topo2 Intercalation & Inhibition apoptosis Apoptosis topo2->apoptosis Cell Cycle Arrest bax Bax Activation ros->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cas37->apoptosis

Caption: Hypothesized dual-action mechanism of 3-Methoxyquinolin-6-amine leading to apoptosis.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed protocols are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 3-Methoxyquinolin-6-amine and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[7][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[6]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[17]

  • Data Analysis: Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express caspase-3/7 activity as a fold change relative to the untreated control.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the in vitro validation of 3-Methoxyquinolin-6-amine cytotoxicity. The multi-assay approach, coupled with a direct comparison to a standard chemotherapeutic agent, allows for a thorough characterization of the compound's potency and a preliminary understanding of its mechanism of action.

The hypothetical data presented herein suggests that 3-Methoxyquinolin-6-amine is a promising cytotoxic agent that induces apoptosis in cancer cells. However, further studies are warranted to confirm the proposed mechanism, including cell cycle analysis, assessment of mitochondrial membrane potential, and quantification of reactive oxygen species. Ultimately, this foundational in vitro data is crucial for guiding subsequent pre-clinical development and optimizing the therapeutic potential of this novel quinoline derivative.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Wozniak, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 993. [Link]

  • Al-Ostoot, F. H., et al. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Jundishapur Journal of Natural Pharmaceutical Products, 15(1), e90035. [Link]

  • Asif, M. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Retrieved from [Link]

  • Asif, M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10. [Link]

Sources

A Comparative Guide to the Mechanisms of Action: Quinine vs. Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

For decades, quinine and chloroquine have been cornerstone therapies in the global fight against malaria. While both belong to the quinoline class of antimalarials and share a common primary target, a deeper dive into their mechanisms of action reveals subtle yet significant differences. This guide provides an in-depth, objective comparison of how these two crucial drugs exert their effects on the Plasmodium falciparum parasite, supported by experimental data and detailed methodologies for researchers in drug development.

Introduction: A Shared History, Divergent Paths

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has been used for centuries to treat malaria.[1] Chloroquine, a synthetic 4-aminoquinoline, was developed later and became a frontline treatment due to its high efficacy and low cost.[1] Both drugs are blood schizonticides, targeting the intraerythrocytic stages of the parasite's life cycle where it digests hemoglobin within its acidic food vacuole.[2][3] The central tenet of their action is the disruption of heme detoxification, a critical process for parasite survival.[4][5]

The Primary Target: Inhibition of Hemozoin Biocrystallization

The digestion of hemoglobin by the parasite releases large quantities of toxic free heme (ferriprotoporphyrin IX or FPIX).[6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[6] Both quinine and chloroquine interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[4][6]

However, the precise molecular interactions with heme and the subsequent inhibition of hemozoin formation differ between the two drugs.

Differential Interactions with Heme

Nuclear magnetic resonance (NMR) studies have revealed that chloroquine and quinine perturb the equilibrium between the monomeric and dimeric forms of FPIX differently.[7] Chloroquine tends to promote the formation of the μ-oxo dimer of FPIX, while quinine favors the monomeric species.[7][8] This distinction is crucial as the precursor to hemozoin is thought to be a noncovalent dimer.[8]

  • Chloroquine: Is thought to bind to heme, preventing its polymerization into hemozoin.[6][9] This leads to an accumulation of toxic heme within the parasite.[6]

  • Quinine: Also inhibits hemozoin formation, but its interaction with heme is considered weaker than that of chloroquine.[10] Some studies suggest quinine's activity is more directed towards preventing interactions between heme and other molecules like reduced glutathione.[10]

Molecular modeling studies suggest that both drugs interact with the porphyrin ring of heme through π-π stacking.[11]

Drug Accumulation and the Role of the Food Vacuole

A key aspect of the mechanism of action for both drugs is their accumulation to high concentrations within the acidic food vacuole of the parasite.[3][5] This organelle maintains a pH of approximately 4.5-5.2.[12][13]

As weak bases, both quinine and chloroquine can diffuse across membranes in their neutral form.[3][5] Once inside the acidic food vacuole, they become protonated and are trapped, leading to a significant concentration of the drug at its site of action.[5][14] However, the extent of this accumulation differs. Chloroquine, being a dibasic drug, is thought to accumulate to a much higher degree than the more lipophilic quinine.[5][15]

The acidic environment of the food vacuole is therefore crucial for the activity of both drugs.[16]

Physicochemical Properties and Their Impact on Activity

The physicochemical properties of quinine and chloroquine play a significant role in their antimalarial activity.

PropertyQuinineChloroquineReference
Chemical Class Cinchona Alkaloid4-Aminoquinoline[17][18]
Basicity Weak BaseDibasic Weak Base[5][19]
Lipophilicity More LipophilicLess Lipophilic[5][15]
BCS Class Not explicitly statedClass I (Highly soluble, highly permeable)[18]

The higher lipophilicity of quinine may contribute to alternative mechanisms of action beyond hemozoin inhibition, as it is not concentrated as extensively in the food vacuole as chloroquine.[5][15]

Experimental Data: In Vitro Efficacy

The in vitro activity of quinine and chloroquine against P. falciparum is typically measured as the 50% inhibitory concentration (IC50). These values can vary depending on the parasite strain (chloroquine-sensitive vs. chloroquine-resistant) and the assay conditions.

DrugP. falciparum StrainIC50 (nM) - RangeReference(s)
Quinine Sensitive & Resistant156.7 - 385.5[6]
Chloroquine Sensitive< 30[20]
Chloroquine Resistant111.7 - 325.8[6]

Alternative Mechanisms of Action

While hemozoin inhibition is the primary and most accepted mechanism, other potential targets and effects have been investigated for both drugs.

  • Quinine: In vitro studies suggest it may also inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.[17][21] There is also a hypothesis that quinine can act as a DNA intercalator, thereby inhibiting transcription and parasite replication.[22]

  • Chloroquine: Has been shown to have immunomodulatory effects and can inhibit autophagy.[23][24]

The clinical relevance of these alternative mechanisms is still under investigation.

Mechanisms of Resistance

The emergence of drug-resistant P. falciparum has been a major challenge in malaria control.

  • Chloroquine Resistance: Is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[25] These mutations are thought to reduce the accumulation of chloroquine in the food vacuole.[25]

  • Quinine Resistance: The mechanisms are less well understood but may involve the P. falciparum multidrug resistance protein 1 (PfMDR1).[26]

Experimental Protocols

In Vitro Hemozoin Inhibition Assay (Spectrophotometric Method)

This assay quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Principle: Free heme is soluble in certain detergents, while β-hematin is not. The amount of β-hematin formed can be quantified by measuring the absorbance of the remaining soluble heme after the reaction.[10][27]

Protocol:

  • Prepare a stock solution of hemin chloride in DMSO.

  • Prepare test compounds at various concentrations.

  • In a 96-well plate, add the hemin solution to a reaction buffer (e.g., sodium acetate buffer, pH 5.0) containing a lipid catalyst (e.g., oleic acid).

  • Add the test compounds to the wells.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifuge the plate to pellet the β-hematin.

  • Transfer the supernatant containing unreacted heme to a new plate.

  • Add a detergent solution (e.g., SDS) to dissolve the heme.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm).

  • Calculate the percentage of inhibition based on the absorbance of the control (no drug) wells.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based Fluorescence Assay)

This high-throughput assay measures parasite proliferation in the presence of antimalarial drugs.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.[26]

Protocol:

  • Culture P. falciparum in human erythrocytes.

  • Synchronize the parasite culture to the ring stage.

  • In a 96-well plate, add the parasitized erythrocytes to culture medium.

  • Add serial dilutions of the test drugs to the wells.

  • Incubate the plate for 72 hours under appropriate gas conditions (5% CO2, 5% O2, 90% N2).

  • Lyse the erythrocytes and add SYBR Green I dye.

  • Measure fluorescence using a microplate reader.

  • Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.

Measurement of Food Vacuole pH (Flow Cytometry)

This method allows for the quantitative measurement of the pH within the digestive vacuole of a large number of parasites.

Principle: A pH-sensitive fluorescent probe, such as FITC-dextran, is loaded into the food vacuole. The ratio of fluorescence emission at two different wavelengths is dependent on the pH.[12]

Protocol:

  • Load saponin-permeabilized parasitized erythrocytes with FITC-dextran.

  • Resuspend the cells in buffers of known pH containing an ionophore (e.g., CCCP) to generate a standard curve.

  • Analyze the fluorescence of the cells using a flow cytometer with dual-wavelength emission detection.

  • For experimental samples, resuspend the FITC-dextran loaded cells in culture medium.

  • Measure the fluorescence ratio and determine the vacuolar pH by interpolating from the standard curve.

Visualizing the Mechanisms

Signaling Pathway of Heme Detoxification and Drug Action

Hemetox cluster_vacuole Parasite Food Vacuole (pH 4.5-5.2) cluster_inhibition Inhibition of Polymerization cluster_cytoplasm Parasite Cytoplasm Hemoglobin Hemoglobin Heme Toxic Free Heme (FPIX) Hemoglobin->Heme Digestion HemeMonomer Heme Monomer Heme->HemeMonomer Hemozoin Non-toxic Hemozoin Quinine Quinine Quinine->HemeMonomer Stabilizes cluster_inhibition cluster_inhibition Quinine->cluster_inhibition Chloroquine Chloroquine HemeDimer Heme Dimer Chloroquine->HemeDimer Promotes μ-oxo dimer Chloroquine->cluster_inhibition HemeMonomer->HemeDimer Dimerization HemeDimer->Hemozoin Quinine_ext Quinine (ext.) Quinine_ext->Quinine Diffusion Chloroquine_ext Chloroquine (ext.) Chloroquine_ext->Chloroquine Diffusion DrugSusceptibilityWorkflow Start Start: Synchronized P. falciparum Culture PlatePrep Prepare 96-well Plate with Drug Dilutions Start->PlatePrep Incubation Incubate for 72 hours PlatePrep->Incubation LysisDye Lyse Cells and Add SYBR Green I Dye Incubation->LysisDye Fluorescence Measure Fluorescence LysisDye->Fluorescence Analysis Calculate IC50 Fluorescence->Analysis End End: Determine Drug Susceptibility Analysis->End

Caption: Workflow for SYBR Green I-based in vitro antimalarial drug susceptibility assay.

Conclusion

While both quinine and chloroquine effectively kill malaria parasites by inhibiting hemozoin formation, their mechanisms of action are not identical. The differences in their chemical structures, physicochemical properties, and interactions with heme contribute to variations in their efficacy, potential for resistance development, and spectrum of activity. A thorough understanding of these nuances is critical for the rational design of new antimalarial agents that can overcome existing resistance and for optimizing the use of these venerable drugs in the ongoing battle against malaria.

References

  • Afshar, F., et al. (2012). Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay. Analytical Biochemistry, 429(2), 101-107.
  • Bennett, T. N., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.
  • Gorka, A. P., et al. (2013). Quinoline drug-heme interactions and implications for antimalarial cytostatic versus cytocidal activities. Journal of Medicinal Chemistry, 56(13), 5231-5246.
  • Gorka, A. P., et al. (2011). Quinine and Chloroquine Differentially Perturb Heme Monomer–Dimer Equilibrium. Inorganic Chemistry, 50(21), 10905–10913.
  • Hayward, R., et al. (2006). The pH of the digestive vacuole of Plasmodium falciparum is not associated with chloroquine resistance. Journal of Cell Science, 119(6), 1016-1025.
  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
  • Fidock, D. A., et al. (2004). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria Journal, 3, 9.
  • Warhurst, D. C. (2001). Quinoline antimalarials: mechanisms of action and resistance. Trends in Parasitology, 17(5), 232-237.
  • Abu Bakar, N., et al. (2010). Measuring pH of the Plasmodium falciparum digestive vacuole by flow cytometry. Experimental Parasitology, 124(4), 421-426.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.
  • Gorka, A. P., et al. (2014). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. ACS Omega, 2(1), 18-28.
  • Ghavami, S., et al. (2022). An Alternative Autophagy-Related Mechanism of Chloroquine Drug Resistance in the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 66(11), e00840-22.
  • Ecker, A., et al. (2012). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Current Medicinal Chemistry, 19(14), 2245-2257.
  • Roepe, P. D. (2014). Structure and physicochemical properties of the antimalarial drugs studied here. Malaria Journal, 13, 155.
  • Gorka, A. P., et al. (2013). Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth. Antimicrobial Agents and Chemotherapy, 57(10), 5066-5074.
  • Singh, K., et al. (2021). Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. RSC Medicinal Chemistry, 12(8), 1365-1377.
  • Saliba, K. J., & Kirk, K. (2002). The pH of the Plasmodium falciparum digestive vacuole: Holy grail or dead-end trail? Trends in Parasitology, 18(10), 441-446.
  • Delves, M., et al. (2020). A machine learning approach to define antimalarial drug action from heterogeneous cell-based screens. Science Advances, 6(39), eabc6993.
  • Pradines, B., et al. (2002). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Journal of Antimicrobial Chemotherapy, 49(2), 349-353.
  • Singh, S., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 147(3), 287-295.
  • Fayyazi, N., et al. (2022). Molecular Modeling, β-Hematin Interactions Evaluation Based on Antimalarial Compounds and Synthesis of Some Hydroxypyridinone. Journal of Biomolecular Structure and Dynamics, 40(12), 5469-5482.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology, 27(12), 1421-1430.
  • Singh, S., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 147(3), 287.
  • D'Alessandro, S., et al. (2021). Progress and challenges in the use of fluorescence-based flow cytometric assays for anti-malarial drug susceptibility tests. Malaria World Journal, 12, 1.
  • Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
  • Quinine. (2023, December 1). In Wikipedia. [Link]

  • Dinio, T., et al. (2012). Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry, 20(10), 3292-3297.
  • de Dios, A. C., et al. (2011). Quinine and Chloroquine Differentially Perturb Heme Monomer–Dimer Equilibrium. Inorganic Chemistry, 50(21), 10905-10913.
  • Tripathi, R., et al. (2007). Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay. Analytical Biochemistry, 368(2), 221-229.
  • Gorka, A. P., et al. (2014). New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 118(16), 4339-4347.
  • Ginsburg, H., et al. (1998). Susceptibility of human malaria parasites to chloroquine is pH dependent. Biochemical Pharmacology, 56(10), 1305-1312.
  • Al-Bari, M. A. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy, 70(6), 1608-1621.
  • Wunderlich, J., et al. (2007). Quantitative pH measurements in Plasmodium falciparum-infected erythrocytes using pHluorin. Molecular and Biochemical Parasitology, 152(2), 161-168.
  • Taramelli, D., et al. (2001). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 45(2), 545-551.
  • Al-Bari, M. A. A. (2015). Chloroquine analogues in drug discovery: New directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy, 70(6), 1608-1621.
  • Pediatric Oncall. (n.d.).
  • World Health Organization. (2015).
  • Huy, N. T., et al. (2007). Hemozoin and antimalarial drug discovery. Frontiers in Pharmacology, 4, 84.
  • Fitch, C. D. (1983). Involvement of heme in the antimalarial action of chloroquine. Transactions of the Royal Society of Tropical Medicine and Hygiene, 77(3), 296-299.
  • Saliba, K. J., et al. (2007). Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole. Methods in Molecular Biology, 374, 1-21.
  • Quora. (2020, March 21). Does chloroquine have anything to do with quinine?.
  • Wikipedia. (2023, December 1). Quinine.
  • Wellems, T. E. (1991). Mechanisms of drug action and resistance. Tulane University.
  • Roepe, P. D. (2013). Quinoline drug-heme interactions and implications for antimalarial cytostatic versus cytocidal activities. Journal of Medicinal Chemistry, 56(13), 5231-5246.
  • Gorka, A. P., et al. (2013). Cytostatic vs. Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth. Antimicrobial Agents and Chemotherapy, 57(10), 5066-5074.
  • BenchChem. (2025).
  • Egan, T. J. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine.
  • Fitch, C. D. (1983). Involvement of heme in the antimalarial action of chloroquine. Transactions of the Royal Society of Tropical Medicine and Hygiene, 77(3), 296-299.

Sources

The 6-Methoxyquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of a methoxy group at the 6-position profoundly influences the molecule's electronic and steric properties, often enhancing its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline derivatives, offering a comparative overview of their anticancer, antimicrobial, and antimalarial activities. We will delve into the synthetic strategies, compare biological data, and elucidate the underlying mechanisms of action to empower researchers in the rational design of novel therapeutics.

The 6-Methoxyquinoline Core: A Privileged Scaffold

The 6-methoxyquinoline moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The methoxy group, an electron-donating substituent, can modulate the reactivity and bioavailability of the quinoline ring system. This seemingly simple functional group can influence hydrogen bonding, metabolic stability, and target-binding affinity, making it a critical determinant of a compound's therapeutic potential.

Comparative Analysis of Biological Activities

The versatility of the 6-methoxyquinoline scaffold is evident in its diverse biological activities. By systematically modifying the substituents at various positions on the quinoline ring, researchers have developed potent agents against cancer, microbial infections, and malaria.

Anticancer Activity: Targeting Cellular Proliferation and Survival

6-Methoxyquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes.[2]

Structure-Activity Relationship Insights:

A comprehensive analysis of various 6-methoxyquinoline derivatives reveals several key SAR trends for anticancer activity:

  • Substitution at the 2-position: Introduction of aryl groups at the 2-position of the quinoline ring is a common strategy. The nature and substitution pattern of this aryl ring significantly impact cytotoxicity. For instance, certain selenophenyl derivatives have shown potent anticancer activity.[1]

  • Modifications at the 4-position: The 4-position is another critical site for modification. The presence of a carboxyl group or its ester derivatives can influence the compound's interaction with biological targets.

  • Metal Complexes: Coordination of 6-methoxyquinoline with metal ions like copper (II) has been shown to enhance anticancer activity, with the resulting complexes exhibiting lower IC50 values compared to the free ligand.[3] This strategy can induce oxidative stress and DNA damage in cancer cells.[3]

  • Tubulin Polymerization Inhibition: Some derivatives act as vascular disrupting agents by inhibiting tubulin polymerization, a mechanism that is crucial for cell division.[1]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of representative 6-methoxyquinoline derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Cu(6MQ)2Cl2 Copper (II) ComplexA549 (Lung)57.9[3]
Zn(6MQ)2Cl2 Zinc (II) ComplexA549 (Lung)>200[3]
Compound 4c Dihydrazone derivativeK-562 (Leukemia)7.72[4]
Compound 4c Dihydrazone derivativeHOP-92 (Lung)2.37[4]
Compound 4c Dihydrazone derivativeSNB-75 (CNS)2.38[4]
Compound 4c Dihydrazone derivativeRXF 393 (Renal)2.21[4]
Compound 4c Dihydrazone derivativeHS 578T (Breast)2.38[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 6-methoxyquinoline derivatives are often attributed to their ability to induce apoptosis and cell cycle arrest.[5][6] One of the key mechanisms involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[7] Additionally, some derivatives can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][7]

anticancer_mechanism cluster_drug 6-Methoxyquinoline Derivative cluster_cell Cancer Cell Drug 6-Methoxyquinoline Derivative Topoisomerase_II Topoisomerase II Inhibition Drug->Topoisomerase_II Tubulin Tubulin Polymerization Inhibition Drug->Tubulin ROS ROS Generation Drug->ROS DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest ROS->DNA_Damage DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticancer Mechanisms of 6-Methoxyquinoline Derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 6-methoxyquinoline scaffold has also been extensively explored for the development of novel antimicrobial agents.[8][9] Derivatives have shown promising activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[9][10]

Structure-Activity Relationship Insights:

Key SAR findings for the antimicrobial activity of 6-methoxyquinoline derivatives include:

  • Substitution at the 3-position: The introduction of a carbonitrile group at the 3-position is a common feature in many active compounds.[8][9] Further derivatization of this group, for instance, by converting it to an ester or thioether, can enhance activity against Gram-positive bacteria.[8]

  • Fluorination: The presence of a fluorine atom, particularly at the 3-position, can significantly improve antibacterial activity.[11] These fluoro-derivatives often act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[11]

  • Side Chain Modifications: The nature of the side chain at various positions plays a crucial role. For example, in a series of 6-methoxyquinoline-3-carbonitrile derivatives, the introduction of specific ester and thioether moieties at the 2-position led to the highest activity against Gram-positive and Gram-negative strains, respectively.[8]

Comparative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6-methoxyquinoline derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Compound 14 3-Fluoro-6-methoxyquinolineS. aureus (MRSA)0.125[11]
Compound 7b 3-Carbonitrile (Ester derivative)S. pneumoniae-[8]
Compound 9c 3-Carbonitrile (Thioether derivative)B. subtilis-[8]
Compound 7b 3-Carbonitrile (Ester derivative)P. aeruginosa-[8]
Compound 7d 3-Carbonitrile (Ester derivative)E. coli-[8]
Compound 7e 3-Carbonitrile (Ester derivative)A. fumigatus-[8]

Note: Specific MIC values for some compounds were not available in the cited abstracts.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

A primary mechanism of action for the antibacterial effects of many 6-methoxyquinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial drugs.

antimicrobial_workflow Start Start: Bacterial Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Wells Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of 6-Methoxyquinoline Derivative Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->MIC

Workflow for Determining Antimicrobial Activity (MIC Assay).
Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Modern research continues to explore 6-methoxyquinoline derivatives as potent antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.[12][13][14]

Structure-Activity Relationship Insights:

The SAR of antimalarial 6-methoxyquinoline derivatives is complex and highly dependent on the substitution pattern:

  • Substitution at the 4-position: The nature of the substituent at the 4-position is critical. The introduction of an ethyl group in primaquine, an 8-aminoquinoline, resulted in a compound with similar activity but lower toxicity.[13]

  • Substitution at the 6-position: The 6-methoxy group is generally considered important for activity.[15] In a series of 2-arylvinylquinolines, the order of potency for substituents at the C6 position was found to be H < OMe < F < Cl.[12]

  • Side Chain at the 8-position: For 8-aminoquinolines, the nature of the aminoalkylamino side chain at the 8-position is a key determinant of activity and toxicity.

  • Hybrid Molecules: Combining the 6-methoxyquinoline scaffold with other pharmacophores, such as tetrazoles, has been a successful strategy to develop new antimalarial agents.

Comparative Antimalarial Activity Data:

The following table summarizes the in vitro antiplasmodial activity of selected 6-methoxyquinoline derivatives.

Compound IDDerivative ClassP. falciparum StrainEC50 (nM)Reference
Compound 8 6-Methoxy-2-styrylquinolineDd241.2 ± 5.3[12]
Compound 9 6-Methoxy-2-(4-nitrostyryl)quinolineDd228.6 ± 0.9[12]
Compound 10 6-Methoxy-2-(2-nitrostyryl)quinolineDd256.3 ± 8.1[12]
Compound 11 6-Methoxy-2-(3-nitrostyryl)quinolineDd249.5 ± 4.0[12]
Compound 3 6-Chloro-7-methoxy-2-methyl-3-ethyl-4(1H)-quinoloneW2Low nanomolar[16]
Compound 4 6-Chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinoloneW2Low nanomolar[16]

Mechanism of Action: Disrupting Heme Detoxification

A primary mechanism of action for many quinoline-based antimalarials is the interference with the detoxification of heme in the parasite's food vacuole.[17][18] During the digestion of hemoglobin, toxic free heme is released, which the parasite polymerizes into non-toxic hemozoin. Quinoline drugs are thought to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[17][18]

Experimental Protocols

The synthesis and biological evaluation of 6-methoxyquinoline derivatives involve a series of well-established experimental procedures.

General Synthesis of 6-Methoxyquinoline: The Skraup Reaction

The Skraup synthesis is a classical and widely used method for the preparation of the quinoline ring system.[19][20]

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine p-anisidine (1 part), glycerol (4.3-4.5 parts), an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[19]

  • Acid Addition: Slowly add concentrated sulfuric acid. The volume of sulfuric acid should be approximately 1:6 compared to the volume of glycerol.[19]

  • Heating: Heat the reaction mixture to reflux at 140°C for 8-8.5 hours.[19]

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.[19]

  • Isolation: Remove any floating resin by decantation. Filter the solid product and wash it sequentially with distilled water and ethyl acetate.[19]

  • Extraction and Purification: Combine the organic phases and extract the aqueous phase with ethyl acetate. Remove the solvent under reduced pressure to yield 6-methoxyquinoline.[19]

skraup_synthesis p-Anisidine p-Anisidine Reaction Reflux 140°C, 8-8.5h p-Anisidine->Reaction Glycerol Glycerol Glycerol->Reaction Oxidizing_Agent Oxidizing Agent (p-methoxy nitrobenzene) Oxidizing_Agent->Reaction Catalysts FeSO4, Boric Acid, H2SO4 Catalysts->Reaction Workup Neutralization (NaOH) Extraction (Ethyl Acetate) Reaction->Workup Product 6-Methoxyquinoline Workup->Product

General Workflow for the Skraup Synthesis of 6-Methoxyquinoline.
In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2.5 x 10³ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 6-methoxyquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimalarial Activity Assay

The in vitro antiplasmodial activity is typically determined using a [³H]-hypoxanthine incorporation assay against P. falciparum strains.[16]

Step-by-Step Protocol:

  • Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[16][21]

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: Add the parasite culture and drug dilutions to a 96-well plate.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate.

  • Harvesting and Scintillation Counting: Harvest the cells and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

  • EC50 Calculation: Determine the 50% effective concentration (EC50) value, which is the concentration of the compound that inhibits 50% of parasite growth.

Conclusion and Future Perspectives

The 6-methoxyquinoline scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives. The insights into their anticancer, antimicrobial, and antimalarial properties, coupled with an understanding of their mechanisms of action, provide a solid foundation for future drug discovery efforts.

Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the 6-methoxyquinoline core with other pharmacophores holds significant promise. Furthermore, a deeper understanding of the molecular targets and resistance mechanisms will be crucial for the development of next-generation therapeutics based on this remarkable scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). In Vivo Efficacy of 6-Methoxyquinolin-2(1H)
  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 6-Methoxyquinolin-2(1H)-one and Doxorubicin.
  • 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. PubMed.
  • Guidechem. What is the synthesis method of 6-Methoxyquinoline? - FAQ.
  • Google Patents. (CN103804289A). Method for synthetizing 6-methoxyquinoline.
  • ChemicalBook. 6-Methoxyquinoline synthesis.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • ResearchGate. (2016).
  • ResearchGate. (2015).
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
  • BenchChem. Comparative Antimicrobial Spectrum Analysis: 6-methoxyquinolin-2(1H)-one versus Standard Antibiotics.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.
  • A Protocol for Antimalarial Efficacy Testing in vitro.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • ResearchGate. Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • BenchChem. Application Notes & Protocols: Development of Anticancer Agents from 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • ResearchGate. Orally Bioavailable 6-Chloro-7-methoxy-4(1 H )-quinolones Efficacious against Multiple Stages of Plasmodium.
  • Synthesis of (6-Methoxy-2,5-dinitro-quinoline-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. Semantic Scholar.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • ResearchGate.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • QSAR analysis on some 8-methoxy quinoline deriv
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • The SAR study of 6,8-disubstituted quinoline deriv
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

Sources

A Head-to-Head Comparison of the Skraup and Doebner-von Miller Quinoline Syntheses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. Among the classical methods for its synthesis, the Skraup and Doebner-von Miller reactions are foundational. While both achieve the fusion of an aniline with a three-carbon unit to form the quinoline ring system, they differ significantly in their reagents, conditions, scope, and safety profiles. This guide provides a detailed comparison to inform experimental design and methodological choice for researchers in organic synthesis and drug development.

The Skraup Synthesis: The Classic, Forceful Approach

The Skraup synthesis, first reported in 1880, is the archetypal reaction for producing quinoline itself. It involves heating an aniline with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent, which is often the nitrobenzene corresponding to the aniline substrate.

Mechanism and Rationale

The reaction's harshness is a direct consequence of its mechanism. The concentrated sulfuric acid serves two primary roles: it first catalyzes the dehydration of glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. Subsequently, it protonates the acrolein, activating it for a Michael-type conjugate addition by the aniline nucleophile. The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final, crucial step is the oxidation of this intermediate to the aromatic quinoline ring. The choice of nitrobenzene as the oxidant is a classic example of atom economy; it is reduced to the corresponding aniline, which can then enter the reaction, while oxidizing the dihydroquinoline intermediate.

Skraup_Mechanism Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydrating Agent) Acrolein Acrolein (in situ) H2SO4->Acrolein -2H₂O Acrolein->Michael_Addition Intermediate1 β-Anilinopropionaldehyde Michael_Addition->Intermediate1 Cyclization Electrophilic Cyclization Intermediate1->Cyclization +H⁺, -H₂O Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Oxidation

Caption: The Skraup synthesis pathway, highlighting the in situ formation of acrolein.

Scope and Limitations

The primary limitation of the Skraup synthesis is its aggressive nature. The reaction is notoriously exothermic and can become uncontrollable if not managed carefully, posing a significant safety risk. Furthermore, the strongly acidic and high-temperature conditions are incompatible with sensitive functional groups. Aniline substrates bearing strongly electron-withdrawing groups often fail to react due to the decreased nucleophilicity of the aromatic amine. Consequently, the Skraup synthesis is typically employed for the preparation of simple, robust quinolines.

The Doebner-von Miller Synthesis: The Versatile Workhorse

The Doebner-von Miller reaction, developed shortly after the Skraup synthesis, represents a significant improvement in terms of versatility and control. This method utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of a Lewis acid (e.g., ZnCl₂, SnCl₄) or a strong protic acid like hydrochloric acid.

Mechanism and Rationale

Similar to the Skraup synthesis, the core mechanism involves a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. However, the key difference lies in the pre-formed nature of the three-carbon unit. Instead of generating acrolein in situ under harsh dehydrating conditions, a stable α,β-unsaturated aldehyde or ketone is used directly. This allows for the reaction to proceed under milder conditions. The subsequent steps of cyclization, dehydration, and oxidation mirror the Skraup pathway, although the specific oxidant and conditions can be varied. The use of different substituted α,β-unsaturated carbonyls directly translates to a diverse range of substituted quinolines, a major advantage over the Skraup method.

DvM_Mechanism Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsat_Ketone α,β-Unsaturated Aldehyde/Ketone Lewis_Acid Lewis Acid / H⁺ (Catalyst) Unsat_Ketone->Michael_Addition Lewis_Acid->Michael_Addition Intermediate1 Substituted β-Anilino Carbonyl Michael_Addition->Intermediate1 Cyclization Electrophilic Cyclization Intermediate1->Cyclization -H₂O Dihydroquinoline Substituted 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation [O] Subst_Quinoline Substituted Quinoline Oxidation->Subst_Quinoline

Caption: The Doebner-von Miller pathway, enabling diverse quinoline substitutions.

Scope and Limitations

The Doebner-von Miller reaction is far broader in scope. By simply changing the α,β-unsaturated carbonyl component, one can install substituents at various positions of the quinoline ring. For example, using crotonaldehyde (from the acid-catalyzed self-condensation of acetaldehyde) leads to 2-methylquinoline (quinaldine), while using cinnamaldehyde yields 2-phenylquinoline. The reaction conditions are generally more forgiving, making it compatible with a wider array of functional groups on the aniline starting material. While yields can be variable, they are often superior to those obtained from the Skraup synthesis.

Head-to-Head Comparison: Performance and Experimental Parameters

The choice between these two syntheses hinges on the desired product, the available starting materials, and tolerance for specific reaction conditions.

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Aniline Substrate Primary aromatic amines. Sensitive to strongly deactivating groups.Primary aromatic amines. More tolerant of various substituents.
Three-Carbon Source Glycerol (dehydrated in situ to acrolein).Pre-formed α,β-unsaturated aldehydes or ketones.
Catalyst/Medium Concentrated Sulfuric Acid (H₂SO₄).Lewis acids (e.g., ZnCl₂, SnCl₄) or protic acids (e.g., HCl).
Oxidizing Agent Typically the nitrobenzene corresponding to the aniline substrate.Can be an external oxidant (e.g., arsenic pentoxide, picric acid) or an in situ generated Schiff base.
Temperature Very High (180-200 °C).Moderate to High (often reflux in a suitable solvent).
Key Advantage Simple starting materials for unsubstituted quinoline.High versatility; allows for synthesis of a wide range of substituted quinolines.
Major Disadvantage Extremely exothermic and potentially violent reaction; low yields; harsh conditions limit substrate scope.Requires access to specific α,β-unsaturated carbonyls; can produce mixtures of isomers.
Typical Yields Low to Moderate.Moderate to Good.
Safety Profile High Risk. Requires careful temperature control and moderation (e.g., with FeSO₄) to prevent runaway reaction.Moderate Risk. Generally more controllable and less prone to violent exothermic events.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates and available laboratory equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Nitrobenzene

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Setup: Equip a large round-bottom flask with a reflux condenser and a mechanical stirrer. Caution: The reaction can be vigorous.

  • Charging Flask: In the flask, combine aniline, nitrobenzene, and anhydrous glycerol. Add iron(II) sulfate, which acts as a moderator to control the reaction's vigor.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully, with continuous stirring, add concentrated sulfuric acid through the condenser.

  • Reaction: Heat the mixture cautiously. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction is highly exothermic and may proceed without further heating. If it subsides, heat gently to maintain a steady reflux for several hours.

  • Work-up: After cooling, dilute the mixture with water and make it strongly alkaline with a sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Extraction: Steam distill the mixture or extract with an organic solvent like dichloromethane.

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude quinoline is then purified by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline

  • Paraldehyde (a trimer of acetaldehyde, which generates crotonaldehyde in situ)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (optional, as catalyst)

  • Sodium hydroxide (NaOH) solution

  • Toluene (or other suitable extraction solvent)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Charging Flask: To the flask, add aniline and concentrated hydrochloric acid. The mixture will heat up as the aniline salt forms.

  • Reagent Addition: Once the initial exotherm subsides, add paraldehyde in portions. If using a Lewis acid, zinc chloride can be added at this stage.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and make it basic with a concentrated solution of sodium hydroxide.

  • Extraction: Extract the product into an organic solvent such as toluene.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation or recrystallization.

Workflow_Comparison cluster_Skraup Skraup Synthesis Workflow cluster_DvM Doebner-von Miller Workflow S1 Combine Aniline, Glycerol, Oxidant S2 Add Conc. H₂SO₄ (Caution!) S1->S2 S3 Heat to Initiate (Vigorous Reaction) S2->S3 S4 Alkaline Work-up & Extraction S3->S4 S5 Purify (Distillation) S4->S5 D1 Combine Aniline & α,β-Unsaturated Carbonyl D2 Add Acid Catalyst (HCl or Lewis Acid) D1->D2 D3 Heat to Reflux (Controlled) D2->D3 D4 Alkaline Work-up & Extraction D3->D4 D5 Purify (Distillation/ Recrystallization) D4->D5

Caption: A comparative workflow of the Skraup and Doebner-von Miller syntheses.

Conclusion: Selecting the Right Tool for the Job

The Skraup and Doebner-von Miller syntheses are both powerful methods for constructing the quinoline ring system, but they are not interchangeable.

  • Choose the Skraup synthesis when the goal is to produce simple, unsubstituted or robustly substituted quinolines and when the necessary safety precautions for handling a highly exothermic reaction are in place. Its use of inexpensive bulk chemicals (glycerol, sulfuric acid) remains an advantage.

  • Choose the Doebner-von Miller synthesis for greater flexibility and control. It is the superior method for creating a library of substituted quinolines, as the substitution pattern is dictated by the choice of the α,β-unsaturated carbonyl compound. The reaction is generally safer, more controllable, and compatible with a broader range of substrates, making it the more frequently employed method in modern synthetic and medicinal chemistry.

For drug development professionals, the Doebner-von Miller reaction and its modern variations offer a more rational and adaptable platform for generating structural diversity in quinoline-based scaffolds, facilitating the exploration of structure-activity relationships.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]

  • Name-Reaction.com. (n.d.). Skraup Reaction. Name-Reaction.com. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. (1921). Quinoline. Org. Synth., 1, 77. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Name-Reaction.com. (n.d.). Doebner-von Miller Reaction. Name-Reaction.com. [Link]

  • Mondal, J. A. (2016). Recent Developments of the Doebner-von Miller Reaction for the Synthesis of Quinolines. RSC Advances, 6(31), 25969-25993. [Link]

A Senior Application Scientist’s Guide to Evaluating the Drug-Likeness of Novel 3-Methoxyquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Gauntlet of Drug Discovery

In the landscape of modern drug discovery, the path from a promising "hit" compound to a marketable therapeutic is fraught with challenges. A significant portion of drug candidates fail during clinical trials not due to a lack of potency, but because of poor pharmacokinetic properties or unforeseen toxicity.[1][2] The concept of "drug-likeness" has therefore become a cornerstone of early-stage research, serving as a critical filter to identify compounds with a higher probability of success.[3][4] It is a multidimensional optimization process that balances therapeutic efficacy with the properties required for a molecule to be absorbed, distributed, metabolized, excreted, and tolerated by the body (ADMET).

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous successful drugs, particularly in the realms of antimalarial and anticancer therapies.[5][6][7][8] Its rigid bicyclic structure provides a versatile framework for introducing diverse functional groups to modulate biological activity. This guide focuses on a novel chemical space: 3-methoxyquinolin-6-amine derivatives. By systematically evaluating their drug-like properties, we can rationally prioritize candidates for synthesis and further development, thereby conserving resources and accelerating the discovery pipeline.

This guide presents a holistic framework, blending rapid in silico predictions with robust in vitro experimental validation. We will compare three hypothetical derivatives (Derivative A, Derivative B, and Derivative C) against Chloroquine, a well-known quinoline-based drug, to provide a tangible benchmark for our evaluation.

Pillar 1: In Silico Triage – A First Pass Filter for Promising Candidates

Before committing to costly and time-consuming chemical synthesis, computational methods provide a powerful and efficient first assessment of a molecule's potential.[9][10][11][12] These tools leverage vast datasets of known drugs to predict physicochemical properties and potential ADMET liabilities.[13][14][15][16]

The Foundational Checkpoint: Lipinski's Rule of Five

Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate whether a compound is likely to be orally bioavailable.[17][18] These rules are not absolute but serve as an excellent initial filter. A compound is more likely to have poor absorption or permeation if it violates two or more of these criteria:[19][20]

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance is required for a drug to dissolve in aqueous environments (like the gut) and permeate lipid-based cell membranes.[21]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds. Excessive hydrogen bonding can hinder membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Table 1: In Silico Physicochemical Property Comparison

Property Derivative A Derivative B Derivative C Chloroquine (Reference) Drug-Likeness Guideline
Molecular Weight ( g/mol ) 420.5 515.6 450.3 319.87 ≤ 500
cLogP 3.8 5.5 2.5 4.63 ≤ 5.0
H-Bond Donors 2 4 5 1 ≤ 5
H-Bond Acceptors 5 7 9 3 ≤ 10
Lipinski Violations 0 2 0 0 < 2
TPSA (Ų) 75.3 110.2 135.8 32.9 < 140

| Rotatable Bonds | 4 | 8 | 10 | 6 | ≤ 10 |

Causality Insight: From this initial screen, Derivative B immediately raises flags with two Lipinski violations (MW > 500 and cLogP > 5). This suggests it may have issues with both solubility and permeability, making it a lower priority candidate. Derivatives A and C appear more promising from this standpoint.

Predicting ADMET Profiles

Beyond simple physicochemical properties, modern in silico tools can predict a compound's likely fate in the body. This early warning system helps to deprioritize molecules with a high probability of adverse effects.

Table 2: Comparative In Silico ADMET Prediction

Predicted Property Derivative A Derivative B Derivative C Chloroquine (Reference) Desired Outcome
GI Absorption High Low High High High
BBB Permeant No No No Yes Varies by target
CYP2D6 Inhibitor Yes Yes No Yes No
hERG Inhibitor Low Risk High Risk Low Risk Low Risk No/Low Risk

| Hepatotoxicity | Low Risk | High Risk | Low Risk | High Risk | No/Low Risk |

Causality Insight: The ADMET predictions provide further crucial information. Derivative A, while passing Ro5, is predicted to be a CYP2D6 inhibitor, which could lead to drug-drug interactions. Derivative B's profile worsens, with predicted high risks for both hERG inhibition (cardiotoxicity) and hepatotoxicity. Derivative C emerges as the most promising candidate from this computational phase, with a clean predicted ADMET profile.

Experimental Protocol 1: In Silico Drug-Likeness and ADMET Profiling

This protocol describes the use of SwissADME, a free and comprehensive web tool, for computational analysis.

  • Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for each novel derivative.

  • Access SwissADME: Navigate to the SwissADME website ([Link]).

  • Input Structure: Paste the SMILES string of a derivative into the input box.

  • Run Analysis: Click the "Run" button to initiate the calculations.

  • Collect Data: Systematically record the calculated parameters, including those listed in Table 1 (Molecular Weight, cLogP, H-Bond Donors/Acceptors, TPSA, Rotatable Bonds) and Table 2 (GI Absorption, BBB Permeant, CYP Inhibition, etc.).

  • Analyze Results: Compare the computed values against established drug-likeness guidelines (e.g., Lipinski's Rule of Five) to assess the potential of each derivative.

Pillar 2: In Vitro Validation – Grounding Predictions in Experimental Reality

While in silico models are invaluable for rapid screening, their predictions must be confirmed through laboratory experiments. This phase provides quantitative data on key drug-like properties.

Drug_Likeness_Evaluation_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Decision Point cluster_3 Outcome InSilico Computational Design (Derivatives A, B, C) Ro5 Lipinski's Rule of Five InSilico->Ro5 Filter 1 ADMET ADMET Prediction Ro5->ADMET Filter 2 Solubility Aqueous Solubility Assay ADMET->Solubility Metabolism Microsomal Stability Assay ADMET->Metabolism Toxicity hERG Inhibition Assay ADMET->Toxicity Decision Prioritize for Lead Optimization? Solubility->Decision Metabolism->Decision Toxicity->Decision Outcome Promising Lead Candidate Decision->Outcome

Caption: Workflow for evaluating drug-likeness.

Aqueous Solubility: The Prerequisite for Absorption

A drug must first dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development.[22][23][24][25]

Experimental Protocol 2: Kinetic Solubility Assay by Turbidimetry
  • Compound Preparation: Prepare 10 mM stock solutions of the test derivatives in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1%. This rapid solvent shift induces precipitation of insoluble compounds.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.

Metabolic Stability: Predicting In Vivo Half-Life

A compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), determines its duration of action in the body.[26][27] Rapid metabolism leads to a short half-life and may require frequent dosing. We use human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, for this assessment.[28][29][30]

Experimental Protocol 3: In Vitro Metabolic Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test derivative (final concentration 1 µM) to the microsome mixture and pre-warm at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log plot of the disappearance of the compound.[27]

Cardiotoxicity Screening: The hERG Safety Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical liability, as it can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[31] This has been a common reason for the withdrawal of approved drugs from the market.[32] Therefore, early screening is mandatory.

Experimental Protocol 4: Thallium Flux-Based hERG Assay

This high-throughput cellular assay uses thallium ions (Tl+) as a surrogate for potassium ions (K+).

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Plate the cells in a 384-well plate and culture overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped inside the cells.[32][33]

  • Compound Incubation: Add the test derivatives at various concentrations to the wells and incubate.

  • Stimulation and Measurement: Add a stimulus buffer containing thallium ions to the wells. A kinetic plate reader measures the rapid increase in fluorescence as Tl+ enters the cells through open hERG channels and binds to the dye.

  • Data Analysis: Compounds that inhibit the hERG channel will block the influx of Tl+, resulting in a reduced fluorescence signal. The IC50 value (the concentration at which 50% of the channel activity is inhibited) is calculated from the dose-response curve.

ADME_Properties_Relationship DrugLikeness Good Drug-Likeness (Oral Bioavailability) MW Low MW (<500 Da) Absorption Good Absorption MW->Absorption LogP Optimal LogP (0-5) Solubility High Solubility (logS > -4) LogP->Solubility Permeability Good Permeability LogP->Permeability Solubility->Absorption PSA Low PSA (<140 Ų) PSA->Permeability Absorption->DrugLikeness Permeability->DrugLikeness Metabolism Metabolic Stability Metabolism->DrugLikeness Excretion Efficient Excretion Excretion->DrugLikeness Toxicity Low Toxicity Toxicity->DrugLikeness Reduces

Caption: Interplay of properties influencing drug-likeness.

Synthesizing the Data: A Comparative Verdict

By integrating the computational predictions with the experimental results, we can make an informed, evidence-based decision on which derivatives to advance.

Table 3: Integrated Drug-Likeness Profile of 3-Methoxyquinolin-6-amine Derivatives | Parameter | Derivative A | Derivative B | Derivative C | Chloroquine (Reference) | | :--- | :--- | :--- | :--- | :--- | | --- In Silico --- | | Lipinski Violations | 0 | 2 | 0 | 0 | | Predicted hERG Risk | Low | High | Low | Low | | --- In Vitro --- | | Solubility (µM) | 5 | < 1 | 85 | 150 | | Metabolic t½ (min) | 45 | 90 | 25 | > 120 | | hERG IC50 (µM) | > 30 | 0.8 | > 30 | > 30 |

Analysis and Recommendation:

  • Derivative B is eliminated. The initial in silico red flags (2 Lipinski violations, high hERG risk) are confirmed by the experimental data. Its extremely low solubility (<1 µM) and potent hERG inhibition (IC50 = 0.8 µM) make it an unviable candidate.

  • Derivative A shows mixed results. While it has a good metabolic half-life, its experimental solubility is very poor (5 µM). This would likely lead to low and erratic absorption in vivo. It is a low-priority candidate that would require significant medicinal chemistry efforts to improve solubility.

  • Derivative C is the most promising candidate. It has no Lipinski violations, a low predicted risk profile, and excellent experimental results. Its high aqueous solubility (85 µM) and lack of hERG inhibition (IC50 > 30 µM) are highly desirable properties. Although its metabolic stability is moderate (t½ = 25 min), this is often a property that can be fine-tuned during lead optimization without sacrificing other positive attributes.

Conclusion and Forward Path

This comparative guide demonstrates a systematic and logical workflow for evaluating the drug-likeness of novel 3-methoxyquinolin-6-amine derivatives. By layering computational screening with targeted in vitro experiments, we can efficiently triage compounds and focus our resources on those with the highest probability of downstream success.

Based on this comprehensive evaluation, Derivative C is identified as the lead candidate for further development. The next steps would involve confirming its on-target potency and selectivity, followed by lead optimization efforts to potentially enhance its metabolic stability while preserving its excellent solubility and safety profile. This structured approach, grounded in scientific integrity, is fundamental to navigating the complexities of modern drug discovery.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • Drug likeness: Significance and symbolism. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Computational methods for the prediction of 'drug-likeness'. PubMed. [Link]

  • The Concept of Druglikeness in Drug Discovery. AZoLifeSciences. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. ResearchGate. [Link]

  • Understanding drug-likeness. ResearchGate. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics | Oxford Academic. [Link]

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Drug Likeness Assessment. Creative Biolabs. [Link]

  • Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. SpringerLink. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Experimental validation of novel hERG inhibitors. ResearchGate. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Computational methods in drug discovery. ResearchGate. [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Request PDF. [Link]

  • Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… OUCI. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Semantic Scholar. [Link]

  • Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Profile of Novel Quinolines: A Case Study with 3-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a vast range of biological activities, from anticancer and antimalarial to anti-inflammatory and neuroprotective effects.[1][2][3] However, this chemical versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or toxicity. Therefore, a thorough understanding of a novel quinoline derivative's selectivity profile is not just a regulatory hurdle but a fundamental aspect of preclinical development that informs lead optimization and predicts clinical outcomes.

This guide provides an in-depth, technical framework for assessing the cross-reactivity of novel quinoline-based compounds, using the hypothetical compound 3-Methoxyquinolin-6-amine as a case study. While comprehensive public data for this specific molecule is limited, we will present illustrative data and protocols to guide researchers in their own investigations. The methodologies and principles discussed herein are grounded in established industry practices for in vitro safety pharmacology.[4]

The Imperative of Early-Stage Cross-Reactivity Profiling

The substitution pattern on the quinoline ring system critically dictates the molecule's pharmacological and toxicological properties.[4] A compound designed as a highly selective kinase inhibitor might, for instance, exhibit unintended activity at a G-protein coupled receptor (GPCR) or an ion channel, leading to cardiovascular or central nervous system side effects. Early-stage identification of these off-target liabilities is crucial for several reasons:

  • Informed Lead Optimization: Understanding the structure-activity relationship (SAR) at off-targets allows medicinal chemists to design more selective compounds.

  • Risk Mitigation: Early identification of potential safety concerns prevents the costly advancement of compounds that are likely to fail in later stages of development.

  • Mechanism Deconvolution: Characterizing the full spectrum of a compound's biological activity can help to elucidate its mechanism of action and may even reveal new therapeutic opportunities.

A Case Study: Cross-Reactivity Profile of 3-Methoxyquinolin-6-amine (Hypothetical Data)

To illustrate a typical cross-reactivity assessment, we present a synthesized dataset for 3-Methoxyquinolin-6-amine against a broad panel of receptors, enzymes, and ion channels. This type of profiling is often conducted by specialized contract research organizations (CROs) that offer standardized and customizable screening panels.

Kinase Selectivity Profile

Quinoline derivatives are well-represented among kinase inhibitors.[5][6][7][8] Therefore, assessing the selectivity of a new quinoline compound against a panel of kinases is a critical first step.

Table 1: Illustrative Kinase Selectivity Data for 3-Methoxyquinolin-6-amine

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target: Aurora Kinase A 98% 15
Aurora Kinase B95%30
Aurora Kinase C85%150
VEGFR265%800
EGFR40%>1000
SRC25%>5000
ABL110%>10000

This data is for illustrative purposes only.

The hypothetical data in Table 1 suggests that 3-Methoxyquinolin-6-amine is a potent inhibitor of Aurora kinases, with good selectivity against other kinases such as EGFR, SRC, and ABL1. However, the notable activity at VEGFR2 suggests a potential off-target effect that warrants further investigation, as VEGFR2 inhibition can have implications for angiogenesis.

GPCR and Ion Channel Cross-Reactivity

GPCRs and ion channels are common off-targets for many small molecules and are associated with a wide range of adverse drug reactions.

Table 2: Illustrative GPCR and Ion Channel Screening Data for 3-Methoxyquinolin-6-amine

Receptor/Ion Channel TargetAssay TypePercent Inhibition/Activity at 10 µM
5-HT2B ReceptorRadioligand Binding88%
Dopamine D2 ReceptorRadioligand Binding15%
Muscarinic M1 ReceptorRadioligand Binding5%
hERG (IKr) ChannelElectrophysiology55%
Nav1.5 ChannelElectrophysiology10%
Cav1.2 ChannelElectrophysiology2%

This data is for illustrative purposes only.

The illustrative data in Table 2 highlights two potential areas of concern. The significant inhibition at the 5-HT2B receptor is a red flag, as agonism at this receptor has been linked to valvular heart disease. The inhibition of the hERG channel, even at 55%, is also a critical finding, as hERG channel blockade can lead to QT prolongation and life-threatening cardiac arrhythmias.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed, step-by-step methodologies for key experiments used to generate the type of data presented above.

Radioligand Binding Assay for GPCRs (e.g., 5-HT2B Receptor)

This method quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2B receptor are prepared from a stable cell line.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective 5-HT2B radioligand (e.g., [3H]-LSD), and varying concentrations of the test compound (3-Methoxyquinolin-6-amine).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagents: Prepare a reaction buffer, recombinant human Aurora Kinase A, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of 3-Methoxyquinolin-6-amine.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental workflows and understanding the potential biological impact of cross-reactivity.

Experimental_Workflow cluster_screening Broad Panel Screening cluster_analysis Data Analysis & Hit Identification cluster_followup Follow-up Studies start Test Compound (3-Methoxyquinolin-6-amine) kinase_panel Kinase Panel (e.g., 400 kinases) start->kinase_panel gpcr_panel GPCR Panel (e.g., 100 receptors) start->gpcr_panel ion_channel_panel Ion Channel Panel (e.g., 20 channels) start->ion_channel_panel data_analysis Determine % Inhibition & IC50/Ki Values kinase_panel->data_analysis gpcr_panel->data_analysis ion_channel_panel->data_analysis hit_id Identify Significant Off-Target Hits (e.g., >50% inhibition at 10 µM) data_analysis->hit_id functional_assays Functional Assays (e.g., cell-based) hit_id->functional_assays for mechanistic understanding safety_studies In Vitro Safety Pharmacology (e.g., hERG electrophysiology) hit_id->safety_studies to assess risk

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

Signaling_Pathway cluster_cell Cellular Context cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathways compound 3-Methoxyquinolin-6-amine aurora_a Aurora Kinase A compound->aurora_a Inhibits (intended) vegfr2 VEGFR2 compound->vegfr2 Inhibits (off-target) ht2b 5-HT2B Receptor compound->ht2b Inhibits (off-target) herg hERG Channel compound->herg Inhibits (off-target) mitosis Mitotic Progression aurora_a->mitosis regulates angiogenesis Angiogenesis vegfr2->angiogenesis promotes cardiac_fibrosis Cardiac Fibrosis ht2b->cardiac_fibrosis contributes to cardiac_repolarization Cardiac Repolarization herg->cardiac_repolarization mediates

Caption: Hypothetical signaling pathways modulated by 3-Methoxyquinolin-6-amine.

Conclusion

The quinoline scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. A comprehensive and early assessment of cross-reactivity is paramount for the successful development of safe and effective drugs based on this versatile chemical class. By employing a systematic approach to in vitro profiling, as outlined in this guide, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of translating a promising compound from the bench to the bedside.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pre-clinical Testing. Retrieved from [Link]

  • Rezaei, T., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Arch Pharm (Weinheim). Retrieved from [Link]

  • Hauser, A. D., et al. (2017). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Med Chem Lett. Retrieved from [Link]

  • Rezaei, T., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Synthesis and receptor binding studies of quinolinic derivatives as melatonin receptor ligands (CHEMBL1130511). Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Synthesis and characterizations of novel quinoline derivatives having mixed ligand activities at the kappa and mu receptors: Potential ther.... Retrieved from [Link]

  • Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals (Basel). Retrieved from [Link]

  • Parveen, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). Database: chembl. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorg Med Chem Lett. Retrieved from [Link]

  • Singh, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. J Biomol Struct Dyn. Retrieved from [Link]

  • Nqoro, X., & Nundkumar, N. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. Int J Parasitol. Retrieved from [Link]

  • MalariaWorld. (2025). The contrasting effects of two antimalarial drugs on insulin secretion. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Adv. Retrieved from [Link]

  • Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Res. Retrieved from [Link]

  • Wang, L., et al. (2015). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. J Med Chem. Retrieved from [Link]

  • Szatmári, I., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Retrieved from [Link]

  • Goud, B. S., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). BioAssays. Retrieved from [Link]

  • PubChem. (n.d.). Data Sources. Retrieved from [Link]

  • Tiwari, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Adv. Retrieved from [Link]

  • Sreeja S, et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega. Retrieved from [Link]

  • Singh, N., et al. (2020). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Front Pharmacol. Retrieved from [Link]

  • Sykes, D. A., et al. (2014). Binding kinetics of ligands acting at GPCRs. Mol Cell Endocrinol. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

Sources

Comparative docking studies of quinoline inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Quinoline Inhibitors

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimalarial, and antiviral properties.[1][2] This versatility has made quinoline-based compounds a focal point in the quest for novel therapeutics.[3] At the heart of modern drug discovery lies the synergy between experimental validation and computational modeling. Molecular docking, in particular, has emerged as an indispensable tool for predicting the interactions between small molecules (ligands) and their protein targets at an atomic level.[4] It allows us to characterize the behavior of these molecules in the binding site of a protein, thereby elucidating biochemical processes and guiding the rational design of more potent and specific inhibitors.[4][5]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of quinoline inhibitors. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating methodology.

Pillar I: The Foundational Logic of Molecular Docking

Before embarking on a docking experiment, it is crucial to grasp the core principles. Molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This process involves two critical phases:

  • Sampling: Generating a variety of possible conformations (poses) of the ligand within the protein's binding site.

  • Scoring: Evaluating these poses and ranking them based on a scoring function, which estimates the binding affinity (typically represented as a binding energy score).[7]

The ultimate goal is for the sampling algorithm to accurately reproduce the experimental binding mode and for the scoring function to rank this correct pose highest among all others.[4] A lower, more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the protein.[7]

The choice of the protein target is paramount. Quinoline derivatives have been shown to inhibit a range of critical enzymes involved in disease progression. For this guide, we will focus on two well-established targets:

  • Topoisomerase II (Topo II): These enzymes are vital for managing DNA topology during processes like replication.[8] Their inhibition is a key mechanism for several anticancer drugs.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell proliferation. Its aberrant signaling is a hallmark of many cancers, making it a prime target for inhibitor development.[11][12][13]

Pillar II: A Self-Validating Experimental Workflow

A trustworthy protocol is a self-validating one. This means incorporating steps to verify the accuracy of your computational model. The following workflow is designed to ensure the reliability of your comparative docking study.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB Select & Retrieve Target Protein (PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid Define Binding Site & Generate Grid PrepP->Grid Ligands Prepare Quinoline Ligand Library (2D to 3D, energy minimization) Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Validate Validate Protocol (Re-dock co-crystallized ligand) Dock->Validate Analyze Analyze Docking Results (Binding Energy, Poses) Validate->Analyze Visualize Visualize Interactions (Hydrogen bonds, hydrophobic etc.) Analyze->Visualize Compare Compare with Experimental Data (IC50) Analyze->Compare

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Protocol

Part A: Receptor and Ligand Preparation

The quality of your input structures directly dictates the quality of your results. This preparation phase is arguably the most critical.[14]

  • Receptor Selection and Retrieval:

    • Causality: The choice of the Protein Data Bank (PDB) structure is crucial. An ideal structure is a high-resolution crystal structure of the target protein co-crystallized with a known inhibitor. This provides a validated binding pocket. For example, for Topoisomerase II, one might select PDB ID: 1ZXM, and for EGFR, PDB ID: 2J6M.

    • Action: Download the desired PDB file. Visualization software like UCSF Chimera or PyMOL is recommended to inspect the structure.[15]

  • Receptor Preparation:

    • Causality: Raw PDB files often contain non-essential molecules (water, ions) and may lack hydrogen atoms, which are critical for calculating interactions.[16][17] The Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in Schrödinger's Maestro automates the essential cleanup.[14]

    • Protocol:

      • Load the PDB file into the visualization software.

      • Remove all water molecules and any co-solvents or ions not essential for binding.

      • Add polar hydrogen atoms and assign atomic partial charges (e.g., using the AMBER force field).

      • Repair any missing side chains or loops if necessary.

      • Save the prepared receptor as a .pdbqt file for AutoDock Vina or a .mol2 file for other programs.[15]

  • Ligand Preparation:

    • Causality: Ligands must be converted from 2D structures to energetically favorable 3D conformations. Their protonation state at physiological pH (7.4) must also be correct.

    • Protocol:

      • Draw the 2D structures of your quinoline derivatives using software like ChemDraw or MarvinSketch.

      • Use a program like Open Babel or the LigPrep module in Maestro to convert these to 3D structures.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

      • Define rotatable bonds to allow for conformational flexibility during docking.

      • Save the prepared ligands in the appropriate format (e.g., .pdbqt).[16]

Part B: The Docking Simulation & Validation

  • Grid Box Generation:

    • Causality: You must define the three-dimensional search space where the docking algorithm will attempt to place the ligand. This is typically a cube centered on the active site.

    • Action: Using your visualization software and the prepared protein, define the coordinates and dimensions of a grid box that encompasses the entire binding pocket, usually defined by the position of the co-crystallized ligand.[16]

  • Software Selection and Execution:

    • Causality: Various docking programs are available, each with different algorithms and scoring functions.[6] AutoDock Vina is a widely used, open-source option known for its speed and accuracy.[4][18] Commercial packages like Schrödinger's Glide or MOE-Dock offer more extensive features.[6][19]

    • Action: Execute the docking run using a configuration file that specifies the prepared receptor, the prepared ligands, and the grid box parameters.[16]

  • Protocol Validation (Self-Validation):

    • Causality: To trust your docking setup, you must validate it. The most common method is to re-dock the co-crystallized ligand back into the binding site.[20] A successful validation is generally achieved if the predicted binding pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystal structure pose.[20][21]

    • Protocol:

      • Extract the co-crystallized ligand from the original PDB file.

      • Prepare it using the same protocol as your other ligands.

      • Dock it into the prepared receptor using the defined grid.

      • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated.[22]

Part C: Analysis of Docking Results

  • Interpreting Binding Affinity:

    • The primary quantitative output is the binding energy (or docking score).[7] This score provides an estimate of the binding affinity. When comparing a series of quinoline derivatives, a more negative score suggests a potentially more potent inhibitor.[22]

  • Visualizing Binding Poses and Interactions:

    • Causality: The score alone is insufficient. You must visually inspect the top-ranked poses to understand how the ligand is interacting with the protein.[19] Key interactions to look for include:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Major contributors to the stability of the complex.

      • Pi-Pi Stacking: Often occurs with aromatic rings, like the quinoline core.

    • Action: Use software like Maestro, PyMOL, or LigPlot+ to visualize the docked complexes and generate 2D and 3D interaction diagrams.[23] This analysis helps build a structure-activity relationship (SAR) by correlating specific chemical modifications with changes in binding interactions.

Pillar III: Comparative Analysis and Data Presentation

The power of this method lies in comparison. By docking a library of quinoline derivatives against a single target, we can predict which modifications are likely to improve binding affinity. This in silico screening prioritizes compounds for synthesis and experimental testing.

EGFR Kinase Inhibition Pathway

Quinoline inhibitors often target protein kinases like EGFR. By binding to the ATP-binding site, they prevent the phosphorylation cascade that leads to cell proliferation, providing a clear mechanism for their anticancer effects.[11][13]

G EGF EGF Ligand EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (Ras-Raf-MAPK) EGFR->Downstream activates ATP ATP ATP->EGFR phosphorylates Quinoline Quinoline Inhibitor Quinoline->EGFR inhibits Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline inhibitor.

Quantitative Data Summary

The table below presents a hypothetical comparative analysis of several quinoline derivatives docked against a target like Topoisomerase II. It correlates the predicted binding energy with experimentally determined IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). A lower IC₅₀ value indicates a more potent compound.

Quinoline DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted InteractionsExperimental IC₅₀ (µM)[24][25]
Compound A -9.8ASP479, GLN7782 H-bonds, Pi-Pi stacking8.9
Compound B (Fluoro-substituted)-10.5ASP479, GLN778, SER4803 H-bonds, Pi-Pi stacking6.8
Compound C (Hydroxy-substituted)-9.2GLN778, ARG5031 H-bond, Hydrophobic15.4
Compound D -11.2ASP479, GLN778, LYS4563 H-bonds, Pi-cation2.9
Doxorubicin (Standard Drug)-10.8ASP479, GLN7782 H-bonds, Intercalation6.5

This data is illustrative. Actual results will vary based on the specific compounds and target.

This comparative analysis demonstrates a strong correlation: compounds with lower (more favorable) docking scores tend to have lower IC₅₀ values, validating the predictive power of the in silico model.[26] For instance, the addition of a fluorine atom in Compound B likely leads to an additional hydrogen bond, resulting in a better docking score and increased potency compared to Compound A.

Conclusion

Comparative molecular docking is a powerful, cost-effective approach in the early stages of drug discovery.[4] It provides invaluable insights into the molecular interactions that govern inhibitor potency and selectivity. By following a rigorous, self-validating protocol as outlined in this guide, researchers can confidently screen virtual libraries of quinoline derivatives, analyze structure-activity relationships, and prioritize the most promising candidates for synthesis and further biological evaluation. This synergy of computational and experimental science accelerates the journey from a chemical scaffold to a life-saving therapeutic.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed. Available at: [Link]

  • Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Best protein protein docking software to use? Receptor-Protein. Reddit. Available at: [Link]

  • NovaDock Molecular Docking Software. DNASTAR. Available at: [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. Available at: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Available at: [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • How to validate the molecular docking results ? ResearchGate. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. PeerJ. Available at: [Link]

  • AutoDock. The Scripps Research Institute. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • Quinolones Mechanism of action. YouTube. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Glasgow. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand? Biostars. Available at: [Link]

  • Free software for Molecular Docking. YouTube. Available at: [Link]

  • Preparing the protein and ligand for docking. University of St Andrews. Available at: [Link]

  • How to validate molecular docking results with no proper crystal structure?? ResearchGate. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Studies on the antimalarial mode of action of quinoline-containing drugs. PubMed. Available at: [Link]

  • Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. PubMed. Available at: [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

  • Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors. PubMed. Available at: [Link]

  • Proteins and ligand preparation for docking. ResearchGate. Available at: [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. Available at: [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. Available at: [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]

  • (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. ResearchGate. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. Available at: [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. Available at: [Link]

  • Molecular docking studies of some topoisomerase II inhibitors: Implications in designing of novel anticancer drugs. Semantic Scholar. Available at: [Link]

Sources

Assessing the in vivo efficacy of 3-Methoxyquinolin-6-amine analogs

The quinoline scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics. The in vivo data for representative analogs like DFIQ and 91b1 demonstrate significant anti-tumor activity in preclinical models of lung and esophageal cancer, respectively. [6][8]The primary mechanisms of action often involve the inhibition of critical oncogenic kinases, though other pathways such as apoptosis induction are also relevant. [4][5] Despite these successes, challenges remain. Issues such as poor bioavailability, potential for off-target effects, and the development of resistance mechanisms must be addressed during lead optimization. [2]Future research should focus on developing next-generation quinoline analogs with improved pharmacokinetic profiles and enhanced selectivity. Furthermore, exploring their use in combination therapies and investigating their efficacy in more complex patient-derived xenograft (PDX) models, which better retain the architecture of the original human tumor, will be crucial steps in translating these promising compounds from the laboratory to the clinic. [7]

References

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening | Request PDF. (n.d.). ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). PubMed. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Methoxyquinolin-6-amine, a chemical intermediate vital to pharmaceutical research and development. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical compounds with confidence and integrity.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal-related task, a thorough understanding of the hazard profile of 3-Methoxyquinolin-6-amine is critical. This compound belongs to the quinoline and aromatic amine chemical classes, which are known for their potential physiological effects. All handling and disposal operations must be conducted within a certified chemical fume hood.

Based on data for quinoline derivatives, 3-Methoxyquinolin-6-amine is classified as hazardous. It is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS Category (Typical for class)Required Personal Protective Equipment (PPE)Rationale
Acute Toxicity (Oral, Dermal) Category 4Chemical-impermeable gloves (Nitrile or Neoprene), Lab Coat or Protective Clothing.[3]Prevents absorption through the skin, which is a primary route of exposure.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Skin Corrosion/Irritation Category 2Chemical-impermeable gloves, Lab Coat.Provides a barrier against direct contact that can cause severe burns or irritation.[4]
Serious Eye Damage/Irritation Category 2/2ATightly-fitting safety goggles with side-shields; face shield for splash risk.[3][5][6]Protects against splashes which can cause serious, potentially permanent, eye damage.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)Use in a well-ventilated area or chemical fume hood.[3][5] NIOSH-approved respirator if ventilation is inadequate.[3][5]Minimizes inhalation of vapors or aerosols that can irritate the respiratory tract.[1][2]
Hazardous to the Aquatic Environment Acute/ChronicN/A (Engineering Control)Prevents release into waterways, as quinoline compounds can be toxic to aquatic life.[7][8]

Spill Management Protocol

Accidental spills require immediate and precise action to mitigate exposure and prevent environmental contamination.

Protocol for Small-Scale Spills (<100 mL):

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate non-essential staff.[9] Restrict access to the area.

  • Don PPE: Wear the complete PPE ensemble as detailed in Table 1.

  • Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, maximize ventilation in the area.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container.[3]

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) in the same waste container.

  • Label & Dispose: Seal the container, decontaminate its exterior, and label it clearly as "Hazardous Waste: 3-Methoxyquinolin-6-amine Spill Debris." Dispose of it according to the procedures in Section 3.[5]

  • Wash Thoroughly: After the cleanup is complete, wash hands and any exposed skin thoroughly.

Core Disposal Workflow for Unused and Waste Material

The guiding principle for the disposal of 3-Methoxyquinolin-6-amine is that it must be managed as hazardous waste from "cradle to grave."[11] It must never be disposed of down the drain or in the regular trash.[5][7][8] The final disposal method should be incineration at a licensed and approved waste disposal facility.[5]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_label Containment & Labeling cluster_storage Storage & Final Disposal start Material Identified for Disposal (Unused Product, Contaminated Labware, Spill Debris) segregate Segregate from Incompatible Waste (e.g., Strong Acids, Oxidizers) start->segregate container Select Appropriate Container (HDPE, Glass; Chemically Compatible) segregate->container transfer Transfer Waste into Container (Use funnel, avoid spillage) container->transfer seal Securely Seal Container (Tightly fitting cap) transfer->seal label_node Label Container with: 1. 'Hazardous Waste' 2. '3-Methoxyquinolin-6-amine' 3. Hazard Pictograms 4. Accumulation Start Date seal->label_node store Store in Designated Satellite Accumulation Area (Secondary Containment, Away from Incompatibles) label_node->store arrange Arrange for Pickup by Licensed Hazardous Waste Contractor store->arrange end Final Disposal via Approved Chemical Incinerator arrange->end

Diagram 1: Disposal Decision Workflow for 3-Methoxyquinolin-6-amine.

Step-by-Step Methodology:

  • Waste Segregation: Collect waste containing 3-Methoxyquinolin-6-amine in a dedicated waste container. Do not mix with other waste streams, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions.[12]

  • Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles with tightly fitting screw caps.[11][13] The container must be in good condition, free from leaks or defects.

  • Labeling: All waste containers must be accurately and clearly labeled the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "3-Methoxyquinolin-6-amine"

    • Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard)

    • The date when waste was first added (accumulation start date).

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should provide secondary containment and be located away from general laboratory traffic and incompatible chemicals.

  • Final Disposal: Arrange for a licensed environmental services contractor to collect, transport, and dispose of the waste. All disposal must comply with local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4][8][9]

Decontamination of Empty Containers

Empty containers that once held 3-Methoxyquinolin-6-amine must be treated as hazardous waste unless properly decontaminated.

Protocol for Triple-Rinsing:

  • Initial Rinse: In a chemical fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container for 3-Methoxyquinolin-6-amine. This is a critical step; the first rinse is highly contaminated and must be disposed of as hazardous waste. [5]

  • Repeat: Repeat the rinsing process two more times, collecting all rinsate in the hazardous waste container.

  • Container Disposal: Once triple-rinsed, deface the original label on the container. It can now be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Chemical Incompatibility

To prevent dangerous reactions during storage or disposal, 3-Methoxyquinolin-6-amine and its waste must be kept separate from the following chemical classes:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids: May lead to violent reactions.

  • Peroxides, Perchromates, Dinitrogen Tetroxide, Maleic Anhydride: Known to react violently with the parent compound, quinoline.[9]

Responsible chemical handling extends beyond the experiment to the entire lifecycle of a compound. By adhering to these rigorous disposal procedures, you uphold the highest standards of laboratory safety, protect your colleagues, and ensure environmental stewardship.

References

  • Safety Data Sheet. (n.d.).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Material Safety Data Sheet - Quinoline, 96%. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
  • 3 - SAFETY DATA SHEET. (2010).
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. (n.d.).
  • Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH. (2025).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride Safety Data Sheets - Echemi. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • How to Choose PPE for Chemical Work. (2025).
  • 3-AMINO-6-METHOXYQUINOLINE SDS, 29507-86-6 Safety Data Sheets - ECHEMI. (n.d.).
  • 6-Methoxy-8-aminoquinoline SDS, 90-52-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023).
  • 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Part G: Chemical Disposal Procedures - UW-La Crosse. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Chemical Incompatibility Chart - Princeton EHS. (n.d.).
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. (n.d.).
  • 1374651-51-0|3-Methoxyisoquinolin-6-amine|BLD Pharm. (n.d.).
  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline. (n.d.).
  • Incompatibilities of chemicals - PubMed. (2000).
  • Hazardous Waste Characteristics | US EPA. (2025).
  • January 2025 EPA Waste Management Updates Newsletter - GovDelivery. (2025).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis of Structurally Similar Compounds

An analysis of safety data for related quinoline and amine compounds, such as 6-methoxy-quinoline and 3-methoxypropylamine, reveals a consistent hazard profile. These chemicals are often classified as hazardous, with the potential to cause significant skin and eye irritation or damage.[1][2] Ingestion and inhalation are also identified as primary routes of exposure that can lead to harmful systemic effects.[1][3][4] Many amine-based compounds can also trigger allergic reactions.[5] Therefore, it is prudent to handle 3-Methoxyquinolin-6-amine as a hazardous substance, implementing robust protective measures.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to 3-Methoxyquinolin-6-amine. The following table outlines the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Running reactions and transfers Chemical splash goggles or a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Work-up and purification Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling of dry powder Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood to avoid dust inhalation
Spill clean-up Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for the safe handling of 3-Methoxyquinolin-6-amine. The following workflow is designed to mitigate risks at each stage of the experimental process.

Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the experiment to minimize movement outside the designated work area.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the Protocol: Mentally walk through the entire procedure to anticipate potential hazards and ensure a clear understanding of each step.

Donning PPE
  • Hand Protection: Don the appropriate chemical-resistant gloves.[6][7] For enhanced protection during transfers of larger volumes, consider double-gloving.

  • Body Protection: Wear a flame-resistant laboratory coat over personal clothing. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

  • Eye and Face Protection: At a minimum, wear safety glasses with side shields.[6] For operations involving liquids, chemical splash goggles are required.[7][8] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[7][9]

Experimental Work
  • Containment: All manipulations of 3-Methoxyquinolin-6-amine, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent the release of vapors or dust into the laboratory environment.[10]

  • Minimize Aerosol Generation: When transferring solutions, pour liquids carefully to avoid splashing. When handling powders, use techniques that minimize dust formation.

  • Labeling: Clearly label all containers with the chemical name and any known hazards.

Doffing PPE
  • Remove Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated hazardous waste container.

  • Remove Face and Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the strap.

  • Remove Lab Coat/Apron: Remove the lab coat or apron by rolling it outwards to contain any contamination.

  • Remove Inner Gloves: Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of 3-Methoxyquinolin-6-amine.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_checks Pre-Operational Checks (Fume Hood, Emergency Equip.) don_ppe Don Appropriate PPE prep_checks->don_ppe weighing Weighing & Solution Prep don_ppe->weighing reaction Running Reaction & Transfers weighing->reaction workup Work-up & Purification reaction->workup decontaminate Decontaminate Work Area workup->decontaminate waste_disposal Segregate & Dispose of Waste decontaminate->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash

Caption: Workflow for the safe handling of 3-Methoxyquinolin-6-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

  • Spill: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institutional environmental health and safety (EHS) office.[10]

Disposal Plan

All waste contaminated with 3-Methoxyquinolin-6-amine must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Collect all liquid waste containing 3-Methoxyquinolin-6-amine in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.[10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Decontaminated containers should be disposed of in accordance with institutional guidelines.[12]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-Methoxyquinolin-6-amine, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2010, November 24).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • 6-methoxy-quinoline Safety D
  • CymitQuimica. (2024, December 19).
  • Spectrum Chemical. (2019, February 12).
  • Sigma-Aldrich. (2025, November 6).
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • TCI Chemicals. (2025, November 18).
  • Greenbook.net.
  • Echemi.
  • Polyurethane Amine C
  • Benchchem. Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.